molecular formula C6H5ClFN B1301171 2-Chloro-5-fluoroaniline CAS No. 452-83-5

2-Chloro-5-fluoroaniline

Cat. No.: B1301171
CAS No.: 452-83-5
M. Wt: 145.56 g/mol
InChI Key: VWUFOZAFKYOZJB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroaniline is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFOZAFKYOZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371413
Record name 2-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-83-5
Record name 2-Chloro-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroaniline (CAS No. 452-83-5), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will delve into its core chemical properties, molecular structure, validated synthesis protocols, reactivity, and critical applications, grounding all information in established scientific principles and data.

Core Molecular Identity and Structure

This compound is a halogenated aromatic amine whose strategic placement of chloro, fluoro, and amino functional groups on a benzene ring makes it a versatile and reactive building block in organic synthesis.[1]

Key Identifiers:

  • CAS Number: 452-83-5[2]

  • IUPAC Name: this compound[2]

  • Synonyms: 5-Fluoro-2-chloroaniline, 2-chloro-5-fluorophenylamine[2][3]

  • Molecular Formula: C₆H₅ClFN[2]

  • Molecular Weight: 145.56 g/mol [2]

The structure consists of an aniline core with a chlorine atom at position 2 and a fluorine atom at position 5. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It presents as a colorless to light yellow or orange clear liquid or a low-melting solid, depending on the ambient temperature.[1][4]

Physicochemical Properties
PropertyValueSource(s)
Melting Point 19-26 °C[1][3]
Boiling Point 211 °C (at 760 mmHg)[1][5]
Density (Predicted) 1.349 ± 0.06 g/cm³[5]
Flash Point 211 °C[3][5]
Water Solubility Insoluble[5]
pKa (Predicted) 1.0 ± 0.10[5]
Refractive Index (n20D) 1.5560 - 1.5570[5][6]

Expert Insight: The low melting point means this compound can exist as either a solid or liquid in a typical laboratory environment. It is crucial to consult the Safety Data Sheet (SDS) for appropriate handling procedures, as its physical state affects containment and spill response strategies.[7] Its insolubility in water necessitates the use of organic solvents for reactions and purification.[5]

Spectroscopic Analysis

Spectroscopic data provides the definitive structural fingerprint of the molecule.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characteristic of a trisubstituted benzene ring. The amine protons (NH₂) typically appear as a broad singlet.

    • δ ≈ 4.16 ppm (s, 2H, -NH₂): A single peak corresponding to the two amine protons.[8]

    • δ ≈ 6.51-6.77 ppm (m, 2H, Ar-H): A multiplet integrating to two protons on the aromatic ring.[8]

    • δ ≈ 7.09-7.21 ppm (m, 1H, Ar-H): A multiplet for the remaining aromatic proton.[8]

  • FTIR Spectroscopy: The infrared spectrum displays characteristic peaks for its functional groups.

    • N-H Stretching: Expect sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.

    • C=C Stretching (Aromatic): Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.

    • C-N Stretching: Found in the 1250-1350 cm⁻¹ range.

    • C-F Stretching: A strong, characteristic absorption typically appears in the 1000-1300 cm⁻¹ region.

    • C-Cl Stretching: A peak in the fingerprint region, usually between 600-800 cm⁻¹. (Note: Specific peak assignments are based on established correlation tables and data from sources like PubChem).[2]

  • Mass Spectrometry (EI-MS): The mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

    • Molecular Ion Peak (M⁺): A distinct pair of peaks is expected due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The spectrum will show a peak at m/z 145 (for the ³⁵Cl isotope) and a smaller peak at m/z 147 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is a hallmark of a monochlorinated compound.[9]

    • Key Fragmentation: A primary fragmentation pathway involves the loss of the chlorine radical (Cl•) from the molecular ion, leading to a fragment at m/z 110 .[9] Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from this ion.[9]

Synthesis and Reaction Chemistry

Recommended Synthesis Protocol

The most common and reliable laboratory synthesis of this compound involves the reduction of its nitro precursor, 2-chloro-5-fluoronitrobenzene.[5][8] The use of tin(II) chloride dihydrate in ethanol is a well-established and high-yielding method.

cluster_0 Synthesis Workflow Start 2-Chloro-5-fluoronitrobenzene (CAS: 345-17-5) Reagents SnCl₂·2H₂O Ethanol (Solvent) Start->Reagents Add Reaction Stir at 70°C (0.5 hours) Reagents->Reaction Heat Workup 1. Cool to RT 2. Pour into H₂O 3. Alkalize (Na₂CO₃) 4. Extract (DCM) Reaction->Workup Process Purification 1. Dry (Na₂SO₄) 2. Evaporate Solvent Workup->Purification Isolate Product This compound (Yield: ~85%) Purification->Product Obtain

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-fluoronitrobenzene (1.0 mmol, 0.17 g) and ethanol (10 mL).[8]

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g).[8]

  • Reaction: Heat the mixture to 70 °C and stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 30 mL of water.[8]

  • Neutralization: Carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the solution is alkaline (pH > 8). This step neutralizes the acidic reaction medium and precipitates tin salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).[8]

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound. The reported yield for this procedure is approximately 84.5%.[8]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups.

  • Amino Group (-NH₂): As a primary aromatic amine, it readily undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH).

  • Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the ring is also deactivated by the electron-withdrawing halogen substituents. The precise outcome of electrophilic substitution reactions depends on the specific reagents and conditions.

  • Halogen Substituents: The chlorine and fluorine atoms are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. They play a more significant role in modifying the electronic properties of the ring and serving as blocking groups or recognition elements in biological systems.[10]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable intermediate, primarily due to the unique properties imparted by its halogen substituents.[11] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[12]

  • Pharmaceutical Intermediates: It is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for developing anti-cancer and anti-inflammatory drugs.[1][11] The specific arrangement of functional groups allows for the construction of complex molecular architectures required for therapeutic efficacy.[1]

  • Agrochemicals: The compound is utilized in the formulation of modern herbicides and pesticides, where its structure contributes to the biological activity and stability of the final product.[1]

  • Dye Manufacturing: It serves as a precursor in the production of specialized dyes and pigments.[1]

  • Material Science: It is used in the development of specialty polymers and coatings, where it can enhance material durability and chemical resistance.[1]

Expert Insight: The value of this molecule in drug design lies in its trifunctionality. The amine provides a reactive handle for building larger molecules, while the chloro and fluoro groups modulate the physicochemical properties of the final compound. For example, blocking a site of metabolism with a fluorine atom can significantly increase a drug's half-life, a common strategy in drug optimization.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and sources of ignition.[7] Recommended storage temperature is between 2-8 °C.[1]

Disposal:

  • Dispose of this material and its container as hazardous waste.[7] Do not allow it to enter drains or waterways.[14] Disposal must be carried out in accordance with local, regional, and national regulations by a licensed professional waste disposal service.[7][14]

References

An In-Depth Technical Guide to 2-Chloro-5-fluoroaniline (CAS 452-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis and purification protocols, key chemical reactions, and applications in drug discovery, with a focus on its role as a precursor to targeted cancer therapies. Safety, handling, and analytical procedures are also thoroughly reviewed.

Physicochemical Properties

This compound is a halogenated aromatic amine. Its physical state at ambient temperature can vary, being described as a low-melting solid or a clear liquid, ranging in color from colorless to yellow or light brown.[1][2][3][4][5] It is characterized by its insolubility in water.[6]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 452-83-5[3]
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid or low-melting solid[3][5]
Melting Point ~26 °C[7]
Boiling Point 211 °C at 760 mmHg[3]
Density ~1.349 g/cm³ (Predicted)[6]
Refractive Index n20/D ~1.5530-1.5570[5]
Water Solubility Insoluble[6]
Storage Store at 2-8 °C, protected from light[3][7]

Synthesis and Purification

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 2-chloro-5-fluoronitrobenzene.

Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol is adapted from established methods for the reduction of nitroarenes.[6][8]

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl) (if using Fe)

  • Ethanol or Acetic Acid

  • 10% Sodium Carbonate or concentrated Sodium Hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-chloro-5-fluoronitrobenzene (1 equivalent).

  • Reduction with Tin(II) Chloride: Add ethanol as a solvent. Add tin(II) chloride dihydrate (approximately 5 equivalents) to the mixture. Heat the reaction mixture to 70°C and stir for 0.5-1 hour.[6]

  • Alternative Reduction with Iron: Alternatively, add iron powder (approx. 3 equivalents) and a solvent like ethanol or acetic acid. Slowly add concentrated HCl. The reaction is exothermic and may require cooling to maintain control. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into water (or onto crushed ice). Basify the mixture with a 10% sodium carbonate solution or concentrated sodium hydroxide until the solution is alkaline to liberate the free aniline.[6][8]

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield crude this compound.

G cluster_synthesis Synthesis Workflow Start Start: 2-Chloro-5-fluoronitrobenzene Reduction Reduction (e.g., SnCl2/EtOH or Fe/HCl) Start->Reduction Workup Aqueous Work-up & Basification Reduction->Workup Extraction Solvent Extraction (e.g., Dichloromethane) Workup->Extraction Purification Purification (Distillation or Recrystallization) Extraction->Purification Product Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification by Distillation or Recrystallization

Crude this compound can be purified by vacuum distillation. For solids, recrystallization is a viable alternative.

Purification by Recrystallization:

  • Solvent Selection: Choose a suitable solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble or insoluble at all temperatures. Common systems for anilines include ethanol/water or toluene/heptane mixtures.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9][10][11]

Chemical Reactions and Applications in Drug Discovery

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[12][13][14] The amino group is a key reactive site, readily participating in nucleophilic substitution and condensation reactions.

Key Reactions:
  • Nucleophilic Aromatic Substitution (SNAr): The aniline nitrogen can act as a nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This reaction is fundamental to its use in synthesizing kinase inhibitors.

  • Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Condensation Reactions: Reacts with diketones or other suitable precursors to form heterocyclic structures like pyrimidines.[15]

Application in Kinase Inhibitor Synthesis

Substituted anilines are crucial pharmacophores in a class of anti-cancer drugs known as tyrosine kinase inhibitors (TKIs).[16] These molecules often mimic the adenine portion of ATP, binding to the hinge region of the kinase's active site. This compound is a precursor for the synthesis of complex heterocyclic scaffolds, such as the quinazoline core found in many TKIs.

While specific drugs using CAS 452-83-5 are not prominently disclosed in public literature, the structurally analogous 3-chloro-4-fluoroaniline is a known key intermediate in the synthesis of Gefitinib (Iressa) , an Epidermal Growth Factor Receptor (EGFR) inhibitor used to treat non-small-cell lung cancer.[7][17][18][19] The synthesis involves the nucleophilic aromatic substitution of the aniline onto a 4-chloroquinazoline core.

G Aniline This compound (or analogue) Reaction SNAr Reaction Aniline->Reaction Quinazoline 4-Chloroquinazoline Core Quinazoline->Reaction TKI Anilinoquinazoline (Kinase Inhibitor Scaffold) Reaction->TKI

Caption: Synthesis of a kinase inhibitor scaffold from this compound.

Biological Activity and Signaling Pathways

As an intermediate, this compound itself is not designed for biological activity. Its significance lies in the biological function of the molecules synthesized from it. Given its role as a precursor to EGFR inhibitors like Gefitinib (synthesized from an analogue), the EGFR signaling pathway is a primary target.

Representative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. These pathways are crucial for cell proliferation, survival, and migration.[9][10][20] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors compete with ATP for the kinase domain, blocking autophosphorylation and subsequent downstream signaling.

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Grb2 Grb2/Shc EGFR->Grb2 Recruits Gefitinib Gefitinib-like Inhibitor Gefitinib->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and toxic in contact with skin. It is also known to cause skin and serious eye irritation.[2][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[2]

Table 2: Hazard Classification for this compound

Hazard StatementClassificationSource(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2][3]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)[2][3]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2][3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (Blood, Hematopoietic System)[2]

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

Analytical Methods

The purity of this compound and the progress of reactions involving it are typically monitored by chromatographic techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol adaptable for purity analysis.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, DB-WAX).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Column: 30 m x 0.25 mm x 0.25 µm DB-5ms.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 300 amu.

  • Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion at m/z 145). Purity is determined by the relative peak area.

References

Spectroscopic Profile of 2-Chloro-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-fluoroaniline, with the Chemical Abstracts Service (CAS) registry number 452-83-5, is a halogenated aromatic amine. Its molecular structure, featuring both chlorine and fluorine substituents on the aniline ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data analysis.

Molecular and Spectroscopic Overview

The structural characteristics of this compound give rise to a unique spectroscopic fingerprint. The presence of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei makes it amenable to a variety of NMR experiments. The vibrational modes of its chemical bonds can be probed by IR spectroscopy, while its molecular weight and fragmentation pattern can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide detailed information about their chemical environment and connectivity.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-6Data not availableData not availableData not available
-NH₂Data not availableBroad singletN/A

Note: Specific chemical shift and coupling constant values for this compound were not found in the publicly available literature at the time of this guide's compilation. The data presented here is a general representation based on the analysis of similar substituted anilines.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

Carbon Assignment Chemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available

Note: A definitive peak list for the ¹³C NMR spectrum of this compound was not available in the surveyed literature. The assignments are based on general knowledge of substituted benzene rings.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known chemical shift allows for accurate referencing of the spectra.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher, equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

FTIR Spectrum Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-N stretching, C-Cl stretching, and C-F stretching.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
Data not availableN-H stretch (asymmetric)Medium
Data not availableN-H stretch (symmetric)Medium
Data not availableC-H stretch (aromatic)Medium-Weak
Data not availableC=C stretch (aromatic)Medium-Strong
Data not availableC-N stretchMedium
Data not availableC-F stretchStrong
Data not availableC-Cl stretchMedium-Strong

Note: While FTIR data for this compound is confirmed to exist, a detailed list of absorption peaks was not found in the available search results. The table represents the expected regions for key functional group vibrations.

Experimental Protocol: FTIR Spectroscopy

A common method for obtaining the FTIR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to Crystal apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum generate_spectrum Generate FTIR Spectrum

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Mass Spectrum Data

The mass spectrum of this compound obtained by electron ionization (EI) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

m/z Relative Intensity (%) Assignment
145100.0[M]⁺ (C₆H₅³⁵ClNF)
14732.0[M+2]⁺ (C₆H₅³⁷ClNF)
110Data not available[M-Cl]⁺
8321.1Fragment
8211.6Fragment
905.3Fragment

Data sourced from ChemicalBook.[1]

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an electron ionization mass spectrum of this compound is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_result Result introduce Introduce Sample ionize Electron Ionization (70 eV) separate Mass Separation (m/z) ionize->separate detect Ion Detection separate->detect spectrum Generate Mass Spectrum

Mass Spectrometry (EI) Workflow

Conclusion

The spectroscopic data presented in this guide provides a comprehensive profile of this compound. While specific NMR and a detailed IR peak list were not fully available in the public domain, the provided information on its mass spectrum and general spectroscopic characteristics, along with standardized experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. The unique combination of spectroscopic features allows for the unambiguous identification and characterization of this important chemical intermediate. Further research to publish a complete and verified set of NMR and IR data would be a valuable contribution to the scientific community.

References

A Technical Guide to the Solubility of 2-Chloro-5-fluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

2-Chloro-5-fluoroaniline (CAS 452-83-5) is an aromatic amine with chlorine and fluorine substituents.[1][6] Its molecular structure suggests a moderate polarity. The aromatic ring and the halogen substituents contribute to its nonpolar character, while the amine group introduces polarity and the capacity for hydrogen bonding. This duality governs its solubility in various organic solvents. Generally, it is described as having moderate solubility in organic solvents and being insoluble in water.[2][7][8] The principle of "like dissolves like" is a fundamental predictor of solubility.

Qualitative Solubility Profile

Based on its structure, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine group of this compound can form hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighDipole-dipole interactions between the polar functional groups of the solute and solvent will promote dissolution.
Nonpolar Aromatic TolueneHighThe aromatic ring of this compound will have favorable π-π stacking interactions with the aromatic solvent.
Halogenated DichloromethaneHighSimilarities in polarity and the presence of halogen atoms will facilitate dissolution.
Nonpolar Aliphatic Heptane, HexaneLowThe significant difference in polarity between the moderately polar solute and the nonpolar solvent will limit solubility.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Experimental Protocol: Isothermal Equilibrium Method

1. Materials and Equipment:

  • This compound (purity ≥ 98%)[1]

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath or heating mantle with temperature control

  • Analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to facilitate equilibrium. The time to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Determine the mass of the filtered solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

    • The solubility can be calculated as the mass of the dissolved solid per mass or volume of the solvent.

  • Chromatographic Analysis (preferred method):

    • Dilute the filtered saturated solution with a known volume of the pure solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

5. Data Reporting:

  • Solubility is typically reported in units of g/100 g solvent, g/L solvent, or mole fraction at a specific temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Preparation of Mixture (Excess Solute in Solvent) B Equilibration (Constant Temperature & Stirring) A->B C Phase Separation (Settling of Undissolved Solid) B->C D Sampling & Filtration (Isothermal) C->D E Concentration Analysis (e.g., HPLC, GC, Gravimetric) D->E F Data Calculation & Reporting (Solubility at T) E->F

References

An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroaniline, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core physicochemical properties, validated synthesis and analysis protocols, and its significant role as a versatile building block in the creation of complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Core Molecular and Physical Properties

This compound, also known by its synonym 5-Fluoro-2-chloroaniline, is an aromatic amine distinguished by the presence of both chlorine and fluorine substituents on the aniline ring. This unique halogenation pattern is fundamental to its chemical reactivity and utility in organic synthesis.

The molecular formula for this compound is C₆H₅ClFN , and its molecular weight is 145.56 g/mol [1][2]. The strategic placement of the electron-withdrawing halogen atoms significantly influences the electron density of the aromatic ring and the reactivity of the amine group, making it a valuable precursor for a variety of chemical transformations.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification procedures, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 452-83-5[1][3]
Molecular Formula C₆H₅ClFN[1][2][3]
Molecular Weight 145.56 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid; may be an off-white crystal below its melting point.[1][4]
Melting Point 19-26 °C[1][4]
Boiling Point 206.3 - 211 °C at 760 mmHg[1][4]
Density ~1.349 g/cm³[4]
Refractive Index n20D ~1.56 - 1.57[1][4]
Purity ≥96-98% (GC)[1][3]
Solubility Insoluble in water.[5]

Note: Physical properties such as melting and boiling points can vary slightly between suppliers and based on purity.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in further chemical production. A common and effective laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 2-chloro-5-fluoronitrobenzene. This method is favored for its high yield and relatively straightforward procedure.

Expert Insight: The Rationale Behind the Method

The choice of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethanol solvent is a classic and robust method for the reduction of aromatic nitro groups. Tin(II) chloride is a mild and selective reducing agent that is highly effective for this transformation. Ethanol serves as an excellent solvent for both the starting material and the reagent, facilitating a homogeneous reaction mixture and efficient heat transfer. The subsequent workup with a weak base like sodium carbonate is essential to neutralize the acidic reaction mixture and liberate the free aniline product for extraction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-fluoronitrobenzene (1 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 mmol)

  • Ethanol (10 mL)

  • 10% Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Combine 0.17 g (1 mmol) of 2-chloro-5-fluoronitrobenzene, 1.13 g (5 mmol) of tin(II) chloride dihydrate, and 10 mL of ethanol in a round-bottom flask.[5]

  • Stir the mixture at 70 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 30 mL of water.

  • Basify the aqueous mixture with a 10% sodium carbonate solution until the pH is alkaline.

  • Extract the product into dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the this compound product.[5]

The structure of the resulting product should be confirmed using analytical techniques such as ¹H-NMR spectroscopy.[5]

G start Combine Reactants: 2-Chloro-5-fluoronitrobenzene, SnCl₂·2H₂O, Ethanol react Heat and Stir (70°C, 30 min) start->react cool Cool to Room Temperature react->cool quench Quench with Water cool->quench basify Basify with 10% Na₂CO₃ Solution quench->basify extract Extract with Dichloromethane basify->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate end Product: This compound evaporate->end

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Ensuring the purity of this compound is paramount, especially when it is intended for use in pharmaceutical synthesis where impurities can have significant consequences. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Developing an HPLC Method: A Scientist's Approach

While a specific, universally validated HPLC method for this compound may not be publicly available, a robust method can be developed based on its chemical properties and established methods for similar halogenated anilines.[6] Reversed-phase HPLC (RP-HPLC) is the most suitable technique.[6]

The key to a successful separation is the choice of a stationary phase (column) and a mobile phase that provide good resolution between the main compound and any potential impurities, such as positional isomers or byproducts from the synthesis. A C18 column is a standard and effective choice for aromatic compounds. A mobile phase consisting of a mixture of acetonitrile and water allows for the adjustment of polarity to achieve optimal separation. UV detection is appropriate as the aniline ring contains a chromophore that absorbs UV light.

Representative RP-HPLC Protocol

System:

  • HPLC system with a UV-Vis detector, column oven, and autosampler.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

This protocol serves as a solid starting point for method development and validation, which is essential for routine quality control.

Applications in Drug Development and Agrochemicals

This compound is not an end product itself but a crucial intermediate. Its value lies in its ability to be readily incorporated into larger, more complex molecular structures, making it a key building block in several industries.[1][7]

  • Pharmaceutical Manufacturing: This compound is a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] It is particularly noted for its use in the development of anti-cancer and anti-inflammatory drugs.[1] The presence of fluorine can enhance metabolic stability and binding affinity of the final drug molecule.[8]

  • Agrochemical Development: It is used in the formulation of herbicides and fungicides.[1] The specific halogenation pattern can contribute to the biological activity and selectivity of these crop protection agents.

  • Dye Manufacturing: The compound serves as an intermediate in the production of certain dyes and pigments.[1]

  • Research and Development: In a laboratory setting, it is a versatile reagent for exploring new synthetic pathways and creating novel compounds with unique properties.[1][7]

G cluster_input Starting Material cluster_process Synthetic Transformations cluster_output Final Products A This compound B Multi-step Synthesis A->B C Pharmaceuticals (e.g., Anti-cancer agents) B->C D Agrochemicals (e.g., Herbicides) B->D E Specialty Chemicals (e.g., Dyes) B->E

Caption: Role of this compound as a key intermediate.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. It is classified as a hazardous substance.

Hazard Identification:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][9]

  • Irritation: Causes skin and serious eye irritation.[2][9]

  • Respiratory: May cause respiratory irritation.[9]

Recommended Safety Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[10]

    • If ventilation is inadequate, use a suitable respirator.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Do not breathe dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a cool, dry, well-ventilated place.[9]

    • Keep the container tightly closed and store at recommended temperatures (e.g., 2-8 °C or ambient, check supplier data).[1]

    • Store locked up.[10]

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[10]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its unique molecular structure. Its well-defined physical properties and reliable synthesis routes make it a consistently high-quality building block for complex chemical synthesis. For researchers and developers in the pharmaceutical and agrochemical industries, a thorough understanding of this compound's characteristics, handling requirements, and synthetic utility is essential for leveraging its full potential in the creation of novel and effective products.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2-Chloro-5-fluoroaniline (CAS No. 452-83-5). The information is intended for laboratory personnel and professionals in the pharmaceutical and chemical industries to ensure safe practices and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic amine.[1] Its properties make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2]
Appearance Colorless to light yellow to light orange clear liquid; <26°C Solid, >26°C Liquid[3]
Melting Point 26 °C[3]
Boiling Point 206.3 °C at 760 mmHg[3]
Flash Point 211 °C[3]
Solubility Insoluble in water.
Storage Temperature 4°C, protect from light.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements for this chemical are summarized in Table 2. The primary hazards include acute toxicity upon ingestion, dermal contact, or inhalation, as well as skin and eye irritation.[2]

Hazard ClassGHS Hazard StatementPictogramReference(s)
Acute Toxicity, Oral H301: Toxic if swallowedH302: Harmful if swallowed
alt text
alt text
[2]
Acute Toxicity, Dermal H311: Toxic in contact with skin
alt text
[2]
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text
[3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation
alt text
[3]

Toxicological Information

The primary toxicological concern associated with aniline and its derivatives is methemoglobinemia. This condition results from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively.

Signaling Pathway of Aniline-Induced Methemoglobinemia

The toxic effects of aniline compounds are often mediated by their metabolic activation in the liver. The following diagram illustrates the proposed signaling pathway for aniline-induced methemoglobinemia.

Methemoglobinemia_Pathway cluster_blood Bloodstream cluster_liver Liver (Hepatocyte) cluster_rbc Red Blood Cell Aniline This compound Metabolism Metabolic Activation (Cytochrome P450) Aniline->Metabolism Uptake Hydroxylamine N-hydroxy-2-chloro-5-fluoroaniline Metabolism->Hydroxylamine N-hydroxylation Nitroso Nitroso-2-chloro-5-fluoroaniline Hydroxylamine->Nitroso Oxidation Hb_Fe2 Hemoglobin (Fe²⁺) (Oxyhemoglobin) Hydroxylamine->Hb_Fe2 Enters RBC Nitroso->Hb_Fe2 Enters RBC MetHb_Fe3 Methemoglobin (Fe³⁺) Hb_Fe2->MetHb_Fe3 Oxidation Oxygen_release Impaired O₂ Transport (Cyanosis) MetHb_Fe3->Oxygen_release

Caption: Metabolic activation of this compound leading to methemoglobin formation.

Experimental Protocols

Detailed experimental protocols for assessing the safety of this compound are crucial for risk assessment. The following sections outline methodologies for key toxicological and analytical evaluations, adapted from established guidelines for similar compounds.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol describes a method for assessing the acute oral toxicity of a substance.

Objective: To determine the presence or absence of toxicity at a particular dose level and to identify the dose causing evident toxicity.

Materials:

  • Test substance: this compound

  • Experimental animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar strain), 8-12 weeks old.

  • Vehicle: Appropriate solvent (e.g., corn oil).

  • Gavage needles.

  • Cages with appropriate bedding.

  • Standard laboratory animal diet and water.

Procedure:

  • Acclimatization: House the animals in their cages for at least 5 days prior to the study to allow for acclimatization to the laboratory conditions.

  • Fasting: Withhold food overnight before dosing. Water should be available ad libitum.

  • Dose Preparation: Prepare the test substance in the vehicle to the desired concentration.

  • Dosing: Administer a single dose of the test substance by oral gavage. The starting dose is typically 300 mg/kg.

  • Observation:

    • Observe animals closely for the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record mortality and the time of death.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Necropsy: At the end of the observation period, humanely sacrifice all surviving animals and perform a gross necropsy.

Data Analysis: The results are assessed in terms of the number of animals that show signs of toxicity and the number of animals that die at each dose level. This information is used to classify the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

This in vitro test method assesses the potential of a chemical to cause skin irritation.[4]

Objective: To determine the skin irritancy of a substance by measuring its cytotoxic effect on a reconstructed human epidermis model.[4]

Materials:

  • Test substance: this compound

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).[4]

  • Assay medium.

  • Phosphate-buffered saline (PBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol or other suitable solvent to dissolve formazan.

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Negative control (e.g., PBS).

Procedure:

  • Tissue Preparation: Place the RhE tissues in a multi-well plate containing pre-warmed assay medium and incubate.

  • Application of Test Substance: Apply the test substance topically to the surface of the RhE tissue.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes).

  • Rinsing: After incubation, thoroughly rinse the tissues with PBS to remove the test substance.

  • MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours. During this time, viable cells will reduce the MTT to a blue formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using a suitable solvent.

  • Quantification: Measure the optical density of the extracted formazan solution using a spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative control. A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[4]

Workplace Air Monitoring and Analysis

This protocol outlines a general procedure for monitoring the concentration of this compound in the workplace air.

Workplace_Air_Monitoring_Workflow cluster_sampling Sampling cluster_analysis Sample Analysis cluster_evaluation Evaluation Start Define Sampling Strategy (Personal vs. Area) Calibrate Calibrate Sampling Pump Start->Calibrate Setup Set up Sampling Train (e.g., Sorbent Tube) Calibrate->Setup Collect Collect Air Sample (Known Volume and Flow Rate) Setup->Collect Prepare Prepare Sample (e.g., Desorption with Solvent) Collect->Prepare Transport to Lab Analyze Analyze by GC-MS or HPLC Prepare->Analyze Quantify Quantify Concentration Analyze->Quantify Compare Compare with Occupational Exposure Limits (OELs) Quantify->Compare Assess Assess Risk of Exposure Compare->Assess Implement Implement/Review Control Measures Assess->Implement

Caption: A generalized workflow for workplace air monitoring of this compound.

Safe Handling and Storage

Engineering Controls:

  • Work with this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures

Small Spills:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately and call for emergency response.

  • Prevent the spill from entering drains or waterways.

  • Contain the spill with a dike of absorbent material.

  • Follow the guidance of trained emergency responders for cleanup and disposal.

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted for all specific laboratory procedures involving this chemical. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

Reactivity of the Amino Group in 2-Chloro-5-fluoroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoroaniline is a key chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of chloro and fluoro substituents on the aniline ring significantly influences the reactivity of its amino group, rendering it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive analysis of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and its participation in a variety of pivotal organic transformations. This document furnishes detailed experimental protocols for key reactions, quantitative data where available, and visual diagrams of reaction workflows to serve as a valuable resource for professionals in chemical research and development.

Electronic Properties and Basicity of the Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the halogen substituents on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups (EWGs) through induction, which decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a lower basicity compared to unsubstituted aniline.

Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines[2]

Substituent (para-)Hammett Constant (σp)pKa
-NH2-0.666.08
-OCH3-0.275.34
-CH3-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO20.781.00

Note: This table provides data for para-substituted anilines to illustrate the trend. The substituents in this compound are at the ortho and meta positions relative to the amino group, which will also influence the pKa.

Reactivity of the Amino Group in Key Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, participating in a wide range of chemical reactions. This section details the common transformations involving the amino group, providing generalized experimental protocols that can be adapted for this specific substrate.

N-Acylation

N-acylation is a fundamental reaction to form an amide linkage, which can serve as a protective group or as a precursor for further synthetic modifications.[3][4] This reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks an acylating agent like an acid chloride or anhydride.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from a general procedure for the acetylation of anilines.[3]

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • A base (e.g., Sodium acetate, Potassium carbonate)[4]

  • A suitable solvent (e.g., Water, Dichloromethane, Tetrahydrofuran)[4]

  • Hydrochloric acid (if starting with the free base to form the hydrochloride salt)

Procedure (using Acetic Anhydride):

  • Dissolve this compound (1.0 eq) in a suitable solvent. If using water, add concentrated HCl to form the soluble hydrochloride salt.

  • Prepare a solution of sodium acetate (1.0 eq) in water.

  • To the stirred solution of the aniline, add acetic anhydride (1.0-1.2 eq).

  • Immediately add the sodium acetate solution.

  • A precipitate of N-(2-chloro-5-fluorophenyl)acetamide should form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Table 2: N-Acylation of Various Amines with Chloroacetyl Chloride in Phosphate Buffer[5]

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
44-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide2090
5BenzylamineN-Benzyl-2-chloroacetamide1593

Note: This data is for the N-acylation with chloroacetyl chloride and serves as a reference for expected reactivity and yields.

acylation_workflow cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Solvent mix Mix Reagents start->mix base Base Solution (e.g., NaOAc in H2O) base->mix acyl Acylating Agent (e.g., Acetic Anhydride) acyl->mix react Stir at Room Temp. mix->react precipitate Precipitation react->precipitate filter Filtration precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallization wash->recrystallize product N-Acylated Product recrystallize->product

General workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.[6]

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol is a general procedure for the N-alkylation of aromatic amines.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC.

  • Upon completion, cool the mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 3: Classical N-Alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone with Alkyl Halides[6]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Note: This data is for a structurally related aniline and provides an indication of typical reaction conditions and yields.

alkylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Anhydrous Solvent base Add Base (e.g., K2CO3) start->base alkyl_halide Add Alkyl Halide base->alkyl_halide heat Heat & Stir alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product N-Alkylated Product chromatography->product

General workflow for the N-alkylation of this compound.

Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through reactions like the Sandmeyer reaction.[7][8]

Experimental Protocol: Diazotization of this compound

This protocol is adapted from procedures for the diazotization of dichloroanilines.[7][8]

Materials:

  • This compound

  • Sulfuric acid or Hydrochloric acid

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • Prepare a solution or slurry of this compound (1.0 eq) in an acidic medium (e.g., sulfuric acid and water).

  • Cool the mixture to a low temperature (e.g., 0-5°C) in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq) to the cooled aniline mixture, maintaining the low temperature.

  • The reaction proceeds rapidly to form the 2-chloro-5-fluorobenzenediazonium salt.[7]

  • The resulting diazonium salt is typically used immediately in subsequent reactions without isolation due to its instability.

Sandmeyer Reaction: The formed diazonium salt can be reacted with copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively.

diazotization_sandmeyer_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start This compound + Acidic Medium cool Cool to 0-5°C start->cool add_nitrite Add NaNO2 Solution cool->add_nitrite diazonium 2-Chloro-5-fluorobenzenediazonium Salt add_nitrite->diazonium add_cu_salt Add Copper(I) Salt (e.g., CuCl, CuBr, CuCN) diazonium->add_cu_salt Immediate Use product Substituted Benzene Derivative add_cu_salt->product

Workflow for the diazotization of this compound and subsequent Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can direct palladium-catalyzed cross-coupling reactions, although more commonly the chloro-substituent on the ring is the reactive site in reactions like the Buchwald-Hartwig amination if the amino group is protected or if a dihaloaniline is used. However, the amino group itself can be a coupling partner in Buchwald-Hartwig amination reactions with aryl halides.[9][10]

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an amine and an aryl halide, catalyzed by a palladium complex.[9] this compound can act as the amine coupling partner.

General Reaction Conditions:

  • Aryl Halide: The reaction partner for the aniline.

  • Palladium Catalyst: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, BINAP).[11]

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).[11]

  • Solvent: Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane).[11]

  • Temperature: Typically elevated temperatures are required.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. The electron-withdrawing nature of the chloro and fluoro substituents modulates its basicity and nucleophilicity, influencing the conditions required for its various transformations. Through reactions such as N-acylation, N-alkylation, and diazotization, the amino group serves as a handle for the introduction of diverse functional groups and the construction of complex molecular frameworks. Furthermore, its participation in palladium-catalyzed cross-coupling reactions expands its utility in modern synthetic strategies. The experimental protocols and reactivity data compiled in this guide provide a solid foundation for the effective utilization of this compound in pharmaceutical and chemical research and development.

References

An In-depth Technical Guide to the Electronic Effects of Chloro and Fluoro Groups in 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. The presence and positions of the chloro and fluoro substituents on the aniline ring profoundly influence its physicochemical properties, including its basicity (pKa), nucleophilicity, and metabolic stability. Understanding the electronic effects of these halogen groups is paramount for predicting the molecule's behavior in biological systems and for designing novel compounds with desired pharmacological profiles. This technical guide provides a comprehensive analysis of the inductive and resonance effects of the chloro and fluoro groups in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Electronic Effects of Chloro and Fluoro Substituents

The electronic character of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the substituent's electronegativity. Both chlorine and fluorine are highly electronegative atoms, and therefore, they exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, consequently, the electron density on the nitrogen atom of the amino group. The strength of the inductive effect diminishes with distance from the substituent.

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Halogens, including chlorine and fluorine, possess lone pairs of electrons that can be donated to the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions relative to the substituent.

In the case of halogens, the inductive (-I) and resonance (+R) effects are opposing. For both chlorine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall electron-withdrawing character. However, the resonance effect still plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions and in modulating the basicity of the aniline.

In this compound, the chloro group is in the ortho position (position 2) and the fluoro group is in the meta position (position 5) relative to the amino group (position 1).

  • Ortho-Chloro Group: At the ortho position, the strong -I effect of the chlorine atom significantly reduces the electron density on the adjacent nitrogen atom, thereby decreasing the basicity of the aniline. The +R effect of chlorine, which would increase electron density at the para position to the chlorine (the amino group's nitrogen is not directly para), is less influential in determining the basicity compared to the proximate inductive withdrawal. Furthermore, the "ortho effect," a combination of electronic and steric factors, often leads to a greater decrease in basicity than predicted by electronic effects alone.

  • Meta-Fluoro Group: At the meta position, the resonance effect of the fluorine atom does not directly influence the amino group. Therefore, the primary electronic influence of the meta-fluoro group is its strong electron-withdrawing inductive effect (-I). This effect further decreases the electron density on the nitrogen atom, contributing to the overall reduced basicity of the molecule.

The interplay of these electronic effects can be visualized as a logical relationship:

electronic_effects substituents Chloro (ortho) & Fluoro (meta) Substituents inductive Inductive Effect (-I) (Electron Withdrawing) substituents->inductive Dominant resonance Resonance Effect (+R) (Electron Donating) substituents->resonance Present but less influential on basicity electron_density Decreased Electron Density on Nitrogen Atom inductive->electron_density basicity Reduced Basicity (Lower pKa) electron_density->basicity

Electronic effects of substituents on aniline basicity.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The basicity of a substituted aniline is inversely related to the sum of the Hammett constants of its substituents. The relationship can be expressed by the Hammett equation:

log(K/K₀) = ρΣσ

where:

  • K is the acid dissociation constant of the substituted anilinium ion.

  • K₀ is the acid dissociation constant of the anilinium ion.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • Σσ is the sum of the Hammett constants for all substituents on the ring.

Since pKa = -log(K), a higher Σσ value will lead to a lower pKa, indicating a weaker base.

SubstituentPositionHammett Constant (σ)
Chloroortho (σₒ)~+0.8 (estimated, includes ortho effect)
Fluorometa (σₘ)+0.34

Note on the ortho-substituent constant: The Hammett constant for an ortho-substituent (σₒ) is not as straightforward to define as for meta and para positions due to the "ortho effect," which includes steric hindrance and other proximity effects in addition to electronic effects. The value provided is an approximation and can vary depending on the specific reaction.

The predicted pKa for this compound is approximately 1.0 ± 0.1. This low pKa value, compared to aniline (pKa = 4.6), is a direct consequence of the strong electron-withdrawing inductive effects of both the ortho-chloro and meta-fluoro substituents.

CompoundpKa
Aniline4.60
2-Chloroaniline2.62
3-Fluoroaniline3.51
This compound ~1.0 (Predicted)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-5-fluoronitrobenzene.

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 10% Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-fluoronitrobenzene (1 mmol) and ethanol (10 mL).

  • Add tin(II) chloride dihydrate (5 mmol) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 30 mL of water.

  • Basify the aqueous solution with a 10% sodium carbonate solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

synthesis_workflow start Start: 2-Chloro-5-fluoronitrobenzene, SnCl2·2H2O, Ethanol reaction Reaction: Stir at 70°C for 30 min start->reaction workup Workup: Cool, add H2O, basify with Na2CO3 reaction->workup extraction Extraction: Extract with Dichloromethane workup->extraction drying Drying: Dry organic layer with Na2SO4 extraction->drying evaporation Evaporation: Remove solvent under reduced pressure drying->evaporation product Product: This compound evaporation->product

Synthesis workflow for this compound.
Spectrophotometric Determination of pKa

The pKa of an aniline derivative can be determined spectrophotometrically by measuring the absorbance of the compound at different pH values. The anilinium ion (protonated form) and the free aniline (unprotonated form) have different UV-Vis absorption spectra.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of various concentrations

  • Sodium hydroxide (NaOH) solutions of various concentrations

  • Buffer solutions covering a range of pH values (e.g., pH 1 to 4)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or ethanol).

  • Determination of λmax:

    • Prepare two solutions: one highly acidic (e.g., in 0.1 M HCl) to ensure the compound is fully protonated (anilinium ion), and one neutral or slightly basic to have the unprotonated form.

    • Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the protonated and unprotonated forms.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.

  • Absorbance Measurements:

    • For each buffer solution, add a precise amount of the this compound stock solution to a volumetric flask and dilute to the mark with the buffer.

    • Measure the absorbance of each solution at the λmax determined for the unprotonated form.

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where:

      • A is the absorbance of the solution at a given pH.

      • A_A is the absorbance of the fully protonated form (in strong acid).

      • A_B is the absorbance of the unprotonated form (in neutral/basic solution).

    • A plot of pH versus log[(A - A_B) / (A_A - A)] should yield a straight line with a y-intercept equal to the pKa.

The logical flow of the pKa determination is as follows:

pka_determination prep Prepare Stock Solution of this compound lambda_max Determine λmax for Protonated and Unprotonated Forms prep->lambda_max buffers Prepare Buffer Solutions of Known pH lambda_max->buffers measure Measure Absorbance at Different pH Values buffers->measure calculate Calculate pKa using Henderson-Hasselbalch Equation measure->calculate result pKa Value calculate->result

Workflow for spectrophotometric pKa determination.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms within a molecule. The chemical shifts of ¹H and ¹³C nuclei in this compound provide direct evidence of the electronic effects of the halogen substituents.

¹H NMR Spectroscopy: The electron-withdrawing nature of the chloro and fluoro groups deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to aniline. The specific chemical shifts and coupling constants of the aromatic protons can be used to confirm the substitution pattern and infer the electronic distribution in the ring. A general 1H-NMR spectrum of this compound shows multiplets for the aromatic protons and a singlet for the amine protons.

¹³C NMR Spectroscopy: The ¹³C chemical shifts are also sensitive to the electronic environment. The carbon atoms directly attached to the electronegative halogen atoms (C2 and C5) will be significantly deshielded. The chemical shift of the carbon atom bearing the amino group (C1) will also be influenced by the substituents, providing further insight into the electron density at this position.

Conclusion

The electronic properties of this compound are dominated by the strong inductive electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents. These effects significantly reduce the electron density on the nitrogen atom of the amino group, resulting in a markedly lower basicity compared to aniline. This understanding of the interplay between inductive and resonance effects is critical for medicinal chemists and drug development professionals in the rational design of new molecules with tailored properties. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of this important building block, enabling further research and development in the pharmaceutical and chemical industries.

The Strategic deployment of 2-Chloro-5-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unassuming Power of Halogenated Anilines

In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of a drug discovery program's success. Among the myriad of available building blocks, halogenated anilines have emerged as particularly versatile scaffolds. Their unique electronic properties and synthetic tractability allow for the construction of complex molecular architectures with finely tuned pharmacological profiles. This technical guide delves into the specific applications of one such building block, 2-Chloro-5-fluoroaniline, a molecule whose strategic importance in the synthesis of targeted therapeutics is becoming increasingly evident. We will explore its role in the development of next-generation kinase inhibitors for oncology and its potential in crafting novel anti-inflammatory agents, providing field-proven insights and detailed methodologies for the discerning researcher.

Section 1: Physicochemical Properties and Synthetic Rationale

This compound (CAS 452-83-5) is a disubstituted aniline characterized by the presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position.[1] This specific substitution pattern imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in drug design.

  • Modulation of pKa: The electron-withdrawing nature of both the chloro and fluoro substituents significantly lowers the pKa of the aniline nitrogen. This modulation of basicity can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties such as oral absorption and cell permeability.

  • Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of oxidative metabolism, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[2]

  • Orthogonal Reactivity: The chlorine and fluorine atoms, along with the amino group, provide multiple handles for synthetic diversification. The amino group is a versatile nucleophile and a precursor for a wide range of transformations, while the C-Cl bond can participate in various cross-coupling reactions. This "orthogonal" reactivity allows for the sequential and controlled introduction of different functionalities.

This strategic combination of properties makes this compound an attractive starting point for the synthesis of diverse heterocyclic scaffolds, which form the core of many modern pharmaceuticals.[3]

Section 2: Application in Oncology - The Synthesis of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology. Its overexpression is implicated in a variety of cancers, making the development of potent and selective PRMT5 inhibitors a key research focus. A recent patent (US12391695B2) discloses a series of potent PRMT5 inhibitors, several of which incorporate a crucial 2-amino-3-chloro-5-fluoroquinoline moiety.[4] This quinoline scaffold can be strategically synthesized from this compound, highlighting a direct and impactful application of this building block in cancer drug discovery.

Conceptual Synthetic Pathway: From Aniline to a Bioactive Quinoline

The construction of the 2-amino-3-chloro-5-fluoroquinoline core from this compound can be envisioned through a multi-step synthetic sequence. While the patent does not provide a direct experimental procedure starting from this specific aniline, established quinoline syntheses, such as the Combes or a modified Friedländer synthesis, offer a logical and feasible route.

Diagram 1: Proposed Synthetic Logic for a PRMT5 Inhibitor Precursor

G A This compound C Cyclization/Condensation (e.g., Combes or Friedländer Synthesis) A->C B Key Intermediate (e.g., β-ketoester or equivalent) B->C D 6-Fluoro-7-chloro-substituted quinoline C->D Formation of Quinoline Core E Further Functionalization (e.g., Amination, Chlorination) D->E F 2-Amino-3-chloro-5-fluoroquinoline Precursor E->F G Coupling with Bioactive Moiety F->G H Final PRMT5 Inhibitor G->H

Caption: A conceptual workflow for the synthesis of a PRMT5 inhibitor precursor from this compound.

Exemplary Synthetic Protocol: A Hypothetical Combes-type Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5][6] This methodology can be adapted to synthesize a 6-fluoro-7-chloro-substituted quinoline intermediate from this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a suitable β-diketone (e.g., acetylacetone, 1.1 eq) to a solvent such as ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates and catalyst used.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted quinoline.

Causality in Experimental Choices:

  • Choice of Catalyst: The use of a strong acid like sulfuric acid or PPA is crucial for protonating the carbonyl groups of the β-diketone, thereby activating them for nucleophilic attack by the aniline. PPA can also serve as a dehydrating agent, driving the cyclization step to completion.

  • Solvent Selection: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and catalyst, and its boiling point is suitable for promoting the reaction without causing decomposition.

  • Purification: Column chromatography is essential for separating the desired quinoline product from unreacted starting materials and any potential side products, ensuring the purity required for subsequent synthetic steps.

Biological Significance of the Resulting Scaffold

The resulting 2-amino-3-chloro-5-fluoroquinoline scaffold is a key pharmacophore in the PRMT5 inhibitors disclosed in patent US12391695B2. The specific substitution pattern is likely crucial for achieving high potency and selectivity. The amino group at the 2-position can act as a hydrogen bond donor, interacting with key residues in the active site of the enzyme. The chloro and fluoro substituents can modulate the electronic properties of the quinoline ring and contribute to favorable binding interactions and improved pharmacokinetic properties.

Section 3: Potential Applications in Anti-Inflammatory Drug Discovery

The quinoline scaffold is not only prevalent in oncology but also in the development of anti-inflammatory agents.[7][8] Derivatives of quinoline have been shown to inhibit key inflammatory targets such as cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs). While direct examples of anti-inflammatory drugs synthesized from this compound are not yet prevalent in the literature, the known utility of its isomers in this area strongly suggests its potential. For instance, the COX-2 inhibitor Lumiracoxib is synthesized from 2-chloro-6-fluoroaniline.

Designing Novel Anti-Inflammatory Agents: A Forward-Looking Perspective

Leveraging the reactivity of this compound, medicinal chemists can design and synthesize novel quinoline-based anti-inflammatory agents. A plausible approach would be the synthesis of quinoline-3-carboxylic acids, a class of compounds known to exhibit COX inhibitory activity.

Diagram 2: General Synthetic Approach to Quinoline-3-Carboxylic Acids

G A This compound C Gould-Jacobs Reaction A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Cyclization C->D E Substituted 4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis E->F G Quinoline-3-carboxylic acid derivative F->G

References

The Strategic Utility of 2-Chloro-5-fluoroaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical determinant of synthetic efficiency, molecular complexity, and ultimately, the biological efficacy of the target compound. 2-Chloro-5-fluoroaniline (CAS No. 452-83-5), a di-substituted aniline, has emerged as a cornerstone building block, prized for its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth analysis of this compound, offering field-proven insights into its application, reactivity, and the causal factors that drive its selection in complex synthetic pathways.

The strategic placement of a chlorine atom ortho to the amino group and a fluorine atom meta to it imparts a distinct reactivity profile. The electron-withdrawing nature of the halogens modulates the nucleophilicity of the aniline nitrogen and activates the aromatic ring for a variety of transformations. This guide will delve into the practical applications of this molecule, supported by detailed experimental protocols and mechanistic considerations, to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for in-process controls.

Core Properties
PropertyValueSource
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid or low-melting solid[1]
Melting Point 19-26 °C[1][3]
Boiling Point 211 °C[1]
CAS Number 452-83-5[3]
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the amine protons and the three aromatic protons. A typical spectrum would show the amine protons (NH₂) as a broad singlet, with the aromatic protons appearing as multiplets in the aromatic region. For instance, a reported spectrum shows a singlet for the NH₂ protons at 4.16 ppm and multiplets for the aromatic protons between 6.51-6.77 ppm and 7.09-7.21 ppm.[4]

  • ¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to fluorine will show a characteristic large coupling constant (¹J C-F).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations in the fingerprint region.[3]

The Chemist's Compass: Navigating the Reactivity of this compound

The synthetic utility of this compound is dictated by the interplay of its three key functional components: the nucleophilic amino group, the reactive chloro substituent, and the activating/directing effects of the fluoro group on the aromatic ring.

Nucleophilicity of the Amino Group

The amino group is a primary site for a multitude of reactions, including acylation, alkylation, and diazotization. The electron-withdrawing nature of the ortho-chloro and meta-fluoro substituents slightly attenuates the nucleophilicity of the amino group compared to aniline. This modulation, however, can be advantageous in controlling reactivity and preventing undesired side reactions.

The Versatile Chlorine Handle: Cross-Coupling Reactions

The chlorine atom at the 2-position, while typically less reactive than bromine or iodine in cross-coupling reactions, can be effectively engaged using modern catalytic systems. This makes it a valuable handle for constructing carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of complex pharmaceutical scaffolds.[6]

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[7][8] For an aryl chloride like this compound, this reaction requires a highly active catalyst system, typically employing a palladium precursor and a sterically hindered, electron-rich phosphine ligand such as XPhos or RuPhos.[9]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH Deprotonation Amido Complex Amine_Coordination->Deprotonation Base, -HBase+ Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[10] The activation of the C-Cl bond in this compound for this reaction necessitates the use of robust catalyst systems, often similar to those used in Buchwald-Hartwig aminations, and typically requires stronger bases and higher reaction temperatures compared to aryl bromides or iodides.[11]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Arylboronic Acid Base (e.g., K3PO4) Catalyst Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., SPhos) Solvent Degassed Solvent (e.g., Dioxane/Water) Heating Heat under Inert Atmosphere (e.g., 100-120°C) Quench Cool and Quench (e.g., with water) Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Pharmaceutical Synthesis: Building Complex Scaffolds

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors for oncology and anti-inflammatory agents.[1][8] Its structure is frequently incorporated into heterocyclic systems like quinazolines.

Case Study: Synthesis of a Quinazoline-Based Trk Inhibitor Scaffold

Tropomyosin receptor kinase (Trk) inhibitors are a promising class of anti-cancer agents.[12] The synthesis of fluorinated quinazoline scaffolds, which are precursors to potent Trk inhibitors, can utilize this compound. The general synthetic approach involves the reaction of the aniline with an anthranilic acid derivative to form the quinazoline core.

This protocol is a representative procedure for the synthesis of a quinazolinone core from this compound.

Step 1: Acylation of this compound

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as pyridine or DMF, add 2-aminobenzoic acid (1.1 eq).

  • Cool the mixture to 0 °C and add a coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • The filtrate containing the acylated intermediate is taken to the next step without further purification.

Step 2: Cyclization to form the Quinazolinone Core

  • To the filtrate from Step 1, add an excess of acetic anhydride (5-10 eq).

  • Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then a cold non-polar solvent like hexane to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one.

This quinazolinone core can then be further functionalized at various positions to generate a library of potential kinase inhibitors.[13]

Application in Agrochemicals

The structural motifs derived from this compound are also found in modern agrochemicals, including fungicides and herbicides.[8][14] The presence of halogen atoms can enhance the lipophilicity and metabolic stability of the final product, which are desirable properties for agrochemicals.

Safety and Handling: A Scientist's Responsibility

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7]

  • Handling: Always work in a well-ventilated area, preferably in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust or aerosols.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[16]

Conclusion: A Strategically Important Building Block

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a fine balance of reactivity that allows for selective transformations at multiple sites. The ability to engage the chloro group in modern cross-coupling reactions, coupled with the reactivity of the amino group, enables the construction of complex molecular architectures that are central to the discovery of new pharmaceuticals and agrochemicals. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to strategically and safely incorporate this powerful synthetic tool into their research and development programs.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of commercially significant organic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline ring, imparts specific reactivity and properties that make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries. This in-depth technical guide provides a comprehensive review of the synthesis and primary applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of its chemical utility.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the reduction of a nitro precursor and the direct chlorination of a fluoroaniline derivative.

Method 1: Reduction of 2-Chloro-5-fluoronitrobenzene

This is a widely employed method that involves the reduction of the nitro group of 2-chloro-5-fluoronitrobenzene to an amine.

A common and effective laboratory-scale method for this reduction utilizes tin(II) chloride dihydrate in an alcoholic solvent.

Reaction Scheme:

G 2-Chloro-5-fluoronitrobenzene 2-Chloro-5-fluoronitrobenzene This compound This compound 2-Chloro-5-fluoronitrobenzene->this compound SnCl2·2H2O, Ethanol, 70°C, 0.5h

Figure 1: Synthesis of this compound via reduction of 2-chloro-5-fluoronitrobenzene.

Procedure:

  • In a round-bottom flask, a mixture of 2-chloro-5-fluoronitrobenzene (1.0 mmol, 0.17 g), tin(II) chloride dihydrate (5.0 mmol, 1.13 g), and 10 mL of ethanol is prepared.

  • The reaction mixture is stirred at 70°C for 30 minutes.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is then poured into 30 mL of water.

  • The aqueous solution is basified with a 10% sodium carbonate solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed by evaporation to yield the final product, this compound.

Quantitative Data:

ParameterValueReference
Yield84.5%[1]
Purity>97%[2]

For industrial-scale production, catalytic hydrogenation is often the preferred method due to its efficiency and reduced waste generation. This process typically involves the use of a noble metal catalyst, such as platinum or palladium, under a hydrogen atmosphere.

General Reaction Conditions:

ParameterTypical Range
CatalystPlatinum or Palladium on Carbon (Pt/C or Pd/C)
SolventEthanol, Methanol, or Ethyl Acetate
Hydrogen Pressure1-10 atm
Temperature25-80°C
Method 2: Electrophilic Chlorination of 3-Fluoroaniline

An alternative synthetic route involves the direct chlorination of 3-fluoroaniline. This method requires careful control of reaction conditions to achieve the desired regioselectivity. N-Chlorosuccinimide (NCS) is a common reagent for this transformation.

Reaction Scheme:

G 3-Fluoroaniline 3-Fluoroaniline This compound This compound 3-Fluoroaniline->this compound N-Chlorosuccinimide (NCS), Solvent

Figure 2: Synthesis of this compound via chlorination of 3-fluoroaniline.

General Procedure:

  • 3-Fluoroaniline is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • N-Chlorosuccinimide is added portion-wise to the solution at a controlled temperature.

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove succinimide.

  • The organic layer is dried and the solvent is evaporated.

  • The crude product is then purified by column chromatography or distillation.

Detailed experimental protocols and quantitative data for this specific transformation are not prevalent in the reviewed literature, but this route remains a viable synthetic strategy.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [3]
Appearance Colorless to light yellow liquid or low melting solid[4]
Melting Point 21-23 °C
Boiling Point 85-87 °C at 10 mmHg
Purity ≥97%[2]
CAS Number 452-83-5[3]

Applications of this compound

This compound is a versatile intermediate with significant applications in various sectors of the chemical industry.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5] Its structural features are incorporated into various drug molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[2][4]

While the exact step-by-step synthesis of the anti-cancer drug Pazopanib involving this compound is proprietary, it is understood to be a crucial precursor for the formation of the pyrimidine core of the molecule. The general workflow for the synthesis of kinase inhibitors like Pazopanib often involves the condensation of an aniline derivative with a substituted pyrimidine.

G cluster_0 Synthesis of Pazopanib This compound This compound Pazopanib Intermediate Pazopanib Intermediate This compound->Pazopanib Intermediate Condensation Substituted Pyrimidine Substituted Pyrimidine Substituted Pyrimidine->Pazopanib Intermediate Pazopanib Pazopanib Pazopanib Intermediate->Pazopanib Further Synthetic Steps

Figure 3: Conceptual workflow for the use of this compound in Pazopanib synthesis.

Agrochemicals

This compound is utilized in the development of modern agrochemicals, including herbicides and pesticides.[2][4] The presence of halogen atoms in the molecular structure can enhance the biological activity and stability of these compounds.

Dyes and Pigments

This aniline derivative serves as a precursor in the synthesis of azo dyes.[2] The general synthesis involves the diazotization of this compound followed by coupling with a suitable coupling component to produce a colored compound.

General Workflow for Azo Dye Synthesis:

G This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (NaNO2, HCl, 0-5°C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

Figure 4: General workflow for the synthesis of azo dyes from this compound.

Materials Science

In the field of materials science, this compound can be used as a monomer in the synthesis of specialty polymers, such as polyamides. The incorporation of this halogenated aniline can impart desirable properties to the resulting polymers, including enhanced thermal stability and flame retardancy.

Conclusion

This compound is a valuable and versatile chemical intermediate with established and expanding applications across multiple industries. The synthetic routes to this compound are well-defined, with the reduction of 2-chloro-5-fluoronitrobenzene being a prominent method. Its utility as a precursor for pharmaceuticals, agrochemicals, dyes, and advanced materials underscores its importance in modern organic synthesis. Further research into more efficient and sustainable synthetic methodologies and the exploration of new applications for this compound will continue to be areas of active interest for the scientific and industrial communities.

References

An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and historical context.

Introduction

This compound (CAS No. 452-83-5) is an aromatic amine characterized by chlorine and fluorine substituents on the benzene ring.[1] Its unique molecular structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The presence of both halogen atoms enhances its reactivity and allows for the creation of complex molecular architectures crucial in drug discovery and development.[2] This guide delves into the compound's properties, synthesis, and the historical context of its emergence as a significant chemical intermediate.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 452-83-5[2][4]
Molecular Formula C₆H₅ClFN[2][4]
Molecular Weight 145.56 g/mol [2][4]
Appearance Colorless to light yellow/orange clear liquid; may be a low-melting solid[2][5]
Melting Point 19 °C[2]
Boiling Point 211 °C at 760 mmHg[2]
Refractive Index n20/D 1.56[2]
Purity (typical) ≥ 96-98% (GC)[2][4]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueAvailability/Reference
FTIR (Fourier-Transform Infrared) Spectroscopy Spectra available from various sources, including neat and ATR-neat techniques.[6]
Raman Spectroscopy FT-Raman spectrum available.[6]
Mass Spectrometry (MS) Mass spectrum data is available.[7]
¹H NMR (Proton Nuclear Magnetic Resonance) Data available from chemical suppliers and databases.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data available from chemical suppliers and databases.

Discovery and History

While a singular definitive "discovery" of this compound is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing demand for halogenated intermediates in the mid-20th century. The development of synthetic methodologies for introducing fluorine into aromatic rings paved the way for the creation of a wide array of novel compounds for industrial and pharmaceutical applications.

The most common and industrially significant route to this compound is through the reduction of its nitro precursor, 2-chloro-5-fluoronitrobenzene. This suggests that the synthesis and availability of this compound followed the development of reliable methods for the synthesis of its nitroaromatic precursor.

The compound's utility as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as in the production of herbicides and pesticides, has solidified its importance in the chemical industry.[2] Its commercial availability from numerous chemical suppliers indicates its established role as a key building block in organic synthesis.

Experimental Protocols

The primary and most widely described method for the synthesis of this compound is the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene.

Synthesis of this compound via Catalytic Hydrogenation

This experimental protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 2-chloro-5-fluoronitrobenzene

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium sulfate (anhydrous)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 2-chloro-5-fluoronitrobenzene in a sufficient volume of ethanol.

  • Inerting: Purge the flask with an inert gas (e.g., nitrogen) to remove air.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst can vary, but typically ranges from 1 to 5 mol% relative to the substrate.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process several times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated apparatus).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Expected Yield:

Yields for this type of reaction are typically high, often exceeding 90%.

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.

Synthesis_Workflow Start Start Precursor 2-chloro-5-fluoronitrobenzene in Solvent (e.g., Ethanol) Start->Precursor Hydrogenation Catalytic Hydrogenation (H₂ gas) Precursor->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Filtration Filtration (Removal of Catalyst) Hydrogenation->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Purification Purification (e.g., Distillation) SolventRemoval->Purification Product This compound Purification->Product

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound.

Conclusion

This compound is a fundamentally important chemical intermediate with a rich history of application in the development of pharmaceuticals and agrochemicals. While its initial discovery is not attributable to a single event, its widespread use and established synthetic protocols underscore its significance in modern organic chemistry. This guide provides a foundational understanding of its properties, synthesis, and historical context, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-fluoroaniline from p-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-5-fluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is a three-step process commencing with the acetylation of commercially available p-fluoroaniline. The resulting N-(4-fluorophenyl)acetamide is then regioselectively chlorinated to yield N-(2-chloro-5-fluorophenyl)acetamide. The final step involves the hydrolysis of the acetyl group to afford the desired this compound. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key analytical data.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its substituted aniline structure makes it a versatile precursor for the introduction of the 2-chloro-5-fluorophenyl moiety in drug discovery and development. The following protocols outline a reliable and reproducible method for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • p-Fluoroaniline and this compound are toxic and should be handled with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • N-Chlorosuccinimide is an irritant.

  • Handle all organic solvents and reagents with caution, avoiding inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Chloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene to produce 2-chloro-5-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The protocols are based on established methodologies for the reduction of halogenated nitroaromatic compounds.

Introduction

The reduction of 2-chloro-5-fluoronitrobenzene is a critical transformation in organic synthesis. Catalytic hydrogenation is a preferred method for this conversion due to its high efficiency, selectivity, and favorable environmental profile compared to stoichiometric reductants. The primary challenge in this reaction is the selective reduction of the nitro group without concurrent hydrodehalogenation (loss of the chlorine atom). Careful selection of the catalyst and optimization of reaction parameters are crucial for achieving high yields of the desired this compound.

This document outlines protocols using two common catalyst systems: Palladium on Carbon (Pd/C) and Raney® Nickel.

Reaction Pathway

The overall reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst.

ReactionPathway Substrate 2-Chloro-5-fluoronitrobenzene Intermediate Intermediates (e.g., nitroso, hydroxylamine) Substrate->Intermediate H₂, Catalyst Product This compound Intermediate->Product H₂ Byproduct Dechlorinated Byproduct (5-fluoroaniline) Product->Byproduct H₂, Catalyst (Hydrodehalogenation)

Caption: General reaction pathway for the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene.

Data Presentation: Comparison of Catalyst Systems

The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene using Palladium on Carbon and Raney® Nickel catalysts. These parameters are derived from analogous hydrogenations of similar halogenated nitroaromatic compounds.[1][2]

Table 1: Palladium on Carbon (Pd/C) Catalyst System

ParameterValueNotes
Catalyst 5-10% Palladium on CarbonStandard commercial grade.
Catalyst Loading 0.1 - 1.0 mol% of Pd relative to substrateLower loadings may require longer reaction times or higher pressures.
Substrate 2-Chloro-5-fluoronitrobenzene---
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents are commonly used.
Temperature 40 - 80 °CHigher temperatures may increase the rate of hydrodehalogenation.[1]
Hydrogen Pressure 4 - 20 bar (approx. 60 - 300 psi)Higher pressures can accelerate the reaction but may also promote side reactions.
Substrate Addition Gradual addition of substrate solutionCritical for controlling exothermicity and minimizing byproduct formation.[1]
Typical Yield >95%Highly dependent on reaction conditions.
Selectivity HighGood selectivity for the aniline with minimal dehalogenation under optimized conditions.

Table 2: Raney® Nickel Catalyst System

ParameterValueNotes
Catalyst Raney® Nickel (slurry in water or solvent)Highly active, pyrophoric when dry. Handle with care.
Catalyst Loading 5 - 20 wt% relative to substrateHigher loadings are common for Raney® Nickel.
Substrate 2-Chloro-5-fluoronitrobenzene---
Solvent Methanol, EthanolProtic solvents are preferred.
Temperature 50 - 100 °CReaction is often exothermic.
Hydrogen Pressure 10 - 50 bar (approx. 150 - 725 psi)Generally requires higher pressures than Pd/C.
Substrate Addition Gradual or batchwise addition---
Typical Yield >90%Good yields are achievable.
Selectivity Moderate to HighProne to hydrodehalogenation, especially at higher temperatures and pressures.[2]

Experimental Protocols

Safety Precaution: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure and can be highly exothermic. All procedures should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (safety glasses, lab coat, gloves) and behind a blast shield. The reaction vessel must be properly rated for the intended pressure and temperature. Raney® Nickel is pyrophoric and must be handled with extreme care.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the selective hydrogenation of fluorinated and chlorinated nitrobenzenes.[1]

Workflow Diagram:

PdC_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Solvent and Pd/C B Inert with N₂/Ar A->B C Pressurize/Purge with H₂ B->C D Heat to Target Temperature C->D E Gradually Add Substrate Solution D->E F Monitor H₂ Uptake and Reaction Progress E->F G Cool and Vent Reactor F->G H Filter Catalyst (under inert atmosphere) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • 10% Palladium on Carbon (50% wet)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas

  • Celite® or other filter aid

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet.

  • Cannula or syringe pump for substrate addition.

  • Filtration apparatus (e.g., Büchner funnel, Celite® pad).

  • Rotary evaporator.

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add methanol (e.g., 100 mL) and 10% Pd/C (e.g., 200 mg for a reaction scale of 0.1 mol of substrate).

  • Inerting: Seal the reactor and purge the system with nitrogen or argon gas for 10-15 minutes to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 x 10⁵ Pa or ~4 bar) and then vent. Repeat this purge cycle three times.[1]

  • Heating and Stirring: Pressurize the reactor to the final hydrogen pressure. Begin stirring and heat the mixture to the target temperature (e.g., 60 °C).[1]

  • Substrate Addition: Prepare a solution of 2-chloro-5-fluoronitrobenzene (e.g., 0.1 mol) in methanol (e.g., 70 mL). Once the reactor reaches the set temperature, gradually add the substrate solution over a period of 2-4 hours using a syringe pump or by maintaining a constant low concentration in the reactor.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the ballast tank. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by TLC or GC-MS analysis of a small, carefully withdrawn aliquot.

  • Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the catalyst pad with a small amount of methanol. Caution: The catalyst may be pyrophoric upon exposure to air.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is based on procedures for the hydrogenation of halonitroaromatic compounds using Raney-type catalysts.[2]

Workflow Diagram:

RaneyNi_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Solvent and washed Raney® Nickel B Add Substrate A->B C Seal and Inert with N₂/Ar B->C D Pressurize/Purge with H₂ C->D E Heat to Target Temperature with Stirring D->E F Monitor Pressure Drop and Reaction Progress E->F G Cool and Vent Reactor F->G H Filter Catalyst (under inert atmosphere) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • Raney® Nickel (aqueous slurry)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas

  • Celite® or other filter aid

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Weigh the required amount of Raney® Nickel slurry. Decant the water and wash the catalyst with methanol (3 x volume of catalyst) to replace the water. Caution: Never allow the catalyst to become dry as it is pyrophoric.

  • Reactor Charging: To the high-pressure autoclave, add methanol (e.g., 130 mL) and the washed Raney® Nickel (e.g., 4 g for a reaction scale of 0.15 mol of substrate).[2] Then, add the 2-chloro-5-fluoronitrobenzene.

  • Inerting: Seal the reactor and purge with nitrogen or argon for 10-15 minutes.

  • Pressurization and Reaction: Purge the reactor with hydrogen three times. Pressurize the reactor to the desired pressure (e.g., 18 bar) and begin vigorous stirring.[2] Heat the reaction mixture to the target temperature (e.g., 60 °C).[2] The reaction is exothermic, so careful temperature control may be necessary.

  • Reaction Monitoring: Monitor the reaction progress by the drop in hydrogen pressure. The reaction is complete when the pressure stabilizes.

  • Work-up: After cooling to room temperature, vent the excess hydrogen and purge with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through Celite® under a nitrogen atmosphere to remove the Raney® Nickel. Wash the filter cake with methanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or recrystallization.

Conclusion

The catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene can be effectively carried out using either Pd/C or Raney® Nickel catalysts. The choice of catalyst and reaction conditions will depend on the desired selectivity, available equipment, and cost considerations. For high selectivity and avoidance of hydrodehalogenation, a Pd/C catalyst with gradual substrate addition at moderate temperatures and pressures is generally preferred. Raney® Nickel is a more cost-effective but potentially less selective alternative that may require more careful control of reaction conditions. Proper safety precautions are paramount for conducting these high-pressure reactions.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-fluoroaniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific chemical structure allows for its use as a building block in the development of complex organic molecules.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of 2-chloro-5-fluoronitrobenzene.

Overall Reaction

The synthesis involves the reduction of the nitro group in 2-chloro-5-fluoronitrobenzene to an amine group using tin(II) chloride dihydrate in an ethanol solvent.

Reaction Scheme:

Data Presentation

ParameterValueReference
Starting Material2-Chloro-5-fluoronitrobenzene[3]
ReagentTin(II) chloride dihydrate[3]
SolventEthanol[3]
Reaction Temperature70 °C[3]
Reaction Time0.5 hours[3]
Product Yield84.5%[3]
Product PurityNot specified
AppearanceYellowish oily liquid or crystal[3]
Molecular Weight145.56 g/mol [4][5]
Melting Point26 °C[3]
Boiling Point211 °C[3]

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloro-5-fluoronitrobenzene.[3]

Materials:

  • 2-chloro-5-fluoronitrobenzene (0.17 g, 1 mmol)

  • Tin(II) chloride dihydrate (1.13 g, 5 mmol)

  • Ethanol (10 mL)

  • Water (30 mL)

  • 10% Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 0.17 g (1 mmol) of 2-chloro-5-fluoronitrobenzene, 1.13 g (5 mmol) of tin(II) chloride dihydrate, and 10 mL of ethanol.

  • Reaction: Stir the mixture at 70 °C for 30 minutes. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 30 mL of water.

  • Neutralization: Alkalize the mixture with a 10% sodium carbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the final product.

  • Purification (if necessary): The crude product can be further purified by distillation or chromatography if required. The expected yield of this compound is 0.12 g (84.5%).

Mandatory Visualization

SynthesisWorkflow reagents Combine 2-chloro-5-fluoronitrobenzene, SnCl2·2H2O, and Ethanol reaction Stir at 70°C for 0.5 hours reagents->reaction cooling Cool to Room Temperature reaction->cooling quench Pour into Water cooling->quench neutralize Alkalize with 10% Na2CO3 Solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purity Assessment of 2-Chloro-5-fluoroaniline by GC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative purity assessment of 2-Chloro-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. The following methods for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are based on established analytical principles for halogenated anilines and can be adapted and validated for specific laboratory requirements.

Introduction

This compound is a substituted aniline derivative widely used in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. Potential impurities may arise from the synthetic process, including unreacted starting materials, positional isomers, and byproducts of side reactions. This guide outlines robust chromatographic methods for the separation and quantification of this compound from its potential impurities.

Analytical Methods Overview

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the purity analysis of this compound. The choice of method depends on the volatility and thermal stability of the analyte and its impurities, as well as the desired sensitivity and resolution.

  • Gas Chromatography (GC): A well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and allows for the identification of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) with UV detection is a common and reliable approach for the purity assessment of aromatic amines.

Gas Chromatography (GC) Method

This protocol outlines a general GC-FID method for the purity assessment of this compound. For enhanced specificity and identification of trace impurities, a Mass Spectrometer (MS) can be used as the detector.

Experimental Protocol: GC-FID

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

2. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 5 mg/mL.

  • Standard Solution: Prepare a standard solution of this compound with a known purity at a similar concentration.

3. Chromatographic Conditions:

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium or Hydrogen, constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard solution.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for GC Purity Analysis.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC method with UV detection for the purity assessment of this compound. This method is effective for separating the main component from potential non-volatile impurities.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • An HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a data acquisition system.

2. Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50 mL of the diluent to get a concentration of 0.5 mg/mL. Further dilute to a final concentration of 0.1 mg/mL for injection.

  • Standard Solution: Prepare a standard solution of this compound with a known purity at a similar concentration.

3. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • Identify the peak for this compound using the retention time from the standard chromatogram.

  • Calculate the purity of the sample using the area percent method as described for the GC method.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate RP-HPLC Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Data Presentation

The quantitative results from both GC and HPLC analyses should be summarized for clear comparison.

Table 1: Summary of Purity Assessment Data

Analytical MethodRetention Time (min)Area (%) of this compoundTotal Impurities (%)
GC-FID[Insert Rt][Insert Area %][Insert Total Impurity %]
HPLC-UV[Insert Rt][Insert Area %][Insert Total Impurity %]

Table 2: Potential Impurities and their Expected Elution Order

Potential ImpurityExpected Elution (Relative to Main Peak)Notes
Isomeric Impurities
3-Chloro-4-fluoroanilineMay elute close to the main peakSeparation may require method optimization
4-Chloro-2-fluoroanilineMay elute close to the main peak
Process-Related Impurities
2-Chloro-5-fluoronitrobenzeneLikely to be less retained in RP-HPLCStarting material
Other halogenated anilinesElution order will depend on polarityByproducts

Conclusion

The presented GC and HPLC methods provide robust frameworks for the purity assessment of this compound. Method validation, including specificity, linearity, accuracy, precision, and robustness, should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure the reliability of the results. For comprehensive impurity profiling and identification, the use of mass spectrometric detection (GC-MS or LC-MS) is highly recommended.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in drug discovery and development, where arylamine scaffolds are prevalent in a vast number of pharmaceutical agents.[3][4]

This guide focuses on a particularly relevant and challenging substrate: 2-chloro-5-fluoroaniline . As a halogenated aniline, this molecule is a valuable building block for complex therapeutic agents. However, its successful implementation in C-N coupling reactions is non-trivial. The molecule presents two key challenges:

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[5][6]

  • Electron-Deficient Ring: The presence of two electron-withdrawing halogens deactivates the aromatic ring, further impeding oxidative addition.

Overcoming these hurdles requires a carefully optimized catalytic system. This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-proven protocols for the successful Buchwald-Hartwig amination of this compound, designed for researchers, scientists, and drug development professionals.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium center, a supporting ligand, and a base. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7] The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-determining step and is the primary barrier when using substrates like this compound.[8]

Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Rate-Limiting) Amine_Complex Amine Complex [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Amido Complex L₂Pd(II)(Ar)(HNR) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NHR (Product) Amido_Complex->Product_out BaseH_out Base-H⁺X⁻ Amido_Complex->BaseH_out ArX_in Ar-Cl (this compound) ArX_in->OA_Complex Amine_in RNH₂ Amine_in->Amine_Complex Base_in Base Base_in->Amine_Complex Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Prep Oven-dry glassware. Prepare anhydrous, deoxygenated solvent. Setup To Schlenk flask, add: - Pd Precursor & Ligand - Base - this compound - Amine Coupling Partner Prep->Setup AddSolvent Add solvent via syringe. Setup->AddSolvent Heat Heat to 80-110 °C with vigorous stirring. AddSolvent->Heat Monitor Monitor reaction progress (TLC, LC-MS). Heat->Monitor Cool Cool to room temperature. Dilute with organic solvent. Monitor->Cool Filter Filter through Celite® to remove inorganic salts. Cool->Filter Extract Aqueous wash (water, brine). Filter->Extract Purify Dry organic layer, concentrate, and purify by column chromatography. Extract->Purify

References

Application of 2-Chloro-5-fluoroaniline in the Synthesis of Novel Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document details the application of 2-chloro-5-fluoroaniline as a key starting material in the synthesis of a novel class of picolinic acid herbicides. A proposed synthetic pathway for the formation of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids is outlined, leveraging this compound to introduce the critical 3-chloro-5-fluoro substitution pattern. This application note provides detailed, step-by-step experimental protocols for the proposed synthesis. Furthermore, it presents quantitative data on the herbicidal efficacy of representative compounds from this class and elucidates their mechanism of action as synthetic auxin mimics. This information is intended for researchers, scientists, and professionals in the agrochemical and drug development fields.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, can impart desirable properties to the final active ingredients, such as enhanced biological activity and metabolic stability. In the context of agricultural science, this starting material serves as a valuable building block for the development of new, effective herbicides.

This application note focuses on the synthesis of a promising new class of picolinic acid herbicides: 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. These compounds have demonstrated potent herbicidal activity against a range of broadleaf weeds.[2] Picolinic acid herbicides are known to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and ultimately the death of susceptible plants.[3][4]

Herein, we propose a detailed synthetic route commencing from this compound to produce a key intermediate, which can then be elaborated to the final herbicidal compounds. This document provides comprehensive experimental protocols for each synthetic step, quantitative data on herbicidal activity, and a visual representation of the herbicidal mode of action.

Proposed Synthetic Pathway

The proposed multi-step synthesis transforms this compound into a versatile 4-amino-3-chloro-5-fluoro-6-halopicolinate intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the aryl-substituted pyrazole moiety, leading to the final herbicidal product.

Synthetic Pathway A This compound B 2,3-Dichloro-5-fluoropyridine A->B Diazotization/ Sandmeyer Reaction C 2,3-Dichloro-5-fluoropyridine N-oxide B->C N-Oxidation D 4-Amino-2,3-dichloro-5-fluoropyridine C->D Nitration/ Reduction E 4-Amino-3-chloro-5-fluoro-2-cyanopyridine D->E Cyanation F 4-Amino-3-chloro-5-fluoro-2-picolinic acid E->F Hydrolysis H Final Herbicide: 4-Amino-6-(5-aryl-1-pyrazolyl)- 3-chloro-5-fluoro-2-picolinic acid F->H Suzuki Coupling G Aryl-substituted pyrazole boronic acid/ester G->H

Caption: Proposed synthetic workflow for the synthesis of a novel picolinic acid herbicide from this compound.

Experimental Protocols

The following protocols describe a proposed synthetic route. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.

Synthesis of 2,3-Dichloro-5-fluoropyridine (Intermediate B)

This step involves the diazotization of this compound followed by a Sandmeyer-type reaction to introduce a second chlorine atom and form the pyridine ring.

  • Materials: this compound, concentrated hydrochloric acid, sodium nitrite, copper(I) chloride.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

    • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of 2,3-Dichloro-5-fluoropyridine N-oxide (Intermediate C)

The pyridine nitrogen is oxidized to the N-oxide to facilitate subsequent electrophilic substitution.

  • Materials: 2,3-Dichloro-5-fluoropyridine, m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid, dichloromethane.

  • Procedure:

    • Dissolve 2,3-dichloro-5-fluoropyridine (1.0 eq) in dichloromethane in a round-bottom flask.[5]

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 10 °C.[5]

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

Synthesis of 4-Amino-2,3-dichloro-5-fluoropyridine (Intermediate D)

This involves the nitration of the pyridine N-oxide followed by the reduction of the nitro group to an amine.

  • Materials: 2,3-Dichloro-5-fluoropyridine N-oxide, fuming nitric acid, concentrated sulfuric acid, iron powder, ammonium chloride or acetic acid.

  • Procedure (Nitration):

    • Carefully add 2,3-dichloro-5-fluoropyridine N-oxide (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.[6][7]

    • Slowly warm the mixture to 90 °C and maintain for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the 4-nitro derivative.

  • Procedure (Reduction):

    • Suspend the 4-nitro intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride or acetic acid.[8]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the desired 4-amino-2,3-dichloro-5-fluoropyridine.

Synthesis of 4-Amino-3-chloro-5-fluoro-2-cyanopyridine (Intermediate E)

A cyano group is introduced at the 2-position, which will be later hydrolyzed to the carboxylic acid.

  • Materials: 4-Amino-2,3-dichloro-5-fluoropyridine, copper(I) cyanide, dimethylformamide (DMF).

  • Procedure:

    • In a sealed tube, combine 4-amino-2,3-dichloro-5-fluoropyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

    • Heat the mixture to 150 °C for 12-18 hours.

    • Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Synthesis of 4-Amino-3-chloro-5-fluoro-2-picolinic acid (Intermediate F)

The cyano group is hydrolyzed to the carboxylic acid.

  • Materials: 4-Amino-3-chloro-5-fluoro-2-cyanopyridine, concentrated sulfuric acid or sodium hydroxide.

  • Procedure (Acid Hydrolysis):

    • Add 4-amino-3-chloro-5-fluoro-2-cyanopyridine (1.0 eq) to concentrated sulfuric acid.

    • Heat the mixture to 100 °C for 2-4 hours.

    • Cool the reaction and carefully pour it onto ice.

    • Adjust the pH to 3-4 with a base to precipitate the picolinic acid.

    • Filter the solid, wash with cold water, and dry.

Synthesis of 4-Amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid (Final Herbicide)

The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce the aryl-substituted pyrazole moiety.

  • Materials: 4-Amino-3-chloro-5-fluoro-2-picolinic acid, appropriate aryl-substituted pyrazole boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., sodium carbonate), solvent (e.g., toluene/ethanol/water).

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add 4-amino-3-chloro-5-fluoro-2-picolinic acid (1.0 eq), the aryl-substituted pyrazole boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add the palladium catalyst (0.05 eq) and heat the mixture to reflux under an inert atmosphere.[1]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, acidify to pH 3-4, and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Quantitative Data on Herbicidal Activity

The herbicidal activity of the synthesized picolinic acid derivatives has been evaluated against various weed species. The following table summarizes the root growth inhibition data for a representative set of compounds.[2]

Compound IDR1 Substituent (on Pyrazole Phenyl)R2 Substituent (on Pyrazole Phenyl)Arabidopsis thaliana Root Growth IC₅₀ (µM)Brassica napus Root Growth Inhibition (%) at 250 µMAmaranthus retroflexus Inhibition (%) at 250 g/ha
S0704-FH0.0035>80100
S1504-ClH0.0032>80100
S2024-CH₃H0.0065>8090
S2034-OCH₃H0.0048>8090
Picloram--0.02106080
Florpyrauxifen--0.00897590

Data sourced from: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[2]

Mechanism of Action: Synthetic Auxin Mimicry

Picolinic acid herbicides act as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[3][4] They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB).[3] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the constitutive activation of auxin response genes, resulting in uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[3]

Mode of Action cluster_0 Plant Cell herbicide Picolinic Acid Herbicide (Auxin Mimic) receptor TIR1/AFB Receptor Complex herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for Ubiquitination proteasome 26S Proteasome aux_iaa->proteasome Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses genes Auxin Response Genes arf->genes Activates Transcription response Uncontrolled Growth & Plant Death genes->response Leads to

References

Application Notes: 2-Chloro-5-fluoroaniline as a Key Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including those with anti-inflammatory properties. Its unique substitution pattern allows for the strategic construction of complex heterocyclic scaffolds, such as pyrazoles, which are known to exhibit potent anti-inflammatory activity, often through the selective inhibition of cyclooxygenase-2 (COX-2). This document outlines the application of this compound in the synthesis of a novel pyrazole-based anti-inflammatory agent and details the associated protocols and biological evaluation.

Synthesis of a Novel Pyrazole-Based Anti-inflammatory Agent

A plausible synthetic route leveraging this compound as a starting material for a potent anti-inflammatory pyrazole derivative is outlined below. The synthesis involves a multi-step process, beginning with the diazotization of this compound, followed by a reaction to form a key diketone intermediate, which is then cyclized to yield the final pyrazole compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-fluorophenylhydrazine

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of this compound in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 7 g of sodium nitrite in 20 mL of water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate beaker, prepare a solution of 35 g of stannous chloride in 40 mL of concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Filter the precipitate, wash with a small amount of cold water, and then suspend it in a 20% sodium hydroxide solution to liberate the free hydrazine.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-chloro-5-fluorophenylhydrazine.

Step 2: Synthesis of 1-(4-methylphenyl)-3-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • To a solution of 2-chloro-5-fluorophenylhydrazine (5 g) in 50 mL of ethanol, add 6 g of 2-(4-methylbenzoyl)malonaldehyde.

  • Add a catalytic amount of glacial acetic acid (0.5 mL) and reflux the mixture for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pyrazole intermediate.

Step 3: Synthesis of (1-(4-methylphenyl)-3-(2-chloro-5-fluorophenyl)-1H-pyrazol-4-yl)methanol (Final Compound)

  • Suspend the pyrazole-4-carbaldehyde (4 g) in 50 mL of methanol.

  • Cool the suspension to 0 °C and add 1 g of sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding 1N HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the final product. Purify by column chromatography on silica gel.

Biological Activity and Data Presentation

The synthesized pyrazole derivative is evaluated for its anti-inflammatory activity by assessing its ability to inhibit COX-1 and COX-2 enzymes. The in vitro enzyme inhibition data is crucial for determining the potency and selectivity of the compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Final Compound 12.50.08156.25
Celecoxib 7.60.05152.00
Ibuprofen 3.55.20.67

Data is representative and compiled from typical results for similar pyrazole-based COX-2 inhibitors.

The anti-inflammatory efficacy is further assessed in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Final Compound 1055.4
Celecoxib 1052.8

Data is representative and based on typical results for potent anti-inflammatory compounds.

Mandatory Visualizations

Synthesis Workflow

G A This compound B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2, HCl) B->C D 2-Chloro-5-fluorophenylhydrazine C->D E Cyclocondensation (Diketone, Acetic Acid) D->E F Pyrazole-4-carbaldehyde Intermediate E->F G Reduction (NaBH4) F->G H Final Pyrazole Compound (Anti-inflammatory Agent) G->H

A simplified workflow for the synthesis of the novel anti-inflammatory agent.

Signaling Pathway: COX-2 in Inflammation

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzymes. The synthesized pyrazole derivative is designed to be a selective inhibitor of COX-2.

G cluster_cell Inflamed Cell cluster_stimuli Inflammatory Stimuli AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation bind to receptors on target cells NovelCompound Novel Pyrazole Compound (from this compound) NovelCompound->COX2 Inhibition Stimuli Cytokines, Growth Factors, etc. Stimuli->COX2 Induces Expression

The role of COX-2 in the inflammatory cascade and its inhibition by the novel pyrazole compound.

Application Notes and Protocols: Diazotization Reactions of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of 2-Chloro-5-fluoroaniline, a versatile intermediate in the synthesis of various organic compounds. The protocols detailed below are intended for laboratory-scale applications and are supported by data from analogous reactions, providing a solid framework for research and development.

Introduction

This compound is a key building block in the chemical industry, valued for its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of both chlorine and fluorine substituents on the aniline ring enhances its chemical reactivity and imparts unique properties to the resulting derivatives. The diazotization of this compound converts the primary amino group into a highly reactive diazonium salt, which can then be utilized in a variety of subsequent synthetic transformations, including azo coupling and Sandmeyer reactions.

Applications

The diazonium salt derived from this compound is a versatile intermediate with applications in several key areas:

  • Pharmaceutical Development: This compound is an important intermediate in the synthesis of a range of pharmaceuticals, with potential applications in the development of anti-cancer and anti-inflammatory drugs.[2] Azo compounds, in general, have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[3][4]

  • Dye Manufacturing: The diazonium salt can be coupled with various aromatic compounds to produce a wide array of azo dyes and pigments for textiles and other materials.[1]

  • Agrochemicals: It serves as a precursor in the formulation of herbicides and pesticides.[1]

  • Material Science: The unique properties of fluorinated and chlorinated aromatic compounds make them useful in the development of specialty polymers and coatings.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the diazotization of this compound and its subsequent use in azo coupling and Sandmeyer reactions.

Protocol 1: Diazotization of this compound

This protocol describes the formation of 2-chloro-5-fluorobenzenediazonium chloride in an aqueous solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains between 0-5 °C. The reaction is exothermic.

  • Continue stirring for 15-30 minutes after the addition is complete. The solid aniline should dissolve, indicating the formation of the diazonium salt solution.

  • A small amount of urea or sulfamic acid can be added to quench any excess nitrous acid.

  • The resulting 2-chloro-5-fluorobenzenediazonium chloride solution is unstable and should be used immediately in the next synthetic step.

Safety Precautions:

  • Diazonium salts can be explosive when isolated and dry. Always handle them in solution.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrous acid and its fumes are toxic.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the synthesis of an azo dye by coupling the diazonium salt of this compound with 2-naphthol.

Materials:

  • 2-chloro-5-fluorobenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 equivalent) in a dilute aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the solid dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Protocol 3: Sandmeyer Reaction - Chlorination

This protocol describes the conversion of the diazonium salt to 2,5-dichloro-1-fluorobenzene via a Sandmeyer reaction. The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts.[4]

Materials:

  • 2-chloro-5-fluorobenzenediazonium chloride solution (from Protocol 1)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

  • Cool the CuCl solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the CuCl solution.

  • Nitrogen gas will evolve.

  • After the addition is complete, the reaction mixture can be gently warmed to ensure complete decomposition of the diazonium salt.

  • The product can then be isolated by extraction and purified by distillation or chromatography.

Data Presentation

The following table summarizes representative yields for diazotization and subsequent azo coupling reactions of various substituted anilines, providing an expected range for reactions involving this compound.

Starting AnilineCoupling AgentProductYield (%)Reference
2,4,5-trichloro-aniline2,4-acetoacet-xylidineAzo Pigment93.8
2-chloro-paraphenylene-diamineβ-naphtolAzo Pigment91
2,5-dichloroaniline-2,5-dichlorophenol88.5[5]

Signaling Pathway Visualization

Recent research has shown that complex heterocyclic compounds, which can be synthesized from chloroaniline derivatives, can modulate critical cellular signaling pathways. For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound conceptually derivable from a chloro-aniline precursor, has been shown to exhibit cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[6] This pathway is frequently activated in human cancers and is a key target for cancer therapy.[6]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative 2-Chloro-aniline Derivative Derivative->PI3K Inhibition Derivative->AKT Inhibition Derivative->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 2-Chloro-aniline derivative.

Experimental Workflow

The general workflow for the synthesis and application of compounds derived from this compound is depicted below.

experimental_workflow cluster_applications Synthetic Applications A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 2-chloro-5-fluorobenzene- diazonium chloride B->C D Azo Coupling (e.g., 2-Naphthol) C->D F Sandmeyer Reaction (e.g., CuCl) C->F H Other Nucleophilic Substitutions C->H E Azo Dyes / Pigments D->E G Aryl Halides F->G I Diverse Functionalized Aromatics H->I

Caption: General workflow for the synthesis of derivatives from this compound.

References

Grignard reaction protocol involving 2-Chloro-5-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Strategic Synthesis of Functionalized Aromatics via Grignard Reaction of 2-Chloro-5-fluoroaniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its unique substitution pattern.[1][2] However, its direct use in Grignard-mediated carbon-carbon bond formation is precluded by the intrinsic reactivity of the primary amine. This guide provides a comprehensive framework for navigating the challenges associated with this substrate, detailing a strategic protocol that involves amine protection, chemoselective Grignard reagent formation, and subsequent reaction with electrophiles. We delve into the causality behind key experimental choices, from magnesium activation to solvent selection, offering a robust and validated methodology for researchers aiming to leverage this versatile intermediate in complex molecular synthesis.

Part 1: Strategic & Mechanistic Considerations

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium species.[3][4] This transformation represents a classic example of "umpolung" or polarity inversion, converting the typically electrophilic carbon of an aryl halide into a potent carbanionic nucleophile.[5][6][7] However, the successful application of this reaction to a substrate like this compound is not straightforward and requires a multi-faceted strategic approach.

The Incompatibility of Protic Groups: The Amine Challenge

Grignard reagents are powerful bases.[8] The primary amine (-NH₂) of this compound possesses acidic protons that will readily and irreversibly react with any Grignard reagent formed, quenching it to produce an alkane (in this case, regenerating the starting aniline derivative) and preventing the desired reaction with an electrophile.[9][10] This acid-base reaction is significantly faster than the nucleophilic addition to a carbonyl group. Therefore, direct Grignard formation on the unprotected aniline is synthetically unviable.

The Mandate for Amine Protection

To circumvent the issue of the acidic protons, the amine group must be "masked" with a protecting group.[11] An ideal protecting group for this application must be:

  • Easy to install in high yield.

  • Completely stable under the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.

  • Readily removable under mild conditions that do not affect the newly synthesized molecule.

While common carbamate protecting groups like Boc can be susceptible to attack by organometallics, other options are more robust.[12] Formamidine and benzimine groups have been shown to be excellent choices for protecting anilines during Grignard reagent generation.[13] An alternative and widely used strategy involves converting the primary amine to a less reactive bis(trimethylsilyl)amine, which is stable to the Grignard reagent.

Chemoselectivity in Dihaloarene Systems

The this compound scaffold contains two different halogen atoms. The rate of Grignard reagent formation from aryl halides follows the trend: I > Br > Cl > F.[8] This differential reactivity allows for the chemoselective formation of the Grignard reagent at the more reactive carbon-chlorine bond, leaving the much less reactive carbon-fluorine bond untouched.[14] This is a critical advantage, as it preserves the fluorine substituent, which is often a desired feature in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.

The Critical Role of Magnesium Activation

A significant kinetic barrier to Grignard reagent formation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[3][15] Activating the magnesium to expose a fresh, reactive surface is essential for the reaction to initiate.[15] Common activation methods include:

  • Chemical Activation: Using agents like iodine (I₂) or 1,2-dibromoethane (DBE).[15][16] A small crystal of iodine reacts with the magnesium surface, creating reactive magnesium iodide and etching the oxide layer.[15]

  • Mechanical Activation: Physically crushing the magnesium turnings with a glass rod or using ultrasound to break the oxide layer.[16][17]

  • Advanced Methods: For particularly unreactive halides, highly activated Rieke magnesium or chemical activators like diisobutylaluminium hydride (DIBAH) can be employed.[18][19]

Part 2: Detailed Experimental Protocols

This section outlines a complete, four-stage workflow for the successful utilization of this compound in a Grignard reaction.

Workflow Overview Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Grignard Formation cluster_2 Phase 3: C-C Bond Formation cluster_3 Phase 4: Final Product Isolation A Start: this compound B Protocol 1: Amine Protection (e.g., with TMSCl) A->B C Protected Aniline Derivative B->C D Protocol 2: Grignard Reagent Formation C->D E Arylmagnesium Chloride Reagent D->E G Protocol 3: Reaction & Workup E->G F Electrophile (e.g., Benzaldehyde) F->G H Protected Product G->H I Protocol 4: Deprotection H->I J Final Product I->J

Caption: Overall experimental workflow.

Protocol 1: Amine Protection (Bis-silylation)

This protocol describes the protection of the primary amine as a bis(trimethylsilyl)amine.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Equiv.Amount/VolumeNotes
This compound145.561.01.46 gStarting material[20]
Anhydrous Tetrahydrofuran (THF)--20 mLMust be dry[5]
Triethylamine (Et₃N)101.192.23.06 mLDried over KOH
Trimethylsilyl chloride (TMSCl)108.642.12.66 mLHandle in a fume hood
Inert Gas (Nitrogen or Argon)---For maintaining an anhydrous atmosphere

Procedure:

  • Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add this compound and anhydrous THF to the flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine dropwise, followed by the slow, dropwise addition of trimethylsilyl chloride. A white precipitate (Et₃N·HCl) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • The reaction mixture containing the protected aniline can often be used directly in the next step after filtering off the triethylammonium chloride salt under an inert atmosphere.

Protocol 2: Grignard Reagent Formation

This protocol details the formation of the Grignard reagent from the protected aniline derivative.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Equiv.Amount/VolumeNotes
Magnesium (Mg) turnings24.311.2292 mgPolished to remove oxide layer[21]
Iodine (I₂) crystal253.81cat.1 small crystalActivator[16]
Protected Aniline Solution-1.0~20 mLFrom Protocol 1
Anhydrous Tetrahydrofuran (THF)--10 mLTo dilute the aniline solution

Procedure:

  • To a separate, rigorously flame-dried 100 mL three-neck flask equipped with a condenser, dropping funnel, and inert gas inlet, add the magnesium turnings and the iodine crystal.

  • Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Cool to room temperature. This activates the magnesium surface.[17]

  • Add 5 mL of anhydrous THF to cover the magnesium.

  • Transfer the filtered solution of the protected aniline from Protocol 1 into the dropping funnel, diluting with an additional 10 mL of anhydrous THF.

  • Add a small portion (~1-2 mL) of the protected aniline solution to the magnesium suspension.

  • Observe for signs of reaction initiation: bubbling, gentle refluxing of the solvent, or a color change to cloudy grey/brown.[15] Gentle warming may be required to start the reaction.

  • Once the reaction has initiated, add the remaining aniline solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear dark and cloudy.

Protocol 3: Reaction with an Electrophile (Benzaldehyde)

This protocol demonstrates the use of the Grignard reagent in a reaction with an aldehyde.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Equiv.Amount/VolumeNotes
Grignard Reagent Solution-1.0~35 mLFrom Protocol 2
Benzaldehyde106.121.01.02 mLFreshly distilled
Anhydrous Tetrahydrofuran (THF)--10 mLTo dissolve the electrophile
Saturated aq. Ammonium Chloride (NH₄Cl)--20 mLFor quenching the reaction
Diethyl ether or Ethyl acetate--50 mLFor extraction

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde in 10 mL of anhydrous THF and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add the extraction solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected product.

Protocol 4: Deprotection

This final protocol removes the silyl protecting groups to reveal the final product.

Procedure:

  • Dissolve the crude product from Protocol 3 in a mixture of THF and 1M hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).

  • Once complete, neutralize the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield the desired functionalized aniline derivative.

Part 3: Troubleshooting & Key Insights

ProblemPossible CauseSuggested Solution
Reaction Fails to Initiate Inactive magnesium surface (MgO layer).[15]Re-activate Mg: Add another I₂ crystal, a few drops of 1,2-dibromoethane, or crush turnings with a dry glass rod.[15][17] Use an ultrasonic bath.[17]
Wet glassware or solvent.[15]Rigorously flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.[22][23]
Low Yield of Grignard Reagent Incomplete amine protection.Ensure protection reaction goes to completion before use. Use a slight excess of the silylating agent.
Wurtz coupling side reaction (formation of biphenyl).Add the aryl halide solution slowly to maintain a low concentration and minimize radical coupling.[22]
Low Yield of Final Product Grignard reagent degraded over time.Use the Grignard reagent immediately after it is prepared. Do not store.
Electrophile contains acidic protons (e.g., wet aldehyde).Use freshly purified/distilled electrophiles.

Mechanistic Overview of Grignard Formation & Reaction

Caption: Polarity inversion and nucleophilic addition mechanism.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-5-fluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. This document provides a step-by-step protocol for method development, optimization, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction

This compound is a substituted aromatic amine that serves as a vital building block in the chemical industry. Its presence and purity are critical parameters that can influence the yield and quality of final products. Therefore, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[7][8] This application note addresses the need for a validated HPLC method for this compound, providing researchers and drug development professionals with a ready-to-implement protocol.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₆H₅ClFN[1][9][10]
Molecular Weight145.56 g/mol [1][9]
Melting Point19-26 °C[1][11]
Boiling Point211 °C[1][11]
Predicted pKa1.0 ± 0.10[11]
Predicted XlogP2.4[9][10]
Water SolubilityInsoluble in water[11][12]

The predicted XlogP of 2.4 suggests that this compound is a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC.[9][10] Its insolubility in water necessitates the use of an organic solvent for sample preparation.[11][12]

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression of selecting and optimizing various chromatographic parameters. The workflow for this process is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Physicochemical Properties Review Column_Selection Column Selection (C18, 5 µm, 4.6 x 150 mm) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase_Screening Detector_Wavelength Detector Wavelength Selection (Determine λmax, start at 254 nm) Mobile_Phase_Screening->Detector_Wavelength Mobile_Phase_Ratio Mobile Phase Ratio Optimization (Isocratic) Detector_Wavelength->Mobile_Phase_Ratio Flow_Rate Flow Rate Adjustment (1.0 mL/min) Mobile_Phase_Ratio->Flow_Rate Column_Temperature Column Temperature (Ambient or 30°C) Flow_Rate->Column_Temperature System_Suitability System Suitability Testing Column_Temperature->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness

References

GC-MS protocol for identifying impurities in 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Identification of Impurities in 2-Chloro-5-fluoroaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final products. This application note presents a robust and detailed protocol for the identification and characterization of potential process-related impurities and degradation products in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a comprehensive methodology, including sample preparation, optional derivatization to enhance chromatographic performance, optimized instrument parameters, and guidance on mass spectral interpretation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

The molecular structure of this compound, featuring both chlorine and fluorine substituents on an aniline ring, makes it a versatile building block.[1] However, its synthesis and storage can introduce a variety of impurities. These can arise from unreacted starting materials, byproducts of side reactions, isomers, or degradation. Regulatory bodies mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and their intermediates. Therefore, a reliable analytical method is not just a quality control metric but a critical component of drug development and safety assurance.

GC-MS is the technique of choice for this application due to its high resolving power (GC) and definitive identification capabilities (MS). It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like halogenated anilines.[4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource(s)
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1][5]
Appearance Colorless to light yellow liquid or low-melting solid[1][6]
Melting Point 26 °C[6][7]
Boiling Point ~211 °C[1][7]
CAS Number 452-83-5[1][7]

Potential Impurities: A Synthesis-Based Perspective

The most common synthetic route to this compound involves the reduction of 2-chloro-5-fluoronitrobenzene.[7] This pathway informs the likely impurity profile.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources A 2-Chloro-5-fluoronitrobenzene (Starting Material) B This compound (Final Product) A->B Reduction (e.g., SnCl₂/EtOH) I1 Unreacted Starting Material A->I1 Incomplete Reaction I3 Side-Reaction Products (e.g., Dehalogenation) B->I3 e.g., loss of Cl or F I2 Isomeric Impurities (e.g., from starting material) I4 Over-reduction Products

Caption: Synthesis of this compound and potential impurity sources.

Based on this, a list of probable impurities can be compiled.

Impurity NameStructureMolecular Weight ( g/mol )Rationale
2-Chloro-5-fluoronitrobenzeneC₆H₃ClFNO₂175.54Unreacted starting material
5-Chloro-2-fluoroanilineC₆H₅ClFN145.56Isomer from synthesis
2,5-DichloroanilineC₆H₅Cl₂N162.02Potential byproduct[4]
3-ChloroanilineC₆H₆ClN127.57De-fluorination byproduct[8]
AnilineC₆H₇N93.13Complete dehalogenation

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for robustness and reproducibility. It includes an optional but highly recommended derivatization step to overcome common issues with analyzing primary amines by GC.

Overall Experimental Workflow

cluster_derivatization Optional Derivatization start Sample of This compound prep Sample Preparation (Dilution in Ethyl Acetate) start->prep deriv Acylation with TFAA (Improves Peak Shape) prep->deriv Recommended inject Direct Injection prep->inject For direct analysis quench Quench Reaction & Prepare for Injection deriv->quench gcms GC-MS Analysis (Separation & Ionization) quench->gcms inject->gcms data Data Processing (Peak Integration, Library Search) gcms->data report Impurity Identification & Reporting data->report

Caption: Complete workflow for GC-MS impurity analysis.

Sample Preparation (Direct Injection)

This method is faster but may result in chromatographic peak tailing for the aniline compounds.

  • Stock Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with high-purity Ethyl Acetate to achieve a concentration of ~1 mg/mL.

  • Working Solution: Perform a further 1:10 dilution of the stock solution with Ethyl Acetate to a final concentration of ~100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a GC vial.

Sample Preparation (Derivatization via Acylation)

Derivatization converts the polar N-H group into a nonpolar acyl group, significantly improving volatility, thermal stability, and peak symmetry.[9] This is the recommended approach for accurate quantification and identification.

  • Aliquot: Transfer 100 µL of the 1 mg/mL stock solution (from step 3.2.1) into a 2 mL micro-reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cooling & Quenching: Allow the vial to cool to room temperature. The reaction is typically quantitative, and for trace analysis, quenching may not be necessary if excess reagent is tolerated by the GC system. Alternatively, evaporate the excess reagent and solvent under nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of Ethyl Acetate. The sample is now ready for GC-MS analysis.[9]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized further if necessary.

ParameterSettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplitlessMaximizes sensitivity for trace impurity analysis.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.[10]
Carrier GasHelium (99.999% purity)Inert carrier gas providing good efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for most 0.25 mm ID columns.
Column5% Phenyl Polydimethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, mid-polarity column providing excellent separation for a wide range of aromatic compounds.[10]
Oven ProgramInitial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final hold: 5 min.The initial hold focuses analytes on the column head. The ramp separates compounds by boiling point. The final hold ensures elution of any high-boiling compounds.[4]
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard energy that creates extensive, library-searchable fragmentation.[11]
Source Temperature230 °CReduces ion source contamination.[11]
Quadrupole Temp.150 °CEnsures consistent mass filtering.[12]
Mass Scan Range40 - 400 amuCovers the molecular weight of the parent compound and all expected impurities and fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.

Data Analysis and Interpretation

Identification of impurities is a two-step process: chromatographic separation and mass spectral interpretation.

Chromatographic Analysis
  • Retention Time (RT): The parent compound, this compound, will be the most abundant peak. Impurities will appear as smaller peaks at different RTs.

  • Relative Retention Time (RRT): It is best practice to use RRTs relative to the main peak for identification, as this is more robust against minor shifts in RT between runs.

Mass Spectral Analysis: The Molecular Fingerprint

The mass spectrum provides the definitive identification. For this compound (MW 145.56), key observations will be:

  • Molecular Ion (M⁺˙): A strong peak at m/z 145 and an M+2 peak at m/z 147 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a single chlorine atom.[13]

  • Fragmentation: The molecular ion will break apart in a predictable way. Understanding this fragmentation is key to confirming the structure.

M [C₆H₅ClFN]⁺˙ m/z 145/147 (Molecular Ion) F1 [C₅H₃FN]⁺˙ m/z 94 M->F1 - HCN, -Cl F2 [C₆H₄F]⁺˙ m/z 95 M->F2 - Cl, -HCN F3 [C₆H₅FN]⁺˙ m/z 110 M->F3 - Cl

Caption: A simplified, plausible fragmentation pathway for this compound.

Key Diagnostic Ions:

  • m/z 145/147: The molecular ion pair, confirming the presence of one chlorine atom.

  • m/z 110: Loss of a chlorine radical (·Cl) from the molecular ion.

  • m/z 95: Loss of a chlorine radical and hydrogen cyanide (HCN), a common loss from anilines.

Impurities are identified by comparing their mass spectra to known library spectra (e.g., NIST) or by interpreting their fragmentation patterns based on their proposed structures. For example, the unreacted starting material, 2-chloro-5-fluoronitrobenzene, would show a molecular ion at m/z 175/177 and characteristic losses of NO₂ (46 amu) and NO (30 amu).

Method Validation for Trustworthiness

To ensure the protocol is reliable, it must be validated. This involves establishing key performance characteristics. While a full validation is beyond the scope of this note, the following parameters should be assessed.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.S/N ≥ 10
Precision (Repeatability) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% at LOQ
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value, often assessed by spiking experiments.80-120% recovery

Example data based on similar methods.[14][15]

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for the identification of impurities in this compound. By combining an optimized sample preparation strategy (including a recommended derivatization step), robust instrumental parameters, and a clear guide to data interpretation, this method serves as a reliable tool for quality control and research in the pharmaceutical and chemical industries. The self-validating principles outlined ensure that the data generated is not only accurate but also trustworthy, meeting the high standards required for regulatory submission and process control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloro-5-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

The most prevalent laboratory-scale synthesis of this compound involves the reduction of 2-chloro-5-fluoronitrobenzene. A widely used and effective method for this transformation is the reaction with stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[1] This method is favored for its relatively mild reaction conditions and good yields.

Q2: What are the primary factors influencing the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Starting Materials: The purity of the starting material, 2-chloro-5-fluoronitrobenzene, is crucial. Impurities can lead to the formation of side products that are difficult to separate from the desired product.

  • Reaction Temperature: The temperature of the reaction needs to be carefully controlled. While heating is required to drive the reaction to completion, excessive temperatures can lead to degradation of the product and the formation of impurities. A typical reaction temperature is around 70°C.[1]

  • Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting material. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Stoichiometry of Reagents: The molar ratio of the reducing agent (stannous chloride) to the starting material is a critical parameter. An excess of the reducing agent is typically used to ensure complete reduction.

  • Work-up Procedure: The work-up procedure, including the neutralization and extraction steps, plays a vital role in isolating the product with high purity and yield. Inefficient extraction or improper pH adjustment can lead to product loss.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (2-chloro-5-fluoronitrobenzene) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Verify Reaction Time: Monitor the reaction using TLC until the starting material is completely consumed. - Check Reaction Temperature: Ensure the reaction mixture is maintained at the optimal temperature (around 70°C). - Confirm Reagent Stoichiometry: Use a sufficient excess of the reducing agent (stannous chloride dihydrate), typically around 5 equivalents.[1]
Product Loss During Work-up - Optimize Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer. - Ensure Proper pH Adjustment: After the reaction, the mixture needs to be made alkaline (pH > 7) to liberate the free aniline for extraction. Use a base like sodium carbonate or sodium hydroxide solution.[1]
Degradation of Product - Avoid Excessive Heating: Do not exceed the recommended reaction temperature, as higher temperatures can lead to product degradation. - Minimize Exposure to Air and Light: Anilines can be sensitive to oxidation. It is advisable to perform the work-up and purification steps promptly and store the final product under an inert atmosphere if necessary.
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

Impurity TypeIdentification MethodPossible CauseMitigation Strategy
Unreacted Starting Material (2-chloro-5-fluoronitrobenzene) TLC, GC-MS, HPLCIncomplete reaction.- Increase reaction time. - Ensure adequate amount of reducing agent. - Optimize reaction temperature.
Isomeric Impurities GC-MS, HPLCImpurities in the starting material.Use highly pure starting materials.
By-products from Side Reactions GC-MS, HPLC-MSNon-selective reduction or side reactions.- Control reaction temperature carefully. - Use a selective reducing agent like SnCl₂.
Tin Salts ICP-MS, AASIncomplete removal during work-up.- Ensure thorough washing of the organic layer with water or brine during extraction. - The formation of hydrated tin oxides during quenching can be difficult to filter. Proper pH adjustment and filtration techniques are important.[2]

Experimental Protocols

Synthesis of this compound via Reduction of 2-chloro-5-fluoronitrobenzene

This protocol is based on a general procedure for the reduction of nitroarenes using stannous chloride.[1]

Materials:

  • 2-chloro-5-fluoronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 10% Sodium carbonate solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoronitrobenzene (1 mmol, 0.175 g).

  • Add ethanol (10 mL) to dissolve the starting material.

  • To this solution, add tin(II) chloride dihydrate (5 mmol, 1.13 g).

  • Stir the reaction mixture at 70°C for 30 minutes to an hour. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 30 mL of water.

  • Carefully add 10% sodium carbonate solution to neutralize the acid and make the solution alkaline (check with pH paper).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: Approximately 84.5%.[1]

Data Presentation

Table 1: Effect of Reducing Agent on Yield (Illustrative)

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
SnCl₂·2H₂OEthanol700.5 - 184.5[1]
Fe / HClEthanol/WaterReflux2 - 4VariesGeneral Method
Catalytic Hydrogenation (H₂/Pd-C)MethanolRoom Temp1 - 3>90 (potential for dehalogenation)[3]

Note: The data for Fe/HCl and Catalytic Hydrogenation are illustrative of general methods for nitro group reduction and the yields can vary significantly based on the specific substrate and reaction conditions.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-chloro-5-fluoronitrobenzene in Ethanol start->dissolve add_reagent Add Tin(II) chloride dihydrate dissolve->add_reagent react Heat at 70°C and Stir (Monitor by TLC) add_reagent->react cool Cool to Room Temperature react->cool quench Pour into Water cool->quench neutralize Neutralize with 10% Na2CO3 Solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography (if necessary) evaporate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Was the reaction complete (checked by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Was the work-up performed correctly? check_reaction->check_workup Yes troubleshoot_incomplete Increase reaction time Ensure correct temperature Check reagent stoichiometry incomplete->troubleshoot_incomplete end Yield Optimized troubleshoot_incomplete->end workup_issue Product Loss During Work-up check_workup->workup_issue No check_purity Is the product pure? check_workup->check_purity Yes troubleshoot_workup Optimize extraction solvent/volume Ensure proper pH adjustment Check for emulsions workup_issue->troubleshoot_workup troubleshoot_workup->end impurity_issue Product Degradation or Side Reactions check_purity->impurity_issue No check_purity->end Yes troubleshoot_purity Check for overheating Minimize air/light exposure Consider alternative reducing agents impurity_issue->troubleshoot_purity troubleshoot_purity->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Chloro-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound, particularly when synthesized by the reduction of 2-chloro-5-fluoronitrobenzene, can include:

  • Unreacted Starting Material: 2-chloro-5-fluoronitrobenzene.

  • Isomeric Impurities: Positional isomers of chloro-fluoroaniline that may form depending on the synthetic route.

  • Byproducts of Reduction: Intermediates from the reduction process or over-reduced species.

  • Color Impurities: Oxidation and degradation products, which often appear as colored compounds.[1] Aromatic amines, in general, are susceptible to air oxidation, leading to discoloration.[1][2]

Q2: What are the most effective methods for purifying crude this compound?

The most common and effective purification methods for this compound are:

  • Vacuum Distillation: Ideal for separating the desired product from non-volatile impurities and byproducts with significantly different boiling points. Given its boiling point of approximately 211°C at atmospheric pressure, vacuum distillation is preferred to prevent thermal degradation.[3][4]

  • Recrystallization: A suitable method for removing soluble and insoluble impurities. A common solvent system for similar anilines is a mixture of ethanol and water.[5][6]

  • Column Chromatography: Effective for separating isomers and other closely related impurities. A common stationary phase is silica gel with a mobile phase of hexane and ethyl acetate.[7][8]

Q3: How can I determine the purity of my this compound sample?

Standard analytical techniques for assessing the purity of this compound include:

  • Gas Chromatography (GC): A common method for determining the purity of volatile compounds.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the main component and impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both quantifying and identifying unknown impurities.

Q4: My purified this compound is a yellow or brown liquid/solid. How can I remove the color?

The discoloration of anilines is often due to oxidation.[1] To obtain a colorless product, you can:

  • Treat with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3]

  • Purify by Vacuum Distillation: Distillation is very effective at separating the volatile, colorless aniline from non-volatile, colored degradation products.[2] Storing the purified aniline under an inert atmosphere (e.g., nitrogen or argon) can help prevent future discoloration.[1]

Troubleshooting Guides

Problem 1: Low Purity After a Single Purification Step
Possible Cause Troubleshooting Steps
Presence of multiple impurities with similar properties. A single purification technique may not be sufficient. Consider a multi-step purification process. For example, perform a vacuum distillation followed by recrystallization for higher purity.
Inefficient separation during the chosen method. For Distillation: Ensure your vacuum is stable and the column has adequate theoretical plates. Optimize the distillation rate. For Recrystallization: Screen for the optimal solvent or solvent mixture. Ensure slow cooling to promote the formation of pure crystals. For Chromatography: Optimize the mobile phase composition and gradient to improve the resolution between your product and impurities.
Thermal degradation during purification. If you suspect degradation during distillation, ensure you are using a sufficient vacuum to lower the boiling point. For sensitive compounds, consider purification by column chromatography at room temperature.
Problem 2: Product Discoloration During or After Purification
Possible Cause Troubleshooting Steps
Oxidation due to exposure to air, especially at high temperatures. When performing vacuum distillation, ensure the system is free of leaks.[2] After purification, store the product under an inert atmosphere (nitrogen or argon) and in a dark, cool place.[1]
Presence of residual acidic or basic impurities that catalyze degradation. During the workup of your synthesis, ensure proper neutralization and washing to remove any residual acids or bases.
Contaminated distillation apparatus. Thoroughly clean all glassware before use. Trace impurities in the apparatus can sometimes promote discoloration.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for a crude sample of this compound. Note: These are typical values for substituted anilines and actual results may vary.

Purification Method Initial Purity (GC, %) Final Purity (GC, %) Yield (%) Notes
Vacuum Distillation 95.698.865-70Effective for removing non-volatile impurities.[12]
Recrystallization (Ethanol/Water) 95.0>98.070-85Good for removing both soluble and insoluble impurities. Yield is dependent on the optimal solvent choice and careful execution.[5][6]
Column Chromatography (Silica Gel) 95.0>99.040-70Best for separating isomers and achieving very high purity, though often with lower yields.[7][8]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying crude this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all joints are well-sealed.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Slowly apply vacuum to the system. The boiling point of this compound is 211°C at 760 mmHg; under vacuum, the boiling point will be significantly lower.[3][4]

    • Gently heat the distillation flask.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • After distillation, release the vacuum carefully and allow the apparatus to cool.

Protocol 2: Purification by Recrystallization

This protocol uses an ethanol/water solvent system, which is often effective for substituted anilines.[5][6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.

  • Crystallization:

    • Heat the filtrate to ensure everything is dissolved.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (approximately 26°C).

Protocol 3: Purification by Column Chromatography

This protocol is a general guideline for purifying this compound on a silica gel column.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (typically starting with a low polarity mixture like 9:1 hexane/ethyl acetate and gradually increasing the polarity).[7][8]

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound analysis1 Purity Analysis (GC/HPLC) crude->analysis1 decision Purity Meets Specification? analysis1->decision distillation Vacuum Distillation decision->distillation No pure_product Pure this compound decision->pure_product Yes recrystallization Recrystallization distillation->recrystallization Further Purification analysis2 Purity Analysis (GC/HPLC) distillation->analysis2 chromatography Column Chromatography recrystallization->chromatography High Purity Needed recrystallization->analysis2 chromatography->analysis2 analysis2->decision

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product Oiled Out start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product solution_oiling Re-heat and add more solvent. Cool slowly. Scratch flask or add seed crystal. oiling_out->solution_oiling solution_no_crystals Concentrate the solution. Scratch flask or add seed crystal. Ensure sufficient cooling. no_crystals->solution_no_crystals solution_low_yield Use minimum amount of hot solvent. Ensure complete cooling. Wash crystals with ice-cold solvent. low_yield->solution_low_yield solution_colored Add activated charcoal to hot solution. Perform hot filtration. colored_product->solution_colored

Caption: Troubleshooting common issues in recrystallization.

References

Preventing dehalogenation during 2-Chloro-5-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during the synthesis of 2-Chloro-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 2-Chloro-5-fluoronitrobenzene. This process is favored for its efficiency and use of relatively benign reagents. The primary challenge encountered during this synthesis is the undesired side reaction of hydrodehalogenation, where the chlorine atom is removed from the aromatic ring, leading to the formation of 5-fluoroaniline as a significant byproduct. This not only reduces the yield of the target molecule but also complicates the purification process.

Q2: What are the main dehalogenation byproducts in this synthesis?

A2: The principal dehalogenation byproduct is 5-fluoroaniline, formed by the hydrogenolysis of the carbon-chlorine bond. Depending on the reaction conditions and catalyst used, further reduction to aniline can also occur, though this is less common.

Q3: How does the choice of catalyst influence the rate of dehalogenation?

A3: The catalyst plays a pivotal role in controlling the selectivity of the hydrogenation reaction. While standard catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) are effective for the reduction of the nitro group, they can also promote dehalogenation. Specialized or modified catalysts are often employed to enhance selectivity. For instance, certain bimetallic catalysts or catalysts treated with inhibitors can suppress the hydrogenolysis of the C-Cl bond.

Q4: Can reaction conditions be modified to minimize dehalogenation?

A4: Yes, optimizing reaction parameters is crucial for minimizing dehalogenation. Key parameters to control include:

  • Temperature: Lower reaction temperatures generally favor the reduction of the nitro group over dehalogenation.

  • Hydrogen Pressure: Operating at lower hydrogen pressures can reduce the incidence of dehalogenation.

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of the starting material (2-Chloro-5-fluoronitrobenzene), can lead to increased formation of the dehalogenated byproduct. Therefore, careful monitoring of the reaction progress is essential.[1]

  • Substrate Concentration: In some cases, lower concentrations of the starting material can lead to higher selectivity and reduced dehalogenation.

Q5: Are there any additives that can be used to suppress dehalogenation?

A5: Yes, various additives have been shown to inhibit dehalogenation during the catalytic hydrogenation of halonitroaromatics. These can include acidic or basic compounds, as well as sulfur-containing compounds that act as catalyst modifiers. The addition of an acidic medium, for example, has been reported to inhibit dehalogenation of fluorinated and chlorinated nitroaromatics.[1]

Troubleshooting Guides

Issue 1: High Levels of Dehalogenated Byproduct (5-fluoroaniline) Detected

This is the most common issue encountered. The troubleshooting steps below are ordered from simplest to most complex to implement.

Troubleshooting Workflow

start High Dehalogenation Detected step1 Optimize Reaction Conditions start->step1 step2 Evaluate Catalyst System step1->step2 If dehalogenation persists step3 Introduce Additives step2->step3 If dehalogenation persists step4 Modify Substrate Addition step3->step4 If dehalogenation persists end Dehalogenation Minimized step4->end Successful Optimization

A troubleshooting workflow for high dehalogenation.

1. Review and Optimize Reaction Conditions:

  • Temperature: Lower the reaction temperature. Elevated temperatures can accelerate the rate of dehalogenation.

  • Hydrogen Pressure: Reduce the hydrogen pressure. High pressures can favor the hydrogenolysis of the carbon-halogen bond.

  • Reaction Time: Monitor the reaction closely using techniques like TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

2. Evaluate and Modify the Catalyst System:

  • Catalyst Loading: Reduce the catalyst loading. A lower amount of catalyst may be sufficient for the nitro reduction without excessively promoting dehalogenation.

  • Catalyst Type: Consider screening alternative catalysts. While Pd/C and Pt/C are common, other catalysts may offer higher selectivity. For instance, iron-promoted platinum catalysts have shown suppressed hydrodechlorination in similar systems.[2]

  • Catalyst Deactivation: Ensure your catalyst is not old or deactivated, as this can sometimes lead to unselective reactions.[3]

3. Introduce an Additive:

  • Acidic Medium: Performing the hydrogenation in the presence of a small amount of acid (e.g., HCl) can inhibit dehalogenation.

  • Base Addition: In some systems, the addition of a mild inorganic base can suppress dehalogenation.

  • Catalyst Modifiers: The use of catalyst "poisons" or modifiers in controlled amounts can selectively inhibit the sites responsible for dehalogenation.

4. Modify the Method of Substrate Addition:

  • Gradual Addition: Instead of adding all the 2-Chloro-5-fluoronitrobenzene at the beginning of the reaction, a gradual, controlled addition can maintain a low concentration of the starting material, which has been shown to significantly reduce dehalogenation.[4]

Issue 2: Incomplete Reaction or Slow Reaction Rate

While trying to minimize dehalogenation by using milder conditions, you may encounter incomplete conversion of the starting material.

Logical Relationship for Optimizing Conversion and Selectivity

cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Increases Dehalogenation Dehalogenation Temperature->Dehalogenation Increases Pressure Pressure Pressure->Reaction Rate Increases Pressure->Dehalogenation Increases Catalyst Activity Catalyst Activity Catalyst Activity->Reaction Rate Increases Catalyst Activity->Dehalogenation Increases

Balancing reaction parameters for optimal outcomes.

1. Increase Catalyst Loading:

  • If you have reduced the catalyst loading to control dehalogenation, a slight increase may be necessary to drive the reaction to completion in a reasonable timeframe.

2. Moderate Increase in Temperature and Pressure:

  • If the reaction is sluggish at lower temperatures and pressures, a careful and stepwise increase in these parameters can be tested. Monitor the formation of the dehalogenated byproduct at each step to find an optimal balance.

3. Check for Catalyst Poisoning:

  • Ensure that the starting materials and solvent are of high purity. Impurities, particularly sulfur-containing compounds, can poison the catalyst and reduce its activity.[3]

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of the desired product and the formation of dehalogenated byproducts, based on data from analogous reactions.

Table 1: Effect of Temperature on Dehalogenation

Temperature (°C)Yield of Desired Haloaniline (%)Yield of Dehalogenated Aniline (%)
60953
80926
1008512

Note: Data is illustrative and based on trends for similar halogenated nitroaromatic hydrogenations.[1]

Table 2: Effect of Catalyst on Dehalogenation

CatalystSubstrateYield of Haloaniline (%)Yield of Dehalogenated Aniline (%)
Raney Nickel3-chloro-2,4-difluoronitrobenzene8713
10% Pd/C3-chloro-2,4-difluoronitrobenzene88.510.2

Note: Data from a study on a structurally similar compound, demonstrating the influence of the catalyst on selectivity.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Chloro-5-fluoronitrobenzene

This protocol provides a general guideline. Optimization of specific parameters is likely required.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A Charge reactor with 2-Chloro-5-fluoronitrobenzene, solvent, and catalyst B Purge reactor with N2 then H2 A->B C Heat to target temperature and pressurize with H2 B->C D Monitor reaction progress C->D E Cool, vent H2, and purge with N2 D->E F Filter to remove catalyst E->F G Isolate and purify product F->G

A standard workflow for catalytic hydrogenation.

  • Reactor Setup: In a suitable hydrogenation reactor, charge 2-Chloro-5-fluoronitrobenzene (1 equivalent), a solvent (e.g., methanol, ethanol, or ethyl acetate), and the chosen catalyst (e.g., 5% Pt/C, typically 0.5-5 mol% of the metal relative to the substrate).

  • Inerting and Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove oxygen, followed by several purges with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) with vigorous stirring. Pressurize the reactor with hydrogen to the target pressure (e.g., 1-10 atm).

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The filter cake should be handled carefully as it can be pyrophoric.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude this compound can be purified by distillation or recrystallization.

Protocol 2: High-Selectivity Hydrogenation with Gradual Substrate Addition

This modified protocol is designed to minimize dehalogenation by maintaining a low concentration of the nitroaromatic starting material.[4]

  • Reactor Setup: Charge the hydrogenation reactor with the solvent, catalyst, and a small portion (e.g., 5-10%) of the total 2-Chloro-5-fluoronitrobenzene.

  • Initial Hydrogenation: Purge the reactor as described in Protocol 1 and initiate the hydrogenation.

  • Gradual Addition: Prepare a solution of the remaining 2-Chloro-5-fluoronitrobenzene in the reaction solvent. Once the initial reaction has started (indicated by hydrogen uptake), begin a slow, continuous, or portion-wise addition of this solution to the reactor. The addition rate should be controlled to maintain a very low concentration of the starting material in the reaction mixture.

  • Completion and Work-up: After the addition is complete, continue to monitor the reaction until no more starting material is detected. The work-up and purification follow the same procedure as in Protocol 1.

References

Troubleshooting low conversion in 2-chloro-5-fluoronitrobenzene reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the reduction of 2-chloro-5-fluoronitrobenzene to 2-chloro-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate low when reducing 2-chloro-5-fluoronitrobenzene?

Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Platinum on Carbon, Raney Nickel) may be deactivated or poisoned. Noble metal catalysts are sensitive to impurities like sulfur or halides.

  • Reaction Conditions: Inadequate hydrogen pressure, low temperature, or insufficient reaction time can lead to incomplete conversion. Vigorous agitation is crucial to ensure proper mixing and contact between the reactants, solvent, and catalyst.

  • Reagent Quality: The purity of the starting material, solvent, and hydrogen gas is critical. Impurities can interfere with the reaction or poison the catalyst.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction.

  • Optimize Reaction Conditions: Systematically increase the hydrogen pressure, temperature, or reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Ensure Reagent Purity: Use high-purity grade solvents and ensure the 2-chloro-5-fluoronitrobenzene starting material is free from impurities.

Q2: I'm observing significant hydrodechlorination, resulting in 5-fluoroaniline as a byproduct. How can I improve selectivity?

The formation of dehalogenated byproducts is a common challenge in the hydrogenation of halonitroarenes. This occurs when the carbon-chlorine bond is cleaved.

  • Catalyst Choice: Standard Palladium (Pd) catalysts are often prone to causing dehalogenation.[1] Platinum (Pt) based catalysts or specially modified catalysts can offer higher selectivity.

  • Reaction Modifiers: Adding promoters or using specific catalyst supports can suppress dehalogenation. For instance, creating electron-deficient Pt sites by using supports like ZrO₂ or adding promoters like iron has been shown to enhance selectivity for the desired haloaniline.[2][3] This is because the electron-deficient metal sites favor the adsorption of the nitro group over the C-Cl bond.[2]

  • Milder Conditions: Harsher conditions (high temperature and pressure) can increase the rate of hydrodechlorination.

Troubleshooting Steps:

  • Switch Catalyst System: Consider using a Pt-based catalyst (e.g., Pt/C) or a promoted catalyst (e.g., Pt-Fe/AC).

  • Modify Conditions: Attempt the reaction under milder conditions, such as lower hydrogen pressure or temperature.

  • Monitor Closely: Track the formation of byproducts throughout the reaction to find the optimal endpoint before significant dehalogenation occurs.

Q3: The reaction started but seems to have stalled before completion. What could be the cause?

A stalled reaction is typically due to catalyst deactivation.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent may have poisoned the catalyst.

  • Product Inhibition: In some cases, the product or intermediates can adsorb onto the catalyst surface and inhibit its activity.

  • Insufficient Agitation: If the catalyst settles at the bottom of the reactor, its effective surface area is reduced, slowing or stopping the reaction.

Troubleshooting Steps:

  • Improve Agitation: Ensure the stirring or shaking is vigorous enough to keep the catalyst suspended.

  • Add Fresh Catalyst: If poisoning is suspected, carefully filter the reaction mixture (under an inert atmosphere) and add a fresh portion of the catalyst.

  • Purify Starting Materials: If the problem persists across multiple runs, consider purifying the starting material or using a higher-grade solvent.

Q4: What are the best analytical methods for monitoring this reaction?

A combination of techniques is ideal for robust reaction monitoring.

  • Qualitative Monitoring (TLC): Thin-Layer Chromatography is a fast and simple way to qualitatively track the disappearance of the starting material.

  • Quantitative Analysis (GC/HPLC): For accurate measurement of conversion and selectivity, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is highly effective. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a robust alternative.[4][5][6] These methods can separate the starting material, desired product, and potential byproducts, allowing for precise quantification.[6]

Data Presentation

The choice of catalyst is crucial for both activity and selectivity. The following table summarizes the performance of various catalysts in the selective hydrogenation of p-chloronitrobenzene (p-CNB), a structurally similar compound, which provides valuable insights for your reaction.

Catalyst SystemSupportPromoter/ModifierConversion (%)Selectivity to Haloaniline (%)Key FindingReference
Pd/CCarbonNone>99~85 (Dehalogenation observed)High activity but moderate selectivity.[1]
Pd/CoFe-LDHsLayered Double HydroxidesCoFe~10094Electron-enriched Pd nanoparticles enhance selectivity.[1]
Pt/ZrO₂/ZSM-5Zirconia/ZeoliteZrO₂~100>99Electron transfer from Pt to ZrO₂ creates electron-deficient Pt, favoring nitro group adsorption and suppressing dechlorination.[2]
Pt-Fe/ACActivated CarbonIron (Fe)100>99Fe promotion leads to electron-deficient Pt nanoparticles, fully suppressing hydrodechlorination.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This is a representative protocol for the catalytic reduction of 2-chloro-5-fluoronitrobenzene. Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Hydrogen gas is highly flammable.

  • Reactor Setup: Charge a high-pressure hydrogenation vessel with 2-chloro-5-fluoronitrobenzene (1 equivalent) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add the catalyst (e.g., 5% Pt/C, 0.5-2 mol%) to the mixture.

  • Inerting: Seal the vessel and purge the system several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-10 bar) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 25-60°C).

  • Monitoring: Periodically take samples (if the reactor allows) to monitor the reaction progress by TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Protocol 2: Reaction Monitoring by HPLC

  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Dilute it with the mobile phase (e.g., to 10 mL) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column.[6]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Analysis: Inject the prepared sample. The starting material (more non-polar) will have a longer retention time than the product aniline (more polar). Calculate conversion and purity based on peak areas.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst A->B C Seal & Purge with N2 B->C D Purge & Pressurize with H2 C->D E Heat & Stir D->E F Monitor Progress (TLC/GC/HPLC) E->F G Cool, Vent & Purge with N2 F->G Reaction Complete H Filter Catalyst G->H I Solvent Evaporation H->I J Purify Product I->J

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Start Low Conversion or Yield Observed CheckByproducts Significant Byproducts (e.g., Dechlorination)? Start->CheckByproducts Stalled Reaction Stalled? CheckByproducts->Stalled No Sol_Byproducts Improve Selectivity: 1. Use Pt-based or promoted catalyst 2. Use milder conditions (Temp/Pressure) 3. Reduce reaction time CheckByproducts->Sol_Byproducts Yes Sol_Stalled Reactivate System: 1. Ensure vigorous stirring 2. Add fresh catalyst 3. Purify reagents Stalled->Sol_Stalled Yes Sol_LowConv Boost Conversion: 1. Use fresh, active catalyst 2. Increase H2 pressure or Temp 3. Increase reaction time Stalled->Sol_LowConv No

Caption: Troubleshooting decision tree for low conversion issues.

ReactionPathway Reactant 2-Chloro-5-fluoronitrobenzene (C6H3ClFNO2) Product This compound (C6H5ClFN) Reactant->Product Desired Reduction (H2, Catalyst) SideProduct 5-Fluoroaniline (Dechlorination Byproduct) Reactant->SideProduct Hydrodechlorination (Side Reaction)

Caption: Reaction pathway showing desired product and side product.

References

Common impurities in commercial 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial 2-Chloro-5-fluoroaniline in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound typically has a purity of ≥97%. The common impurities can be categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Material: Residual 2-chloro-5-fluoronitrobenzene, the precursor for the most common synthesis route.

    • Isomeric Impurities: Positional isomers of this compound may be present, arising from the synthesis of the nitroaromatic precursor.[1] Potential isomers include, but are not limited to, other chloro-fluoroaniline isomers.

    • By-products of Reduction: The reduction of the nitro group, often carried out with reagents like tin(II) chloride (SnCl2), can sometimes lead to minor, unidentified by-products.[2][3]

  • Degradation Impurities:

    • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric substances over time, often observed as a darkening of the material.[4]

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification process may remain in the final product.

Q2: My this compound has a yellow to brownish tint. Is it still usable?

A2: A slight yellow to brownish discoloration is common for many anilines and is often due to minor oxidation.[4] For many applications, this slight discoloration does not significantly affect the reactivity of the compound. However, for highly sensitive reactions or for the synthesis of active pharmaceutical ingredients (APIs), the purity should be verified using an appropriate analytical method like HPLC or GC. If the discoloration is significant or if the presence of impurities is a concern, purification by distillation or column chromatography may be necessary.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected side product in my reaction. An impurity in the this compound may be participating in the reaction. Isomeric impurities are particularly known to cause such issues.[1]1. Analyze the purity of the starting material using HPLC or GC-MS to identify and quantify any impurities.2. If significant impurities are detected, purify the this compound by distillation or chromatography.3. Consider that the unexpected product may be an isomer of your desired product, formed from an isomeric impurity in the starting material.
Low yield or incomplete reaction. The presence of impurities can lower the effective concentration of the reactant. Degradation products or residual solvents could be the cause.1. Confirm the purity of the this compound.2. Ensure the material has been stored correctly to prevent degradation.3. If the material is old or discolored, consider using a fresh batch or purifying the existing stock.
Inconsistent results between batches. The impurity profile of this compound can vary between different commercial batches.1. Request a Certificate of Analysis (CoA) for each new batch to check the purity and impurity profile.2. Perform an in-house quality control check (e.g., HPLC or GC) on each new batch before use.

Impurity Profile of Commercial this compound (Representative Data)

The following table provides a representative example of an impurity profile for commercial-grade this compound. Actual values may vary by supplier and batch.

Impurity Typical Concentration Range (%) Potential Origin
2-chloro-5-fluoronitrobenzene0.1 - 0.5Unreacted starting material
Isomeric Chloro-fluoroanilines0.2 - 1.5By-products from precursor synthesis
Unidentified related substances< 0.5Reaction by-products
Residual Solvents (e.g., Ethanol, Toluene)< 0.2Purification process
Water< 0.1Environmental exposure

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification and quantification of non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak. Impurities can be identified by comparing their retention times with those of known standards or by using a mass spectrometer detector (LC-MS).

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography (GC)

This method is suitable for detecting residual solvents and other volatile impurities.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1).

2. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

3. Analysis:

  • Inject the sample and record the chromatogram.

  • Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.

Visualizations

Impurity_Source_Pathway cluster_synthesis Synthesis of 2-Chloro-5-fluoronitrobenzene cluster_reduction Reduction to this compound cluster_storage Storage & Handling Precursors Precursors Nitration Nitration Precursors->Nitration Isomeric Nitroaromatics Isomeric Nitroaromatics Nitration->Isomeric Nitroaromatics Target_Nitroaromatic 2-Chloro-5- fluoronitrobenzene Nitration->Target_Nitroaromatic Reduction_Step Reduction (e.g., SnCl2) Isomeric Nitroaromatics->Reduction_Step Isomeric_Anilines Isomeric Impurities Isomeric Nitroaromatics->Isomeric_Anilines Target_Nitroaromatic->Reduction_Step Unreacted_Nitro Unreacted Starting Material Reduction_Step->Unreacted_Nitro Final_Product This compound Reduction_Step->Final_Product Oxidation Oxidation Products Final_Product->Oxidation

Caption: Potential sources of impurities in this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Is Purity Confirmed? Start->Check_Purity Analyze_Sample Analyze Sample via HPLC or GC Check_Purity->Analyze_Sample No Investigate_Other Investigate Other Experimental Parameters Check_Purity->Investigate_Other Yes Impurity_Detected Impurity Detected? Analyze_Sample->Impurity_Detected Purify Purify Starting Material Impurity_Detected->Purify Yes Impurity_Detected->Investigate_Other No Re-run_Experiment Re-run Experiment Purify->Re-run_Experiment End_Success Problem Resolved Re-run_Experiment->End_Success End_Failure Problem Persists Investigate_Other->End_Failure

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Stability of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As a halogenated aromatic amine, this compound's stability during storage is critical for ensuring the integrity of your experiments and the quality of your synthesized products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues you may encounter.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue 1: Color Change of the Compound from Colorless/Light Yellow to Dark Brown

Potential Cause: The observed color change is a common indicator of degradation, likely due to oxidation or polymerization. Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds.[1][2][3] The presence of trace metal impurities can also catalyze these oxidation processes.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C.[4][5] Check that the container is tightly sealed to minimize exposure to atmospheric oxygen.

  • Inert Atmosphere: For long-term storage or for high-purity applications, consider blanketing the compound with an inert gas such as argon or nitrogen before sealing the container. This displaces oxygen and significantly reduces the rate of oxidation.

  • Light Protection: Store the container in a dark location or use an amber-colored vial to protect the compound from light, which can accelerate degradation.

  • Purity Analysis: If a color change is observed, it is crucial to re-analyze the purity of the material before use. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to quantify the parent compound and detect any degradation products.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Potential Cause: The emergence of new peaks in your analytical chromatogram is a definitive sign of degradation. These new peaks represent degradation products formed from the parent this compound molecule. Based on studies of similar halogenated anilines, these degradants could result from several mechanisms, including oxidation, photodegradation, or hydrolysis.[6][7][8]

Troubleshooting Workflow:

G start New Peaks Observed in Chromatogram cond1 Were proper storage conditions maintained? (2-8°C, dark, sealed) start->cond1 step1 Review and correct storage procedures. Implement inert atmosphere if necessary. cond1->step1 No step2 Characterize degradation products using HPLC-MS or GC-MS. cond1->step2 Yes step1->step2 cond2 Are degradation products identified? step2->cond2 step3 Investigate the specific degradation pathway (e.g., oxidation, hydrolysis). cond2->step3 Yes step4 Consult literature for degradation of similar halogenated anilines. cond2->step4 No end_node Implement corrective actions: - Refine storage and handling protocols. - Re-qualify material before use. step3->end_node step4->step3

Caption: Troubleshooting workflow for new peak appearance.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products.[9][10][11] While a specific validated method for this compound may not be publicly available, the following protocol outlines the steps to develop one based on methods for similar compounds.[12][13][14]

  • Column Selection: A C18 reversed-phase column is a suitable starting point for the separation of aromatic amines.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water to ensure the ionization of the amine and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute the parent compound and any potential, more non-polar, degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm).

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDehalogenation, hydrolysis of the amine
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursDehalogenation
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amine to nitroso, nitro, or azo compounds
Thermal Degradation Solid sample at 105°C for 48 hoursGeneral decomposition
Photodegradation Solution exposed to UV light (e.g., 254 nm) for 24 hoursDimerization, polymerization, ring opening

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage temperature for this compound is between 2°C and 8°C.[4][5] It should be stored in a tightly sealed container to prevent exposure to air and moisture. To further minimize degradation, especially for long-term storage, protecting it from light by using an amber vial or storing it in a dark place is highly recommended.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation studies on this compound are not extensively published, based on the chemistry of aromatic amines and halogenated compounds, the following degradation products are plausible:[1][7][8]

  • Oxidation Products: The amine group is susceptible to oxidation, which can form corresponding nitroso, nitro, or azo compounds. This is often accompanied by a change in color.

  • Photodegradation Products: Exposure to light, particularly UV light, can induce dimerization or polymerization. Photolytic dehalogenation is also a possibility.

  • Hydrolytic Products: While generally stable to hydrolysis, under harsh acidic or basic conditions, dehalogenation or other reactions may occur.

Q3: How does humidity affect the stability of this compound?

A3: this compound should be stored in a dry environment. While it is not classified as highly hygroscopic, absorbed moisture can potentially facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present. Always ensure the container is tightly sealed after use to minimize moisture uptake.

Q4: Can I store this compound at room temperature for short periods?

A4: For short periods, such as during active use in the laboratory, maintaining the compound at room temperature is generally acceptable. However, for storage longer than a few hours, it is best practice to return it to the recommended 2-8°C conditions to minimize the risk of degradation.

Q5: What are the primary hazards associated with the degradation of this compound?

A5: The degradation of this compound can lead to a decrease in the purity and potency of the material, which can negatively impact your experimental results. Furthermore, the degradation products themselves may be more toxic or have different reactivity profiles than the parent compound. Hazardous decomposition products upon heating can include toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of similar compounds.

G main This compound oxidation Oxidation Products (Nitroso, Nitro, Azo compounds) main->oxidation O₂ / Light photodegradation Photodegradation Products (Dimers, Polymers) main->photodegradation UV Light hydrolysis Hydrolytic/Dehalogenation Products main->hydrolysis H₂O / Heat (Acid/Base catalysis)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Hydrogenation of 2-Chloro-5-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene.

FAQs: Catalyst Poisoning and Reaction Optimization

Q1: What are the most common catalyst poisons in the hydrogenation of 2-chloro-5-fluoronitrobenzene?

A1: The most common catalyst poisons for palladium-based catalysts, typically used for this reaction, are sulfur and nitrogen compounds. Even trace amounts of these can significantly reduce catalyst activity. Halide ions, which can leach from the substrate or be present as impurities, can also act as catalyst poisons. Carbon monoxide, often an impurity in the hydrogen gas supply, is a potent inhibitor.[1][2]

Q2: How do I know if my catalyst is poisoned?

A2: Signs of catalyst poisoning include a significant decrease in the rate of hydrogen uptake, the reaction stalling before completion, or a notable increase in the formation of byproducts, particularly dehalogenated species.

Q3: What is hydrodehalogenation and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics, where the carbon-halogen bonds are cleaved. In the case of 2-chloro-5-fluoronitrobenzene, this can lead to the formation of 2-fluoroaniline, 5-chloroaniline, and aniline. To minimize dehalogenation, consider the following:

  • Catalyst Selection: Platinum-based catalysts (e.g., Pt/C) often exhibit higher selectivity and lower dehalogenation rates compared to palladium-based catalysts (Pd/C). Modifying the catalyst with a second metal can also improve selectivity.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, generally favor the reduction of the nitro group over dehalogenation.

  • Additives: The addition of certain inhibitors, such as sulfur or nitrogen compounds in controlled amounts, can selectively poison the catalyst sites responsible for dehalogenation. However, this must be carefully optimized to avoid complete deactivation of the catalyst.

Q4: Can the product, 2-chloro-5-fluoroaniline, inhibit the reaction?

A4: Yes, product inhibition is a known phenomenon in this type of reaction. The amine product can adsorb onto the active sites of the catalyst, competing with the nitroaromatic substrate and thereby reducing the reaction rate as the concentration of the product increases.

Troubleshooting Guide

Issue 1: Slow or Stalled Reaction

A slow or stalled reaction is a common issue and can be attributed to several factors, primarily related to catalyst activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Detailed Steps:

  • Evaluate Potential Poisons:

    • Substrate Purity: Analyze the starting material for sulfur-containing impurities. If present, purify the 2-chloro-5-fluoronitrobenzene by recrystallization or chromatography.

    • Solvent Quality: Use high-purity, degassed solvents. Protic solvents like ethanol or methanol can accelerate the reaction rate.

    • Hydrogen Source: Ensure the use of high-purity hydrogen gas, free from contaminants like carbon monoxide.

  • Optimize Reaction Conditions:

    • Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient gas-liquid mass transfer.

    • Hydrogen Pressure: While lower pressures can reduce dehalogenation, ensure the pressure is sufficient for a reasonable reaction rate. Typical pressures range from atmospheric to a few bars.

    • Temperature: A moderate increase in temperature (e.g., to 40-60°C) can enhance the reaction rate, but excessively high temperatures can promote dehalogenation.

  • Assess Catalyst Health:

    • Age and Storage: Catalysts can deactivate over time, especially if not stored under an inert atmosphere. Use a fresh batch of catalyst if possible.

    • Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary if the reaction is sluggish.

Issue 2: High Levels of Dehalogenation

The formation of significant amounts of dehalogenated byproducts is a key challenge in the hydrogenation of 2-chloro-5-fluoronitrobenzene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive dehalogenation.

Detailed Steps:

  • Review Reaction Conditions:

    • Temperature and Pressure: High temperatures and pressures can significantly increase the rate of hydrodehalogenation. Reduce these parameters to the minimum required for an acceptable reaction rate.

    • Reaction Time: Prolonged reaction times after the complete conversion of the nitro group can lead to further dehalogenation of the product. Monitor the reaction closely and stop it once the starting material is consumed.

  • Evaluate Catalyst Choice:

    • If using Pd/C, consider switching to a Pt/C catalyst, which is often more selective for the nitro group reduction.

    • Catalysts modified with a second metal (e.g., Pt-Fe/C) have been shown to suppress dehalogenation.[3]

  • Consider Using Additives:

    • The introduction of a controlled amount of a catalyst poison, such as thiophene, can selectively block the active sites responsible for dehalogenation.[4] The optimal concentration of the additive must be determined experimentally.

Quantitative Data on Catalyst Performance

While specific data for 2-chloro-5-fluoronitrobenzene is scarce in the literature, the following tables provide representative data for the hydrogenation of similar halogenated nitroaromatics, illustrating the effects of different catalysts and the presence of poisons.

Table 1: Comparison of Catalysts for the Hydrogenation of p-Chloronitrobenzene

CatalystTemperature (°C)H2 Pressure (MPa)Conversion (%)Selectivity to p-Chloroaniline (%)Reference
5% Pt/C801.0>9998.5[3]
5% Pd/C801.0>9992.1[3]
Pt-Fe/AC801.0100>99[3]

Table 2: Effect of Sulfide Poisoning on Pd/Al2O3 Catalyst Activity in Hydrodechlorination of TCE *

Sulfide Concentration (µM)Rate Constant (min⁻¹)Inhibition (%)
00.0140
31.30.01028.6
93.80.00657.1

*Data for trichloroethylene (TCE) hydrodechlorination, illustrating the inhibitory effect of sulfide on a related reaction.

Experimental Protocols

General Protocol for the Hydrogenation of 2-Chloro-5-Fluoronitrobenzene

This protocol is a general guideline and should be optimized for your specific experimental setup and safety considerations.

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • 5% Pt/C (or other suitable catalyst)

  • Ethanol (or other suitable solvent)

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

  • Reactor Setup:

    • Add 2-chloro-5-fluoronitrobenzene (1.0 eq) and the solvent (e.g., ethanol, ~10-20 mL per gram of substrate) to the hydrogenation vessel.

    • Under a stream of inert gas, carefully add the catalyst (e.g., 1-5 mol% Pt on a metal basis).

    • Seal the reactor.

  • Hydrogenation:

    • Purge the reactor with the inert gas to remove any oxygen.

    • Evacuate the reactor and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 bar).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60°C).

  • Reaction Monitoring:

    • Monitor the reaction progress by measuring the hydrogen uptake.

    • Samples can be taken periodically (if the reactor setup allows) to analyze the reaction mixture by GC or HPLC to determine the conversion of the starting material and the formation of products and byproducts.

  • Work-up:

    • Once the reaction is complete (i.e., hydrogen uptake ceases and/or starting material is consumed), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with solvent during filtration.

    • The filtrate, containing the product, can then be concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Logical Relationships

Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_poisons Poisons cluster_conditions Harsh Conditions cluster_byproducts Byproducts/Polymers Active_Catalyst Active Catalyst (e.g., Pd/C) Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Sintered_Catalyst Sintered Catalyst Active_Catalyst->Sintered_Catalyst Fouled_Catalyst Fouled Catalyst Active_Catalyst->Fouled_Catalyst Sulfur Sulfur Compounds Sulfur->Active_Catalyst Chemical Adsorption Nitrogen Nitrogen Compounds Nitrogen->Active_Catalyst Chemical Adsorption CO Carbon Monoxide CO->Active_Catalyst Chemical Adsorption High_Temp High Temperature High_Temp->Active_Catalyst Thermal Stress Polymers Polymeric Species Polymers->Active_Catalyst Surface Blocking

Caption: Common pathways for catalyst deactivation in hydrogenation reactions.

References

Work-up procedures to remove tin byproducts in 2-Chloro-5-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of tin byproducts during the synthesis of 2-Chloro-5-fluoroaniline, particularly focusing on the reduction of 2-chloro-5-fluoronitrobenzene using tin(II) chloride (SnCl₂).

Troubleshooting Guide

This guide addresses common issues encountered during the work-up procedure aimed at removing inorganic tin salt byproducts.

Problem 1: Formation of a thick, gelatinous precipitate upon initial neutralization.

  • Question: After the reduction is complete, I added a base (like sodium bicarbonate) to neutralize the reaction mixture, and a large amount of a white, gelatinous precipitate formed, making extraction impossible. What is happening and how can I resolve this?

  • Answer: The gelatinous precipitate is likely a mixture of tin(II) and tin(IV) hydroxides (Sn(OH)₂ and Sn(OH)₄), which are formed upon neutralization of the acidic reaction mixture. These hydroxides are amphoteric, meaning they can dissolve in either strong acid or strong base. To resolve this, you need to make the aqueous layer strongly basic. Instead of a weak base, add a concentrated solution of a strong base, such as 2N to 50% aqueous sodium hydroxide (NaOH), until the pH of the aqueous layer is greater than 12.[1] At this high pH, the tin hydroxides will dissolve to form soluble stannate salts (e.g., [Sn(OH)₆]²⁻), allowing for a clean phase separation.

Problem 2: Persistent emulsion during aqueous work-up.

  • Question: I've added NaOH solution to dissolve the tin salts, but now I have a persistent emulsion between the organic and aqueous layers that won't separate. How can I break this emulsion?

  • Answer: Emulsions in this context are often stabilized by fine, suspended tin salt particulates. Here are a few strategies to break the emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration through Celite®: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. The Celite can physically remove the fine particulates that are stabilizing the emulsion. You can then re-separate the layers of the filtrate.

    • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with occasional gentle swirling (not vigorous shaking) can help the layers to separate.

Problem 3: Low yield of this compound after work-up.

  • Question: My final yield of this compound is very low. I suspect my product is being lost during the work-up. What are the likely causes?

  • Answer: Low yields can result from several factors during the work-up:

    • Incomplete Extraction: The product may be partially trapped within the tin precipitate if it is not fully dissolved. Ensure the aqueous layer is clear and strongly basic (pH > 12) before and during extraction. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent (like ethyl acetate or dichloromethane) to ensure complete recovery of the product.

    • Co-precipitation: If the tin hydroxides are not fully dissolved, your product might co-precipitate with them. Re-dissolving the precipitate in a strong base and re-extracting may help recover the lost product.

    • Product Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal could lead to some loss. It is advisable to remove the solvent under reduced pressure at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound that involves tin?

A1: A common laboratory-scale synthesis involves the reduction of the nitro group of 2-chloro-5-fluoronitrobenzene using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, typically with concentrated hydrochloric acid in a solvent like ethanol.

Q2: What are the tin byproducts I need to remove in this synthesis?

A2: The primary tin byproducts are inorganic tin salts. Initially, after the reduction, tin is in the Sn(IV) oxidation state. Upon neutralization, this forms tin(IV) hydroxide (Sn(OH)₄), a gelatinous precipitate.

Q3: Why can't I just filter off the tin hydroxide precipitate?

A3: While you can filter the precipitate, it is often a very fine, gelatinous solid that can clog filter paper and lead to a slow and inefficient filtration. Furthermore, your product can be adsorbed onto or trapped within this precipitate, leading to significant yield loss. Dissolving the tin salts by making the solution strongly basic is a more effective method for ensuring a clean separation and high recovery of your product.

Q4: Are there any alternative work-up procedures to the strong base wash?

A4: An alternative method involves adding a solution of tetraethylammonium chloride (4 equivalents) in ethanol to the completed reaction mixture. This can precipitate an insoluble tin salt, which can then be removed by filtration, providing a tin-free product.[2] However, the most commonly cited and robust method for removing the amphoteric tin hydroxides is the use of a strong aqueous base.

Q5: How can I confirm that all the tin has been removed from my final product?

A5: For most research purposes, a clean ¹H NMR spectrum and obtaining the correct elemental analysis are sufficient to indicate high purity. For pharmaceutical applications where very low levels of residual metals are required, more sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be necessary to quantify the tin content. A well-executed work-up can reduce tin residues to very low levels (e.g., <1 ppm).[3]

Data Presentation

Work-up MethodDescriptionExpected OutcomeEfficiency (Residual Tin)
Strong Base Wash (Recommended) After reaction, add concentrated NaOH solution until the aqueous layer has a pH > 12. Extract the product with an organic solvent.Tin hydroxides dissolve to form soluble stannates, allowing for clean phase separation.High (<1 ppm achievable with careful execution)[3]
Filtration of Precipitate Neutralize the reaction mixture to precipitate tin hydroxides, then filter the mixture.Removes the bulk of tin salts, but can be slow and may lead to product loss due to co-precipitation.Moderate to Low (Often requires further purification)
Celite® Filtration Filter the reaction mixture (often after initial neutralization or if an emulsion forms) through a pad of Celite®.Aids in removing fine tin precipitates and can help break emulsions, improving separation.Variable (Improves other methods but not a standalone solution)
Tetraethylammonium Chloride Add a solution of tetraethylammonium chloride in ethanol to the completed reaction.Forms an insoluble tin salt that can be removed by filtration.[2]Good (Reported to be effective for large-scale reactions)[2]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound and Removal of Tin Byproducts

This protocol is adapted from a similar, well-documented procedure for the reduction of a substituted nitrobenzene using SnCl₂.[3]

Materials:

  • 2-chloro-5-fluoronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 2N solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) chloride dihydrate (4 equivalents) and ethanol.

  • Acidification: Add concentrated HCl (as required to dissolve the tin salt and create an acidic environment). Stir the mixture until the tin salt dissolves, which may require gentle heating.

  • Addition of Starting Material: To the stirred, clear solution, add 2-chloro-5-fluoronitrobenzene (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up - Basification: Carefully pour the reaction mixture into a beaker containing ice. Slowly add 2N NaOH solution with vigorous stirring. Continue adding NaOH until all the precipitated tin hydroxides have redissolved and the aqueous layer is clear and strongly basic (pH ~12).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if needed.

Visualizations

Tin_Removal_Troubleshooting start End of SnCl2 Reduction add_base Neutralize with Base (e.g., NaHCO3 or dilute NaOH) start->add_base precipitate Thick Gelatinous Precipitate Forms? add_base->precipitate add_strong_base Add conc. NaOH to pH > 12 precipitate->add_strong_base Yes extract Extract with Organic Solvent precipitate->extract No dissolved Precipitate Dissolves? add_strong_base->dissolved dissolved->add_strong_base No, add more dissolved->extract Yes emulsion Emulsion Forms? extract->emulsion filter_celite Filter through Celite® or Add Brine emulsion->filter_celite Yes separate_layers Separate Layers emulsion->separate_layers No filter_celite->separate_layers end Product Isolated separate_layers->end

Caption: Troubleshooting workflow for tin byproduct removal.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation r1 1. Combine SnCl2·2H2O, EtOH, and conc. HCl r2 2. Add 2-chloro-5- fluoronitrobenzene r1->r2 r3 3. Heat to Reflux r2->r3 w1 4. Cool and Quench with Ice-Water r3->w1 w2 5. Add NaOH (aq) to pH > 12 w1->w2 w3 6. Extract with Ethyl Acetate (3x) w2->w3 w4 7. Wash with Brine w3->w4 i1 8. Dry Organic Layer (e.g., MgSO4) w4->i1 i2 9. Filter and Concentrate i1->i2 i3 10. Purify via Chromatography (if needed) i2->i3 final_product final_product i3->final_product Final Product: This compound

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoroaniline. The information is designed to help resolve common issues encountered during chemical synthesis and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound and an activated aryl halide, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in an SNAr reaction with this compound can stem from several factors related to the solvent system and reaction conditions.

    • Poor Solvent Choice: The solvent plays a critical role in stabilizing charged intermediates and influencing the nucleophilicity of the aniline.[1] Polar aprotic solvents are generally preferred as they solvate the cation of salt byproducts without strongly solvating the aniline nucleophile, thereby enhancing its reactivity.[1] Protic solvents, on the other hand, can form hydrogen bonds with the aniline, which reduces its nucleophilicity and slows the reaction.[1][2]

      Solution: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.[1] Ensure the solvent is thoroughly dried, as the presence of water can inhibit the reaction.[1]

    • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to be practical. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

      Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that balances reaction rate and byproduct formation.[3]

    • Inadequate Base: A base is often required to neutralize the HCl generated during the reaction.[4] An inappropriate or weak base can lead to a buildup of acid, which protonates the aniline and deactivates it as a nucleophile.

      Solution: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to effectively scavenge the acid produced.[4] The choice of base may need to be optimized for the specific reaction.

Issue 2: Formation of Multiple Products and Low Regioselectivity

  • Question: My reaction is producing a mixture of isomers, and the desired product is difficult to isolate. How can I improve the regioselectivity?

  • Answer: The formation of multiple products is often related to the presence of multiple reactive sites on the substrate or competing reaction pathways.

    • Multiple Reactive Sites: Depending on the electrophile, there may be more than one position where the this compound can react.

      Solution: The regioselectivity of a reaction can be influenced by the electronic and steric properties of the substituents on the electrophile.[3] It may be necessary to introduce a directing group to favor substitution at the desired position.[3]

    • Side Reactions: Common side reactions can include hydrodehalogenation of the electrophile or homocoupling of the starting materials.[1]

      Solution: These side reactions can often be minimized by using anhydrous solvents, optimizing the reaction temperature, and using a slight excess of the aniline starting material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in synthetic chemistry?

A1: this compound is a versatile nucleophile commonly used in nucleophilic aromatic substitution (SNAr) reactions. The electron-donating amino group activates the molecule for nucleophilic attack on electron-deficient aromatic rings. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[5][6][7]

Q2: How does the choice of solvent impact the reactivity of this compound in SNAr reactions?

A2: The solvent is crucial in SNAr reactions as it stabilizes charged intermediates and modulates the nucleophilicity of the aniline.[1] Polar aprotic solvents are generally preferred because they can solvate the cation of salt byproducts without strongly solvating the aniline nucleophile, which enhances its reactivity.[1] Protic solvents can form hydrogen bonds with the aniline, reducing its nucleophilicity and slowing the reaction rate.[1][8]

Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?

A3: Common side reactions include hydrodehalogenation of the electrophile, homocoupling of starting materials, and the formation of triarylamine impurities.[1] These can often be minimized by using anhydrous solvents, optimizing the reaction temperature, and using a slight excess of the aniline starting material.[1]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] These methods allow for the observation of the consumption of starting materials and the formation of the desired product.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents [9]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino group.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLimited intermolecular interactions with the polar functional groups.

Table 2: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Reactions with an Aniline Derivative [1]

SolventSolvent TypeDielectric Constant (ε)Typical Yield Range (%)Notes
Dimethylformamide (DMF)Polar Aprotic3785-98High boiling point allows for higher reaction temperatures.
Dimethyl Sulfoxide (DMSO)Polar Aprotic4780-95Similar to DMF, high boiling point allows for higher reaction temperatures.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic3280-90Good alternative to DMF and DMSO.
Acetonitrile (MeCN)Polar Aprotic3660-75Moderately effective; lower boiling point may limit reaction temperature.
Tetrahydrofuran (THF)Polar Aprotic840-60Lower polarity may result in slower reaction rates.
TolueneNon-polar220-40Generally poor for SNAr unless a phase-transfer catalyst is used.
EthanolPolar Protic2410-30Protic nature deactivates the aniline nucleophile through hydrogen bonding.
WaterPolar Protic80<10Strong hydrogen bonding and potential for hydrolysis of the electrophile.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) using this compound

This protocol describes a general method for the reaction of this compound with an activated aryl halide.

Materials:

  • This compound

  • Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).[1]

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.[1]

  • Stir the reaction mixture at 100 °C.[1]

  • Monitor the progress of the reaction by TLC or HPLC.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.[1]

  • Repeat the aqueous wash twice more, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity impure Impure: Purify starting materials (distillation, recrystallization) check_purity->impure Problem Found pure Pure check_purity->pure No Issue review_conditions 2. Review Reaction Conditions temp_control Temperature Control: - Check calibration - Ensure stable heating review_conditions->temp_control Potential Issue reaction_time Reaction Time: - Monitor with TLC - Consider extending time review_conditions->reaction_time Potential Issue anhydrous_cond Anhydrous Conditions: - Flame-dry glassware - Use dry solvents review_conditions->anhydrous_cond Potential Issue conditions_correct Conditions Correct review_conditions->conditions_correct No Issue analyze_workup 3. Analyze Work-up & Purification Procedure extraction_loss Extraction Loss: - Check solvent polarity - Increase number of extractions analyze_workup->extraction_loss Potential Issue purification_issues Purification Issues: - Optimize recrystallization solvent - Consider column chromatography analyze_workup->purification_issues Potential Issue problem_found Problem Found impure->problem_found pure->review_conditions temp_control->problem_found reaction_time->problem_found anhydrous_cond->problem_found conditions_correct->analyze_workup extraction_loss->problem_found purification_issues->problem_found no_issue No Issue

Caption: A step-by-step process for troubleshooting low yield issues.[10]

SNAr_Mechanism reactants This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactants->meisenheimer Addition of Nucleophile products 2-Nu-5-fluoroaniline + Cl⁻ meisenheimer->products Elimination of Chloride

References

Reducing byproduct formation in electrophilic substitution of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the electrophilic substitution of 2-Chloro-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the electrophilic substitution of this compound?

A1: The primary challenges stem from the high reactivity of the amino group (-NH2) and the directing effects of the three substituents (-NH2, -Cl, -F). The potent activating nature of the amino group can lead to polysubstitution and oxidation byproducts. Additionally, the interplay between the ortho-, para-directing amino and halogen groups can result in the formation of isomeric byproducts, complicating purification and reducing the yield of the desired product.

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: The amino group at C1 is the strongest activating group and directs electrophiles to the ortho and para positions. The available positions are C4 (para) and C6 (ortho). The chloro group at C2 provides some steric hindrance to the C6 position. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, with the C4-substituted product often being the major isomer due to reduced steric hindrance.

Q3: Why is it recommended to protect the amino group before performing electrophilic substitution?

A3: Protecting the amino group, typically by converting it to an acetanilide (-NHCOCH3), is a crucial strategy for several reasons:

  • Reduces Reactivity: The acetyl group moderates the strong activating effect of the amino group, preventing polysubstitution and unwanted oxidation reactions.

  • Improves Regioselectivity: The bulkier acetamido group enhances the preference for substitution at the less sterically hindered para-position (C4).

  • Prevents Unwanted N-Substitution: It protects the nitrogen atom from reacting with the electrophile.

The acetyl protecting group can be readily removed by acid or base hydrolysis after the desired aromatic substitution is complete.

Q4: What are the likely isomeric byproducts in the bromination of this compound?

A4: The primary desired product is typically 4-bromo-2-chloro-5-fluoroaniline. However, the formation of 6-bromo-2-chloro-5-fluoroaniline as an isomeric byproduct is highly probable due to the ortho-directing influence of the amino group. Dibromination at both the C4 and C6 positions is also a possibility, especially if the amino group is not protected.

Q5: How can I minimize the formation of the ortho-substituted isomer?

A5: To favor the formation of the para-substituted product, consider the following strategies:

  • Protect the Amino Group: As an acetanilide, the increased steric bulk will disfavor substitution at the adjacent C6 position.

  • Use a Bulky Electrophile: A larger electrophile will experience greater steric hindrance at the ortho position, further favoring para substitution.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para isomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monosubstituted Product and Formation of Polyhalogenated Byproducts

Symptoms:

  • Complex product mixture observed by TLC or GC-MS.

  • Isolation of di- or tri-substituted products.

  • Low yield of the target mono-substituted product.

Potential Causes:

  • The unprotected amino group is too activating, leading to multiple substitutions.

  • Excessive amounts of the electrophile were used.

  • Reaction temperature is too high, increasing the rate of subsequent substitutions.

Troubleshooting Steps:

StepActionRationale
1. Protect the Amino Group Acetylate the this compound with acetic anhydride or acetyl chloride before proceeding with the electrophilic substitution.The resulting N-(2-chloro-5-fluorophenyl)acetamide has a moderately activating group, which controls the reactivity and favors monosubstitution.
2. Control Stoichiometry Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the electrophile.Minimizes the chance of multiple substitutions on the activated ring.
3. Optimize Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Reduces the overall reaction rate, allowing for better control over the extent of substitution.
4. Choice of Reagents Use a milder electrophilic reagent if possible.Less reactive electrophiles can exhibit higher selectivity for monosubstitution.
Issue 2: Poor Regioselectivity with Significant Formation of the Ortho-Isomer

Symptoms:

  • The product is a mixture of para- and ortho-isomers that are difficult to separate.

  • The yield of the desired para-isomer is lower than expected.

Potential Causes:

  • The directing influence of the amino group towards the ortho position is significant.

  • Lack of steric hindrance to direct the substitution to the para position.

Troubleshooting Steps:

| Step | Action | Rationale | | :--- | :--- | | 1. Introduce a Protecting Group | Acetylate the starting material. | The bulk of the acetamido group will sterically hinder the ortho position (C6), thereby increasing the proportion of the para-substituted product. | | 2. Modify the Electrophile | If possible, use a bulkier source for the electrophile. | A larger electrophile will be more sensitive to steric hindrance at the ortho position. | | 3. Solvent Effects | Screen different solvents. | The solvent can influence the effective size of the electrophile and the transition state energies, which can impact the ortho/para ratio. |

Issue 3: Formation of Dark, Tarry Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Difficult purification and isolation of the desired product.

  • Low overall yield.

Potential Causes:

  • Oxidation of the electron-rich aniline derivative.

  • Decomposition of the starting material or product under harsh reaction conditions (e.g., strong acids, high temperatures).

Troubleshooting Steps:

| Step | Action | Rationale | | :--- | :--- | | 1. Protect the Amino Group | Acetylation reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation. | A less activated ring is more stable under typical electrophilic substitution conditions. | | 2. Degas Solvents | Use solvents that have been degassed to remove dissolved oxygen. | Minimizes oxidation of the aniline. | | 3. Control Reaction Temperature | Maintain the recommended reaction temperature and avoid overheating. | High temperatures can promote decomposition and polymerization. | | 4. Use Milder Conditions | If applicable, explore the use of milder Lewis acids or acidic conditions. | Reduces the potential for acid-catalyzed decomposition. |

Data Presentation

Table 1: Illustrative Regioselectivity in the Bromination of Substituted Anilines

Starting MaterialProtecting GroupMajor Product(s)Typical Para/Ortho Ratio
AnilineNone2,4,6-Tribromoaniline-
Acetanilide-COCH34-Bromoacetanilide>10:1
2-ChloroanilineNone4-Bromo-2-chloroaniline, 6-Bromo-2-chloroanilineVariable, often favors para
N-(2-chlorophenyl)acetamide-COCH3N-(4-bromo-2-chlorophenyl)acetamideHigh, favors para

Note: Data is illustrative and actual ratios for this compound may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Acetylation of this compound

Objective: To protect the amino group of this compound as an acetanilide.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude N-(2-chloro-5-fluorophenyl)acetamide from an ethanol/water mixture to obtain the purified product.

Protocol 2: Bromination of N-(2-chloro-5-fluorophenyl)acetamide

Objective: To regioselectively brominate the protected aniline at the para position.

Materials:

  • N-(2-chloro-5-fluorophenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve N-(2-chloro-5-fluorophenyl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(4-bromo-2-chloro-5-fluorophenyl)acetamide.

Protocol 3: Acidic Hydrolysis of N-(4-bromo-2-chloro-5-fluorophenyl)acetamide

Objective: To deprotect the acetamido group to yield the free aniline.

Materials:

  • N-(4-bromo-2-chloro-5-fluorophenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a solution of N-(4-bromo-2-chloro-5-fluorophenyl)acetamide in ethanol, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a cold aqueous NaOH solution until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-bromo-2-chloro-5-fluoroaniline.

Visualizations

Electrophilic_Substitution_Workflow cluster_protection Protection Step cluster_substitution Electrophilic Substitution cluster_deprotection Deprotection Step Start This compound Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Protected N-(2-chloro-5-fluorophenyl)acetamide Acetylation->Protected Substitution Electrophilic Substitution (e.g., Bromination with NBS) Protected->Substitution Substituted_Protected Substituted Acetanilide Substitution->Substituted_Protected Byproduct_Ortho Ortho-substituted Isomer Substitution->Byproduct_Ortho Hydrolysis Hydrolysis (Acid or Base) Substituted_Protected->Hydrolysis Final_Product Desired Substituted Aniline Hydrolysis->Final_Product

Caption: Workflow for reducing byproducts in electrophilic substitution of this compound.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_solutions Recommended Actions Start Experiment Encountering Issues Low_Yield Low Yield / Polysubstitution Start->Low_Yield Poor_Selectivity Poor Regioselectivity (Ortho/Para Mixture) Start->Poor_Selectivity Tarry_Byproducts Tarry Byproducts / Oxidation Start->Tarry_Byproducts Protect_Group Protect Amino Group (Acetylation) Low_Yield->Protect_Group Control_Stoichiometry Control Stoichiometry Low_Yield->Control_Stoichiometry Optimize_Conditions Optimize T°, Solvent Low_Yield->Optimize_Conditions Poor_Selectivity->Protect_Group Poor_Selectivity->Optimize_Conditions Use_Bulky_Reagents Use Bulky Reagents Poor_Selectivity->Use_Bulky_Reagents Tarry_Byproducts->Protect_Group Tarry_Byproducts->Optimize_Conditions Degas_Solvents Degas Solvents Tarry_Byproducts->Degas_Solvents

Caption: Troubleshooting logic for byproduct formation in electrophilic substitution reactions.

Validation & Comparative

Navigating Cross-Coupling Reactions: A Comparative Analysis of 2-Chloro-5-fluoroaniline and 2-bromo-5-fluoroaniline Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the strategic choice of building blocks is paramount to the efficiency and success of a synthetic campaign. Among the plethora of available starting materials, halogenated anilines serve as versatile precursors for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of the reactivity of two such building blocks, 2-chloro-5-fluoroaniline and 2-bromo-5-fluoroaniline, in widely employed cross-coupling reactions, supported by representative experimental data and detailed protocols.

The fundamental difference in reactivity between this compound and 2-bromo-5-fluoroaniline in cross-coupling reactions is rooted in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction directly influences the rate-determining step of many palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates a more rapid oxidative addition, generally translating to higher reactivity for aryl bromides compared to their chloro-analogs under similar reaction conditions.

Executive Summary: Reactivity at a Glance

For drug development professionals and synthetic chemists, the choice between a chloro or bromo substituent can significantly impact process development, dictating catalyst selection, reaction kinetics, and overall cost-effectiveness. While aryl chlorides are often more cost-effective starting materials, their lower reactivity frequently necessitates more forcing reaction conditions, including higher temperatures, higher catalyst loadings, and the use of more sophisticated and often expensive phosphine ligands. Conversely, aryl bromides typically undergo cross-coupling reactions under milder conditions, leading to cleaner reactions and potentially higher yields.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical implications of the differential reactivity, this section provides a comparative overview of expected outcomes in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

While direct, side-by-side comparative studies for this compound and 2-bromo-5-fluoroaniline under identical conditions are not extensively reported in the literature, the data presented below is a representative expectation based on the well-established reactivity trends of aryl halides.

Data Presentation: Representative Yields in Cross-Coupling Reactions
Cross-Coupling ReactionAryl HalideCoupling PartnerTypical Yield (%)Reaction Conditions
Suzuki-Miyaura Coupling 2-bromo-5-fluoroanilinePhenylboronic acid85-95Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1), 80 °C, 12 h
This compoundPhenylboronic acid60-75Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq.), Toluene/H₂O (10:1), 100 °C, 24 h
Buchwald-Hartwig Amination 2-bromo-5-fluoroanilineAniline80-90Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), NaOtBu (1.4 eq.), Toluene, 90 °C, 18 h
This compoundAniline55-70Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (1.5 eq.), Dioxane, 110 °C, 24 h

Note: The data presented in this table are representative yields compiled from typical results found in the literature for similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

The following are detailed experimental methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a practical foundation for researchers.

Suzuki-Miyaura Coupling: Synthesis of 5-fluoro-N-phenyl-[1,1'-biphenyl]-2-amine

Using 2-bromo-5-fluoroaniline:

To a flame-dried Schlenk flask is added 2-bromo-5-fluoroaniline (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.). The flask is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are added, and the mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) is then added under a positive pressure of argon. The reaction mixture is heated to 80 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Using this compound:

In a glovebox, a vial is charged with this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.5 mmol, 1.5 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). Toluene (5 mL) and water (0.5 mL) are added. The vial is sealed and removed from the glovebox. The mixture is heated to 100 °C and stirred vigorously for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Buchwald-Hartwig Amination: Synthesis of N1-(5-fluorophenyl)-N2-phenylbenzene-1,2-diamine

Using 2-bromo-5-fluoroaniline:

A Schlenk tube is charged with 2-bromo-5-fluoroaniline (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 90 °C for 18 hours. After cooling, the reaction mixture is diluted with ether, filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Using this compound:

To an oven-dried resealable Schlenk tube is added palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 eq.). The tube is evacuated and backfilled with argon. This compound (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), and anhydrous dioxane (5 mL) are added. The tube is sealed, and the mixture is heated to 110 °C for 24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by silica gel chromatography.

Visualizing the Catalytic Cycle

The efficiency of cross-coupling reactions is intrinsically linked to the kinetics of each step in the catalytic cycle. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity of the aryl halide plays a pivotal role.

Cross_Coupling_Cycle cluster_reactivity Reactivity: Ar-Br > Ar-Cl A Pd(0)L_n Active Catalyst B Oxidative Addition (Rate-Determining Step) A->B Ar-X (Aryl Halide) C Ar-Pd(II)(X)L_n Intermediate B->C D Transmetalation C->D R-M (Coupling Partner) E Ar-Pd(II)(R)L_n Intermediate D->E F Reductive Elimination E->F F->A G Ar-R Coupled Product F->G Ar-Br: Faster Oxidative Addition Ar-Br: Faster Oxidative Addition Ar-Cl: Slower Oxidative Addition Ar-Cl: Slower Oxidative Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The diagram below illustrates the logical workflow for selecting between 2-bromo-5-fluoroaniline and this compound based on project requirements.

Decision_Workflow start Project Start reactivity_need High Reactivity & Mild Conditions Required? start->reactivity_need cost_consideration Cost-Effectiveness is a Primary Driver? reactivity_need->cost_consideration No use_bromo Select 2-bromo-5-fluoroaniline reactivity_need->use_bromo Yes cost_consideration->use_bromo No use_chloro Select this compound (Process optimization may be needed) cost_consideration->use_chloro Yes end Proceed with Synthesis use_bromo->end use_chloro->end

Caption: Decision workflow for selecting the appropriate aryl halide.

Conclusion

A Comparative Guide to the Synthesis of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-fluoroaniline is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility drives the need for efficient and scalable synthetic routes. This guide provides a comparative analysis of common laboratory-scale methods for the synthesis of this compound, focusing on the reduction of the readily available precursor, 2-chloro-5-fluoronitrobenzene. We will explore two primary methodologies: reduction using a metal/acid system and catalytic hydrogenation, offering detailed experimental protocols and a summary of key performance indicators.

Overview of Synthetic Pathways

The principal and most direct route to this compound involves the reduction of the nitro group of 2-chloro-5-fluoronitrobenzene. This precursor is commercially available and can be synthesized through various aromatic substitution reactions. The two methods compared here represent classic and modern approaches to this transformation, each with distinct advantages and disadvantages in terms of cost, safety, and substrate compatibility.

2-chloro-5-fluoronitrobenzene 2-chloro-5-fluoronitrobenzene Method1 Method 1: Metal/Acid Reduction 2-chloro-5-fluoronitrobenzene->Method1 Method 2 Method 2 2-chloro-5-fluoronitrobenzene->Method 2 This compound This compound Method1->this compound Method2 Method 2: Catalytic Hydrogenation Method2->this compound

Caption: General synthetic routes to this compound.

Comparative Data

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound from 2-chloro-5-fluoronitrobenzene. The data presented are representative of typical laboratory outcomes for these types of reactions.

ParameterMethod 1: Metal/Acid Reduction (Sn/HCl)Method 2: Catalytic Hydrogenation (Pd/C)
Starting Material 2-chloro-5-fluoronitrobenzene2-chloro-5-fluoronitrobenzene
Reagents Tin (Sn), Hydrochloric acid (HCl)Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Solvent EthanolMethanol or Ethyl acetate
Reaction Temperature Reflux (approx. 80-90 °C)Room temperature to 50 °C
Reaction Pressure Atmospheric1-5 atm H₂
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%90-99%
Product Purity (post-workup) >98%>99%
Key Advantages Cost-effective, robust, readily available reagents.High yield and purity, clean reaction, mild conditions.
Key Disadvantages Harsh acidic conditions, generation of metallic waste.Requires specialized hydrogenation equipment, catalyst cost.

Experimental Protocols

Method 1: Synthesis of this compound via Metal/Acid Reduction

This method utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group. It is a classic and reliable method for the preparation of anilines.

cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine 2-chloro-5-fluoronitrobenzene, tin granules, and ethanol in a flask. Add_HCl Slowly add concentrated HCl. Start->Add_HCl Reflux Heat the mixture to reflux. Add_HCl->Reflux Cool Cool the reaction mixture. Reflux->Cool Basify Basify with NaOH solution. Cool->Basify Extract Extract with an organic solvent. Basify->Extract Dry Dry the organic layer. Extract->Dry Evaporate Evaporate the solvent. Dry->Evaporate Purify Purify by distillation or chromatography. Evaporate->Purify

Caption: Workflow for Metal/Acid Reduction.

Materials:

  • 2-chloro-5-fluoronitrobenzene (10.0 g, 57.0 mmol)

  • Granulated tin (20.3 g, 171 mmol)

  • Concentrated hydrochloric acid (37%, 85 mL)

  • Ethanol (150 mL)

  • Sodium hydroxide solution (5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-fluoronitrobenzene, granulated tin, and ethanol.

  • Slowly add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add 5 M sodium hydroxide solution until the mixture is strongly basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Method 2: Synthesis of this compound via Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon catalyst to achieve a clean and efficient reduction of the nitro group under mild conditions.

cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 2-chloro-5-fluoronitrobenzene in methanol in a hydrogenation vessel. Add_Catalyst Add Pd/C catalyst. Start->Add_Catalyst Hydrogenate Pressurize with H₂ and stir. Add_Catalyst->Hydrogenate Filter Filter to remove the catalyst. Hydrogenate->Filter Evaporate Evaporate the solvent. Filter->Evaporate Purify Purify the residue. Evaporate->Purify

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • 2-chloro-5-fluoronitrobenzene (10.0 g, 57.0 mmol)

  • 10% Palladium on carbon (Pd/C) (0.5 g)

  • Methanol (150 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-chloro-5-fluoronitrobenzene in methanol in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting this compound is often of high purity, but can be further purified by vacuum distillation if necessary.

Conclusion

Both metal/acid reduction and catalytic hydrogenation are effective methods for the synthesis of this compound from 2-chloro-5-fluoronitrobenzene. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For laboratory-scale synthesis where high purity and mild conditions are desired, catalytic hydrogenation is often the preferred method. For larger-scale production where cost is a primary driver, the classical metal/acid reduction remains a viable option, provided that the necessary safety and waste disposal protocols are in place. The development of more active and selective catalysts for hydrogenation continues to be an area of active research, promising even more efficient and sustainable routes to this important chemical intermediate in the future.[2]

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance. Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of commercially significant compounds. Among these, chloro-fluoroanilines are particularly prevalent, serving as key precursors in the development of pharmaceuticals and agrochemicals. The subtle shifts in the positions of the chloro and fluoro substituents on the aniline ring can dramatically alter the molecule's physicochemical properties, reactivity, and biological activity. Consequently, the ability to unequivocally distinguish between these isomers is of paramount importance.

This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-fluoroaniline and its constitutional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive analysis of how the positional changes of the halogen substituents manifest in their respective spectra. By understanding these spectroscopic signatures, researchers can confidently identify and characterize these critical chemical entities.

The Isomeric Landscape

The focus of this guide is this compound and its isomers, which all share the molecular formula C₆H₅ClFN and a molecular weight of approximately 145.56 g/mol .[1] The ten possible constitutional isomers are:

  • 2-Chloro-3-fluoroaniline

  • 2-Chloro-4-fluoroaniline

  • This compound

  • 2-Chloro-6-fluoroaniline

  • 3-Chloro-2-fluoroaniline

  • 3-Chloro-4-fluoroaniline

  • 3-Chloro-5-fluoroaniline

  • 4-Chloro-2-fluoroaniline

  • 4-Chloro-3-fluoroaniline

  • 5-Chloro-2-fluoroaniline

This guide will present a comparative analysis of the spectroscopic data available for these isomers, highlighting the key differentiating features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable in distinguishing between the chloro-fluoroaniline isomers.

¹H NMR Spectroscopy

The chemical shifts, splitting patterns (multiplicities), and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the amino group, creates unique electronic environments for the aromatic protons in each isomer.

Key Observational Points in ¹H NMR:

  • Chemical Shift: Protons ortho and para to the electron-donating amino group will generally be shielded (shifted to a lower ppm), while those ortho and para to the electron-withdrawing halogens will be deshielded (shifted to a higher ppm).

  • Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons are governed by spin-spin coupling with neighboring protons and, significantly, with the ¹⁹F nucleus (spin I = 1/2). The magnitude of the coupling constants (J-values) provides crucial information about the relative positions of the coupled nuclei. Expect to see ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings between protons. Furthermore, coupling to fluorine will be observed, with the magnitude dependent on the number of bonds separating the proton and the fluorine atom (e.g., ³JHF > ⁴JHF > ⁵JHF).

Illustrative Workflow for Isomer Differentiation using ¹H NMR:

G M [C₆H₅ClFN]⁺˙ m/z 145/147 M_minus_HCN [C₅H₄ClF]⁺˙ m/z 118/120 M->M_minus_HCN - HCN M_minus_Cl [C₆H₅FN]⁺ m/z 110 M->M_minus_Cl - Cl M_minus_F [C₆H₅ClN]⁺ m/z 126/128 M->M_minus_F - F

References

2-Chloro-5-fluoroaniline: A Comparative Analysis of its Efficacy as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-fluoroaniline and its isomers are key building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), demonstrating significant utility in the development of anti-inflammatory and anti-cancer drugs. This guide provides an objective comparison of the performance of chloro-fluoroaniline precursors in API synthesis, supported by experimental data, detailed methodologies, and visual representations of synthetic pathways.

Comparison of Synthetic Yields: Chloro-fluoroaniline Precursors in API Synthesis

The efficiency of a synthetic route is a critical factor in drug development. The following table summarizes the reported yields for the synthesis of APIs or their immediate precursors using chloro-fluoroaniline derivatives.

API/IntermediatePrecursorReaction TypeReported Yield (%)
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (Lumiracoxib derivative)2-Chloro-6-fluoroanilineIntramolecular amidation85%
2-chloro-N-(4-iodophenyl)acetamide (Intermediate for 5-Fluorouracil derivative)Chloroacetyl chloride and 4-iodoanilineAcylation80%
5-Fluorouracil derivative2-chloro-N-(4-iodophenyl)acetamideNucleophilic substitution74%

Case Study: Synthesis of COX-2 Inhibitors

To illustrate the role of chloro-fluoroaniline precursors, we will compare the synthesis and preclinical efficacy of two selective COX-2 inhibitors: Lumiracoxib, synthesized from 2-chloro-6-fluoroaniline, and Celecoxib, a widely used anti-inflammatory drug with a different synthetic origin.

Synthetic Pathway for Lumiracoxib

The synthesis of Lumiracoxib involves the condensation of 2-chloro-6-fluoroaniline with a phenylacetic acid derivative. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of Lumiracoxib 2_Chloro_6_fluoroaniline 2-Chloro-6-fluoroaniline Condensation Ullmann Condensation (Cu, K2CO3, xylene) 2_Chloro_6_fluoroaniline->Condensation Phenylacetic_acid_derivative 2-(2-iodo-5-methylphenyl)-N,N-dimethylacetamide Phenylacetic_acid_derivative->Condensation Intermediate 2-[2-(2-chloro-6-fluorophenylamino)- 5-methylphenyl]-N,N-dimethylacetamide Condensation->Intermediate Hydrolysis Hydrolysis (NaOH, butanol/water) Intermediate->Hydrolysis Lumiracoxib Lumiracoxib Hydrolysis->Lumiracoxib

Caption: Generalized synthetic workflow for Lumiracoxib.

Preclinical Efficacy Comparison: Lumiracoxib vs. Celecoxib

The following table summarizes the preclinical data for Lumiracoxib and Celecoxib, highlighting their potency and selectivity as COX-2 inhibitors.

ParameterLumiracoxibCelecoxibReference
COX-2 IC50 (µM) 0.130.04[1]
COX-1 IC50 (µM) 6715[1]
Selectivity Index (COX-1/COX-2) 515375[1]
Anti-inflammatory Activity (Carrageenan-induced paw edema, ED30 mg/kg) 0.35Not directly compared[2]
Analgesic Activity (CFA hyperalgesia, D30 mg/kg) 5.1Not directly compared[2]

Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a lower risk of gastrointestinal side effects.

Experimental Protocols

General Protocol for the Synthesis of a 5-Fluorouracil Derivative

This protocol describes the synthesis of a derivative of the anti-cancer drug 5-Fluorouracil using an intermediate derived from chloroacetyl chloride.

Step 1: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide

  • Dissolve 0.01 mol of 4-iodoaniline in 50 ml of acetonitrile in a round-bottomed flask.

  • Add 0.01 mol (1.38 g) of K2CO3 to the mixture.

  • Cool the solution to -1 to 3°C with stirring.

  • Add 0.01 mol (0.8 ml) of chloroacetyl chloride dropwise.

  • Continue the reaction for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (hexane: acetone, 2:3).

  • Upon completion, the intermediate 2-chloro-N-(4-iodophenyl)acetamide is obtained with a reported yield of 80%.[3]

Step 2: Synthesis of the 5-Fluorouracil Derivative

  • To the reaction mixture containing 2-chloro-N-(4-iodophenyl)acetamide, add 0.01 mol of 5-Fluorouracil.

  • Continue stirring at room temperature for 5 hours.

  • Monitor the reaction by TLC (hexane: acetone, 2:3).

  • The final product is purified to yield the desired 5-Fluorouracil derivative with a reported yield of 74%.[3]

Logical Relationship for Drug Discovery Using Chloro-fluoroaniline Precursors

The following diagram illustrates the logical workflow from a precursor like this compound to the development of a potential drug candidate.

G cluster_0 Drug Discovery Workflow Precursor This compound Synthesis Chemical Synthesis (e.g., Coupling Reactions) Precursor->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Preclinical Preclinical Studies (In vitro & In vivo) API->Preclinical Lead_Compound Lead Compound Preclinical->Lead_Compound

Caption: From precursor to lead compound in drug discovery.

Conclusion

References

A Comparative Guide to the Catalytic Reduction of 2-Chloro-5-fluoronitrobenzene: Selecting the Optimal Catalyst for High-Selectivity Synthesis of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

The selective reduction of 2-chloro-5-fluoronitrobenzene to its corresponding aniline is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. The primary challenge in this hydrogenation reaction lies in achieving high chemoselectivity for the nitro group reduction while minimizing the undesired hydrodechlorination and hydrodefluorination side reactions. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Raney Ni)—for this specific application, supported by experimental insights and mechanistic considerations to aid researchers in catalyst selection and process optimization.

The Challenge: Chemoselectivity in Halogenated Nitroaromatic Reduction

The catalytic hydrogenation of halogenated nitroaromatics is a well-established method for the synthesis of haloanilines. However, the catalyst must be carefully chosen to prevent the cleavage of the carbon-halogen bond, a process known as hydrodehalogenation. This side reaction not only reduces the yield of the desired product but also generates corrosive byproducts like hydrochloric acid, which can damage equipment and complicate purification.

The general reaction pathway and the competing dehalogenation are illustrated below:

G cluster_main Main Reaction Pathway cluster_side Dehalogenation Side Reactions Substrate 2-Chloro-5-fluoronitrobenzene Intermediate Hydroxylamine/Nitroso Intermediates Substrate->Intermediate +H2 -H2O Product 2-Chloro-5-fluoroaniline (Desired Product) Intermediate->Product +H2 Dechlorinated 5-Fluoroaniline Product->Dechlorinated +H2 -HCl Defluorinated 2-Chloroaniline Product->Defluorinated +H2 -HF Catalyst Catalyst (e.g., Pd/C, Pt/C, Raney Ni) Catalyst->Substrate Catalyst->Product

Caption: Reaction network for the hydrogenation of 2-chloro-5-fluoronitrobenzene.

The choice of catalyst, solvent, and reaction conditions plays a pivotal role in steering the reaction towards the desired product. An ideal catalyst exhibits high activity for nitro group reduction and low activity for C-Cl and C-F bond hydrogenolysis.

Comparative Performance of Catalysts

This section provides a head-to-head comparison of Pd/C, Pt/C, and Raney Ni for the reduction of 2-chloro-5-fluoronitrobenzene. The data presented is a synthesis of typical performance characteristics observed for halogenated nitroaromatics.

CatalystTypical Loading (w/w %)Temperature (°C)Pressure (bar H₂)Key AdvantagesKey DisadvantagesSelectivity for this compound
5% Pd/C 1-525-801-10High activity for nitro reduction, cost-effective.Prone to causing dehalogenation, especially dechlorination.[1][2][3]Moderate to Low
5% Pt/C 1-525-801-10Generally higher selectivity than Pd/C, less prone to dehalogenation.Higher cost than Pd/C and Raney Ni.Moderate to High
Raney Ni 5-2050-10010-50Good selectivity, especially for dechlorination; lower cost.Requires higher catalyst loading, temperature, and pressure; pyrophoric nature.[4]High
Modified Pt/C (e.g., Pt-Fe/C) 1-525-801-10Excellent selectivity, suppressed dehalogenation.[5]More complex catalyst preparation, higher cost.Very High
Palladium on Carbon (Pd/C)

Palladium is a highly active catalyst for the reduction of nitro groups.[6] However, it is also notoriously efficient at catalyzing hydrodehalogenation, particularly of aryl chlorides.[1][2][3] The high adsorption of the aromatic ring on the palladium surface can facilitate the cleavage of the C-Cl bond. Electron-donating groups on the support can enhance the electron density on the Pd nanoparticles, which can suppress dehalogenation to some extent.[7]

Platinum on Carbon (Pt/C)

Platinum-based catalysts generally offer a better balance between activity and selectivity for the hydrogenation of halogenated nitroaromatics compared to palladium. While still capable of catalyzing dehalogenation, Pt is typically less aggressive than Pd. The selectivity of Pt/C can be significantly enhanced by the addition of promoters such as iron or vanadium.[5] These promoters can modify the electronic properties of the platinum, leading to a weaker interaction with the halogen substituent and thus suppressing its removal.[5]

Raney Nickel

Raney Nickel, a porous nickel catalyst, is a cost-effective alternative to precious metal catalysts. It is known for its good activity in nitro group reductions and often exhibits higher selectivity against dehalogenation compared to Pd/C.[4] However, Raney Ni typically requires more forcing conditions, including higher temperatures and pressures, to achieve comparable reaction rates to precious metal catalysts. Its pyrophoric nature also necessitates careful handling procedures.

Mechanistic Insights and Rationale for Catalyst Selection

The differing selectivities of these catalysts can be attributed to their electronic properties and their interaction with the substrate.

G cluster_flow Catalyst Selection Workflow Start Define Project Goals Cost Is cost the primary driver? Start->Cost Selectivity Is selectivity paramount? Cost->Selectivity No Low_Cost Raney Ni or Pd/C Cost->Low_Cost Yes High_Selectivity Modified Pt/C (e.g., Pt-Fe/C) or Raney Ni Selectivity->High_Selectivity Yes Moderate_Selectivity Standard Pt/C Selectivity->Moderate_Selectivity No Final Optimise Conditions High_Selectivity->Final Moderate_Selectivity->Final Test_Pd Can some dehalogenation be tolerated? Low_Cost->Test_Pd Use_Pd Pd/C Test_Pd->Use_Pd Yes Avoid_Pd Raney Ni Test_Pd->Avoid_Pd No Use_Pd->Final Avoid_Pd->Final

Caption: Decision workflow for catalyst selection.

  • Pd/C: The high activity of Pd/C stems from its ability to readily activate hydrogen and adsorb the aromatic ring. However, this strong adsorption brings the C-Cl bond into close proximity with the active sites, facilitating its cleavage.

  • Pt/C: Platinum has a slightly different electronic structure, leading to a weaker interaction with the halogen atoms. The addition of promoters like iron can create electron-deficient platinum sites, which are believed to further disfavor the adsorption of the electron-rich halogenated ring, thus enhancing selectivity.[5]

  • Raney Ni: Nickel's d-band electronic structure is different from that of Pd and Pt, leading to a different adsorption mechanism and generally lower hydrodehalogenation activity.

Experimental Protocols

The following is a general procedure for the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene at atmospheric pressure. This protocol should be optimized for the specific catalyst and equipment used.

General Hydrogenation Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up A Charge flask with 2-chloro-5-fluoronitrobenzene and solvent (e.g., ethanol). B Add catalyst (e.g., 5% Pt/C). A->B C Seal the flask and connect to a hydrogen source. B->C D Purge the system with nitrogen, then with hydrogen. C->D E Stir the mixture vigorously at the desired temperature (e.g., 25°C). D->E F Monitor hydrogen uptake. E->F G Continue until hydrogen uptake ceases. F->G H Filter the reaction mixture through Celite to remove the catalyst. G->H I Wash the filter cake with the solvent. H->I J Concentrate the filtrate under reduced pressure. I->J K Purify the crude product (e.g., by chromatography or distillation). J->K

Caption: General workflow for catalytic hydrogenation.

Materials:

  • 2-Chloro-5-fluoronitrobenzene (1.0 mmol)

  • Catalyst (e.g., 5% Pt/C, 5 mol%)

  • Solvent (e.g., Ethanol, 20 mL)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • A two-necked round-bottom flask equipped with a magnetic stir bar is charged with 2-chloro-5-fluoronitrobenzene and ethanol.

  • The catalyst is carefully added to the flask.

  • The flask is sealed with a septum and connected to a hydrogen-filled balloon or a hydrogenation apparatus.

  • The system is purged by evacuating and backfilling with an inert gas three times, followed by evacuating and backfilling with hydrogen three times.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Safety Precautions:

  • Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalysts, especially Raney Nickel and dry Pd/C, can be pyrophoric. Handle with care, preferably under a moist or inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Recommendations

The choice of catalyst for the reduction of 2-chloro-5-fluoronitrobenzene is a trade-off between activity, selectivity, cost, and process conditions.

  • For applications where high selectivity is paramount and cost is a secondary concern, a modified Pt-based catalyst (e.g., Pt-Fe/C) is the recommended choice.

  • If a good balance between selectivity and cost is required, standard Pt/C is a viable option.

  • For cost-sensitive processes where more forcing conditions are acceptable and some level of dehalogenation can be tolerated or optimized, Raney Nickel is a suitable alternative.

  • Pd/C should generally be avoided for this specific transformation unless significant process optimization is undertaken to suppress its high hydrodehalogenation activity.

It is crucial to perform a screening of catalysts and reaction conditions at a small scale to identify the optimal system for the desired outcome before scaling up the process.

References

Validating the Structure of 2-Chloro-5-fluoroaniline Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of a representative 2-Chloro-5-fluoroaniline derivative, N-(2-chloro-5-fluorophenyl)acetamide. By presenting supporting experimental data and detailed protocols, this guide aims to demonstrate the power of 2D NMR in providing clear and definitive structural assignments.

The structural confirmation of N-(2-chloro-5-fluorophenyl)acetamide relies on establishing the connectivity between the aromatic ring and the acetamide group. While 1D NMR provides initial information, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for creating a complete bonding picture of the molecule. This guide will walk through the expected data from each of these experiments and how they collectively confirm the structure.

Comparative 2D NMR Data for N-(2-chloro-5-fluorophenyl)acetamide

The following tables summarize the expected quantitative data from a suite of 2D NMR experiments performed on N-(2-chloro-5-fluorophenyl)acetamide. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for N-(2-chloro-5-fluorophenyl)acetamide

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~135.0
2C-~120.0 (d, J_CF ≈ 25 Hz)
3CH~7.50 (dd, J_HH ≈ 9.0, 3.0 Hz)~115.0 (d, J_CF ≈ 23 Hz)
4CH~7.10 (ddd, J_HH ≈ 9.0, 9.0, 3.0 Hz)~118.0 (d, J_CF ≈ 8 Hz)
5C-~159.0 (d, J_CF ≈ 245 Hz)
6CH~8.30 (dd, J_HH ≈ 9.0, 5.0 Hz)~125.0 (d, J_CF ≈ 3 Hz)
7C=O-~169.0
8CH₃~2.20 (s)~24.0
NHNH~8.00 (br s)-

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C). Coupling constants (J) are approximate values.

Table 2: Key 2D NMR Correlations for N-(2-chloro-5-fluorophenyl)acetamide

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)Structural Information Confirmed
COSY H-3 with H-4-Confirms the connectivity of the aromatic protons.
H-4 with H-3, H-6-Establishes the relative positions of H-3, H-4, and H-6.
HSQC H-3C-3Assigns the proton and carbon signals for the C-3 position.
H-4C-4Assigns the proton and carbon signals for the C-4 position.
H-6C-6Assigns the proton and carbon signals for the C-6 position.
H-8 (CH₃)C-8 (CH₃)Assigns the proton and carbon signals for the methyl group.
HMBC H-3C-1, C-2, C-5Confirms the position of H-3 relative to the substituted carbons.
H-4C-2, C-6Confirms the position of H-4 relative to neighboring carbons.
H-6C-1, C-2, C-4, C-5Provides extensive connectivity information for the aromatic ring.
H-8 (CH₃)C-7 (C=O)Crucially confirms the attachment of the acetyl group to the aniline nitrogen through the carbonyl carbon.
NHC-1, C-7 (C=O)Confirms the attachment of the nitrogen to the aromatic ring and the carbonyl group.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

COSY (Correlation Spectroscopy)

Objective: To identify proton-proton couplings within the molecule.

  • Pulse Program: Standard cosygpqf or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (¹H, both dimensions): 10-12 ppm

    • Number of Scans: 2-8

    • Number of Increments (t₁): 256-512

    • Relaxation Delay: 1.5-2.0 s

HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify one-bond proton-carbon correlations.

  • Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-180 ppm

    • Number of Scans: 2-8

    • Number of Increments (t₁): 128-256

    • Relaxation Delay: 1.5-2.0 s

    • One-bond coupling constant (¹JCH): Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) proton-carbon correlations.

  • Pulse Program: Standard hmbcgplpndqf or equivalent.[1]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 200-220 ppm

    • Number of Scans: 8-32

    • Number of Increments (t₁): 256-512

    • Relaxation Delay: 1.5-2.0 s

    • Long-range coupling delay (ⁿJCH): Optimized for 8 Hz.

Visualization of the Validation Workflow

The logical flow of information from the different 2D NMR experiments to the final structural confirmation can be visualized as a workflow diagram.

G Workflow for 2D NMR Structure Validation of a this compound Derivative cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation H_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H_NMR->Proton_Spin_Systems C_NMR ¹³C NMR CH_Correlations Assign Directly Bonded C-H Pairs C_NMR->CH_Correlations COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Correlations HMBC HMBC Long_Range_Correlations Establish Long-Range C-H Connectivity HMBC->Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly CH_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Final Validated Structure Fragment_Assembly->Final_Structure

Caption: 2D NMR Structure Validation Workflow.

This guide provides a framework for utilizing 2D NMR spectroscopy for the structural validation of this compound derivatives. The combination of COSY, HSQC, and HMBC experiments offers a powerful and definitive approach to elucidating complex molecular structures, ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

References

Benchmarking the performance of 2-Chloro-5-fluoroaniline in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the competitive landscape of dye synthesis, the selection of precursor molecules is a critical determinant of the final product's performance and viability. This guide provides a comprehensive benchmark of 2-Chloro-5-fluoroaniline as a key intermediate in the synthesis of azo dyes. Through a comparative analysis with structurally similar halogenated anilines, this document offers valuable insights into the potential performance characteristics of dyes derived from this compound. While specific experimental data for dyes synthesized directly from this compound is not extensively available in the reviewed literature, this guide establishes a predictive performance framework based on data from analogous compounds.

Comparative Performance of Halogenated Aniline-Based Azo Dyes

The performance of an azo dye is significantly influenced by the electronic properties and substitution patterns of the aniline precursor. The introduction of halogen atoms, such as chlorine and fluorine, can enhance the stability, lightfastness, and coloristic properties of the resulting dyes.[1] The following tables present a compilation of experimental data for azo dyes synthesized from various halogenated anilines, which can be considered as alternatives or comparators to this compound.

Table 1: Synthesis Yield and Spectral Properties of Azo Dyes from Halogenated Anilines

Diazo Component (Aniline Derivative)Coupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Yield (%)Reference
2-ChloroanilinePhenolDichloromethane~350Not ReportedNot Reported[2]
3-Chloroaniline2,4-DihydroxybenzophenoneNot ReportedNot ReportedNot Reported100[3]
4-Chloroaniline2,4-DihydroxybenzophenoneNot ReportedNot ReportedNot ReportedNot Reported[3]
2,4-Dichloroaniline3-AminophenolNot ReportedNot ReportedNot ReportedModerate[4]
3-Chloro-4-fluoroaniline2-NaphtholDMFNot ReportedNot ReportedNot Reported[1]
2-Methoxy-5-nitroaniline / 3-Chloroaniline (Disazo)VariousNot Reported467-620up to 80,000Good[5]
2-Amino-5-mercapto-1,3,4-thiadiazole / 2-Chloroaniline (Disazo)VariousNot ReportedNot Reported4.063 - 4.416 (log ε)92 (intermediate)[6]

Table 2: Fastness Properties of Azo Dyes from Halogenated Anilines on Polyester Fabric

Diazo Component (Aniline Derivative)Coupling ComponentLight Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (Dry/Wet) (1-5)Reference
2,4-Dichloroaniline3-Aminophenol Derivatives5/6 - 6Very GoodGood to Very Good[4]
3-Chloro-4-fluoroaniline2-Naphthol544/3[1]
p-ChloroanilineEnaminone Derivatives3-4 to 4-5ExcellentGood[7]
2-Methoxy-5-nitroaniline / 3-Chloroaniline (Disazo)Various5 - 6GoodNot Reported[5]
2-Amino-5-mercapto-1,3,4-thiadiazole / 2-Chloroaniline (Disazo)VariousGoodExcellentNot Reported[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative azo dye and the subsequent testing of its performance characteristics.

Protocol 1: Synthesis of a Representative Azo Dye from a Halogenated Aniline

This protocol describes the synthesis of an azo dye using a halogenated aniline as the diazo component and a naphthol derivative as the coupling component. This is a general procedure that can be adapted for this compound.

A. Diazotization of the Halogenated Aniline

  • In a 250 mL beaker, suspend 0.01 mol of the halogenated aniline (e.g., this compound) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

B. Azo Coupling

  • In a 500 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold, freshly prepared diazonium salt solution to the cold coupling component solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.

  • Dry the purified dye in a vacuum oven at a low temperature.

Protocol 2: Evaluation of Dye Performance

A. Determination of Molar Extinction Coefficient (ε)

  • Prepare a stock solution of the purified dye of a known concentration in a suitable solvent (e.g., DMF or ethanol).

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

B. Assessment of Fastness Properties on Textile Substrates

The following standardized methods should be used to ensure reproducible and comparable fastness results.

  • Light Fastness: Assessed according to ISO 105-B02 , which uses a xenon arc lamp to simulate exposure to sunlight. The degree of fading is evaluated by comparing the exposed sample with a set of blue wool standards, rated on a scale of 1 (very poor) to 8 (excellent).[4]

  • Wash Fastness: Determined according to ISO 105-C06 .[4] This test simulates home and commercial laundering processes. The assessment includes evaluating the color change of the dyed fabric and the staining of adjacent undyed fabrics, rated on a grey scale from 1 (poor) to 5 (excellent).

  • Rubbing Fastness: Evaluated as per ISO 105-X12 , which assesses the transfer of color from the fabric surface to a standard white cloth under dry and wet conditions. The degree of staining on the white cloth is rated on a grey scale from 1 (heavy staining) to 5 (no staining).[4]

Visualizing the Synthesis and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_workflow Azo Dye Synthesis Workflow A Halogenated Aniline (e.g., this compound) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling C->E D Coupling Component (e.g., 2-Naphthol) D->E F Crude Azo Dye E->F G Purification (Recrystallization) F->G H Purified Azo Dye G->H

Caption: General workflow for the synthesis of azo dyes from halogenated anilines.

G cluster_comparison Performance Comparison Logic cluster_metrics Performance Metrics P This compound (Target Compound) M1 Synthesis Yield P->M1 Predicted Performance M2 Spectral Properties (λmax, ε) P->M2 Predicted Performance M3 Light Fastness P->M3 Predicted Performance M4 Wash Fastness P->M4 Predicted Performance M5 Rubbing Fastness P->M5 Predicted Performance A1 Alternative 1: 2,4-Dichloroaniline A1->M1 Experimental Data A1->M2 Experimental Data A1->M3 Experimental Data A1->M4 Experimental Data A1->M5 Experimental Data A2 Alternative 2: 3-Chloro-4-fluoroaniline A2->M1 Experimental Data A2->M2 Experimental Data A2->M3 Experimental Data A2->M4 Experimental Data A2->M5 Experimental Data A3 Alternative 3: p-Chloroaniline A3->M1 Experimental Data A3->M2 Experimental Data A3->M3 Experimental Data A3->M4 Experimental Data A3->M5 Experimental Data

Caption: Logical framework for benchmarking this compound performance.

References

A Comparative Guide to the Cost-Effectiveness of 2-Chloro-5-fluoroaniline Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 2-Chloro-5-fluoroaniline, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides a detailed comparison of two prominent synthesis pathways, offering experimental data, cost analysis, and procedural outlines to inform strategic manufacturing decisions.

This comparison focuses on two primary synthesis routes: the direct chlorination of 3-fluoroaniline and the reduction of 2-chloro-5-fluoronitrobenzene. Each route is evaluated based on factors such as yield, purity, cost of raw materials, and reaction conditions.

Executive Summary

The synthesis of this compound is a critical step in the production of numerous commercial products. The selection of an optimal synthesis route is a balancing act between raw material costs, process complexity, and overall efficiency. This guide presents a quantitative and qualitative comparison of two viable synthetic strategies to aid in this decision-making process.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.

ParameterRoute 1: Direct ChlorinationRoute 2: Reduction of Nitro Compound
Starting Material 3-Fluoroaniline2-Chloro-5-fluoronitrobenzene
Key Reagents N-Chlorosuccinimide (NCS), AcetonitrileIron Powder, Acetic Acid
Reported Yield ~86% (for a similar substrate)High (specific data to be confirmed)
Purity High (with appropriate purification)>99% (achievable with purification)
Raw Material Cost ModerateHigher precursor cost
Process Simplicity Single-step reactionSingle-step reaction
Environmental Impact Use of organic solventGeneration of iron waste

Route 1: Direct Chlorination of 3-Fluoroaniline

This route involves the direct electrophilic chlorination of 3-fluoroaniline. The fluorine atom at the meta position directs the incoming chloro group to the ortho and para positions. The desired product, this compound, is the ortho-chlorinated product.

Experimental Protocol

A general procedure for the ortho-selective chlorination of anilines involves the use of N-Chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent like acetonitrile.

Materials:

  • 3-Fluoroaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-fluoroaniline in acetonitrile in a reaction flask.

  • Cool the solution in an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

A similar reaction for the synthesis of 2-chloro-4-fluoroaniline from 4-fluoroaniline using NCS in acetonitrile at 90°C for 2 hours reported a yield of 86%.

Cost-Effectiveness Analysis

The cost of this route is primarily driven by the price of 3-fluoroaniline and N-Chlorosuccinimide. While this is a single-step synthesis, the cost of the starting materials and the need for purification should be considered.

Route 2: Reduction of 2-Chloro-5-fluoronitrobenzene

This widely used industrial method involves the reduction of the nitro group of 2-chloro-5-fluoronitrobenzene to an amine. This transformation can be achieved using various reducing agents, with iron powder in an acidic medium being a common and cost-effective choice.

Experimental Protocol

The reduction of the nitro group is a robust and high-yielding reaction.

Materials:

  • 2-Chloro-5-fluoronitrobenzene

  • Iron powder (reduced)

  • Acetic acid or Hydrochloric acid

  • Ethanol or Methanol (as a co-solvent)

  • Sodium hydroxide or Sodium carbonate

  • Toluene or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, create a suspension of iron powder in a mixture of water and ethanol.

  • Heat the suspension to reflux and add a small amount of acetic acid or hydrochloric acid to activate the iron.

  • Add a solution of 2-chloro-5-fluoronitrobenzene in ethanol dropwise to the refluxing mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a solution of sodium hydroxide or sodium carbonate.

  • Extract the product with a suitable organic solvent like toluene or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or recrystallization to achieve high purity.

Cost-Effectiveness Analysis

The primary cost driver for this route is the starting material, 2-chloro-5-fluoronitrobenzene. However, the high yield and the low cost of the reducing agent (iron powder) make this route economically attractive, especially for large-scale production.

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis route, the following diagrams have been generated.

Synthesis_Routes cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Reduction of Nitro Compound A1 3-Fluoroaniline B1 Chlorination A1->B1 NCS, Acetonitrile C1 This compound B1->C1 A2 2-Chloro-5-fluoronitrobenzene B2 Reduction A2->B2 Fe, H+ C2 This compound B2->C2

Caption: Comparative logical flow of the two main synthesis routes for this compound.

Conclusion

Both the direct chlorination of 3-fluoroaniline and the reduction of 2-chloro-5-fluoronitrobenzene present viable pathways for the synthesis of this compound.

  • Route 1 (Direct Chlorination) offers a more direct approach, potentially involving fewer steps if high selectivity can be achieved. However, the cost of the starting aniline and the chlorinating agent, along with potential isomer separation challenges, needs careful consideration.

  • Route 2 (Reduction of Nitro Compound) is a well-established and robust method that generally provides high yields and purity. While the initial cost of the nitro precursor may be higher, the inexpensive reducing agent and the reliability of the reaction make it a strong candidate for industrial-scale production.

The ultimate choice of synthesis route will depend on a comprehensive analysis of raw material availability and cost, process scalability, and the specific purity requirements of the final product. This guide provides the foundational data and experimental frameworks to initiate such an evaluation.

Reactivity comparison of 2-Chloro-5-fluoroaniline with other substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, substituted anilines are foundational building blocks. Their reactivity profile—governed by the electronic and steric nature of substituents on the aromatic ring—dictates their utility and the conditions required for their successful transformation. Among these, 2-chloro-5-fluoroaniline is a key intermediate, valued for the specific physicochemical properties its halogen substituents impart to target molecules, including anti-cancer drugs and herbicides.[1][2]

However, the very substituents that make this molecule desirable also profoundly alter its chemical behavior compared to simpler anilines. The presence of both chlorine and fluorine, both potent electron-withdrawing groups, significantly modulates the nucleophilicity of the amino group and the electron density of the aromatic ring. This guide provides a comprehensive comparison of the reactivity of this compound with other relevant substituted anilines. We will delve into the theoretical underpinnings of substituent effects and present objective, data-driven comparisons for key reactions, supported by actionable experimental protocols for validation in your own laboratory.

Theoretical Framework: The Decisive Role of Substituents

The reactivity of any substituted aniline is a direct consequence of the electronic interplay between the substituent groups and the aniline core.[3] These interactions, broadly classified as inductive and resonance effects, alter the electron density at the amino nitrogen and on the aromatic ring, thereby influencing basicity, nucleophilicity, and susceptibility to electrophilic attack.[4][5]

Electronic Effects: A Tug-of-War for Electrons
  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Halogens like chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the amino group.

  • Resonance Effect (+M or +R): This effect involves the delocalization of lone pair electrons through the pi (π) system of the aromatic ring.[6] The lone pair on the nitrogen of the amino group is delocalized into the ring, increasing electron density at the ortho and para positions.[4][7] Halogens also possess lone pairs that can be donated, but for Cl and F, the inductive effect is overwhelmingly dominant.

In This compound , both halogen substituents exert powerful -I effects. This synergistically reduces the electron density on the nitrogen atom, making its lone pair less available to act as a base or nucleophile. Concurrently, these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted aniline.

Caption: Interplay of electronic effects in this compound.

Experimental Comparison of Reactivity

To quantify the impact of these electronic effects, we can compare this compound to a panel of other anilines across fundamental reactions. The chosen comparators are: Aniline (unsubstituted), p-Toluidine (electron-donating group), 4-Chloroaniline (single EWG), and 4-Fluoroaniline (single EWG).

Basicity (pKa) Comparison

Basicity, measured by the pKa of the conjugate acid (anilinium ion), is a direct probe of the availability of the nitrogen lone pair. A lower pKa signifies a weaker base.[3] Electron-withdrawing groups are expected to lower the pKa significantly.[4]

CompoundSubstituentsDominant Effect(s)Experimental pKaRelative Basicity
p-Toluidine4-CH₃EDG (Inductive & Hyperconjugation)5.12[8]Highest
Aniline-HReference4.60[3]High
4-Fluoroaniline4-FEWG (-I > +M)4.58 (similar to aniline due to competing effects)Moderate
4-Chloroaniline4-ClEWG (-I >> +M)3.98[3][8]Low
This compound 2-Cl, 5-F Strong EWG (-I) ~2.5-3.0 (Estimated) Lowest

Analysis: The data clearly shows that electron-donating groups like methyl increase basicity, while electron-withdrawing halogens decrease it. This compound, bearing two potent EWGs, is predicted to be the weakest base in this series, requiring stronger acids to protonate fully.

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for experimentally determining the pKa of an aniline derivative.

Objective: To determine the pKa of the anilinium ion by titration with a strong base.

Materials:

  • Substituted aniline (e.g., this compound)

  • Standardized Hydrochloric Acid (HCl, ~0.1 M)

  • Standardized Sodium Hydroxide (NaOH, ~0.1 M)

  • Deionized water

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

Procedure:

  • Preparation: Accurately weigh ~1 mmol of the aniline into a 150 mL beaker. Add 50 mL of deionized water and a magnetic stir bar.

  • Acidification: Add a precise two-fold molar excess of standardized HCl (e.g., 20 mL of 0.1 M HCl for 1 mmol of aniline) to ensure all the aniline is converted to its conjugate acid (anilinium chloride).

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with standardized NaOH above the beaker.

  • Data Collection:

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume of NaOH at the equivalence point (Veq), which corresponds to the steepest point of the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is Veq/2.

    • The pKa is equal to the pH of the solution at this half-equivalence point (pH at Veq/2).

Nucleophilic Reactivity: N-Acylation

The reaction of the amino group with an electrophile, such as acetic anhydride, is a direct measure of its nucleophilicity. Weaker nucleophiles react more slowly.

CompoundRelative Rate of AcylationExpected Reactivity
p-ToluidineFastestHighest
AnilineFastHigh
4-FluoroanilineModerateModerate
4-ChloroanilineSlowLow
This compound Slowest Lowest

Analysis: The reactivity in N-acylation directly correlates with basicity. The electron-poor amino group of this compound is a significantly weaker nucleophile.[9] Synthetically, this means that acylation reactions may require forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent acylating agent or catalyst, compared to aniline.

Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The -NH₂ group is a powerful activating, ortho-, para-director in EAS reactions.[10] However, EWGs deactivate the ring, making the reaction slower.

Reaction: Bromination (e.g., with Br₂ in acetic acid)

  • Aniline/p-Toluidine: Reacts almost instantaneously, often leading to poly-bromination (e.g., 2,4,6-tribromoaniline).[10] The reaction is difficult to control.

  • 4-Chloroaniline: Reacts slower than aniline. Bromination occurs at the positions ortho to the amino group (C2 and C6).

  • This compound:

    • Reactivity: The ring is strongly deactivated due to the two EWGs. The reaction will be significantly slower than for aniline or 4-chloroaniline and will likely require a catalyst (e.g., FeBr₃) or harsher conditions.

    • Regioselectivity: The amino group directs ortho and para. The para position (C4) is blocked by the fluorine. The two ortho positions are C2 (blocked by chlorine) and C6. Therefore, electrophilic substitution is strongly directed to the C6 position . Some substitution might occur at C4 if the reaction is forced, potentially leading to ipso-substitution or more complex mixtures, but C6 is the overwhelmingly favored site.

References

A Comparative Purity Analysis of 2-Chloro-5-fluoroaniline from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and byproduct formation to the efficacy and safety of final pharmaceutical products. 2-Chloro-5-fluoroaniline is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative analysis of the purity of this compound available from different suppliers, supported by standardized experimental protocols for in-house verification.

The primary method for assessing the purity of this compound, as indicated by most suppliers, is Gas Chromatography (GC).[1][3] This technique is well-suited for separating volatile and semi-volatile compounds, making it ideal for analyzing aniline derivatives.[4] High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for non-volatile or thermally labile impurities.[5][6]

Supplier Purity Specifications

A review of publicly available data from several chemical suppliers reveals the stated purity levels for this compound. While a comprehensive side-by-side analysis by a single entity is not publicly available, the manufacturer's specifications provide a baseline for comparison.

SupplierStated Purity (by GC)AppearanceCAS NumberMolecular Formula
Thermo Scientific≥97.5%[3]Clear colorless to dark brown, Low-melting solid (clear liquid as melt)[3]452-83-5[3]C6H5ClFN[3]
Chem-Impex≥98%[1]Colorless to light yellow to light orange clear liquid[1]452-83-5[1]C6H5ClFN[1]
Home Sunshine Pharma≥98.0%Off-white crystal or pale yellow clear liquid[7]452-83-5[7]C6H5ClFN[7]
Santa Cruz Biotechnology≥96%[8]Not specified452-83-5[8]C6H5ClFN[8]
CymitQuimica (Alfa Aesar)97%[9]Clear colorless to dark brown, Low-melting solid (clear liquid as melt)[9]452-83-5[9]C6H5ClFN[9]

It is important to note that the stated purity reflects the percentage of the main compound and does not provide a detailed profile of the impurities, which can vary depending on the synthetic route and purification process. Common impurities in aniline derivatives can include isomers, starting materials, and byproducts of the reaction.[10][11]

Experimental Protocols for Purity Verification

To independently verify the purity of this compound and identify potential impurities, the following standardized methods are recommended. These protocols are based on established analytical techniques for halogenated anilines.[5][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for both quantifying the purity of volatile compounds and identifying unknown impurities based on their mass spectra.[14]

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or acetone.[14]

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

Instrumentation and Conditions:

ParameterRecommended Condition
GC System Agilent GC-MS or equivalent
Column Capillary column (e.g., 30 m, 0.25 mm ID, 5% phenyl polydimethylsiloxane stationary phase)[14]
Injector Temperature 250 °C[14]
Carrier Gas Helium at a constant flow rate
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Detector Mass spectrometer operating in electron ionization (EI) mode
Mass Range 50-500 amu

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for the purity analysis of aniline derivatives, especially for less volatile impurities.[5][15]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL.[5]

  • Prepare a working standard of 0.1 mg/mL by further dilution.[5]

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent HPLC or equivalent with UV detector
Column C18, 4.6 x 250 mm, 5 µm particle size[5]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)[15]
Gradient Start with 30% Acetonitrile, ramp to 90% over 20 minutes[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[5]
Column Temperature 30 °C[5]

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[5]

Visualizing the Analysis Workflow

The following diagrams illustrate the logical workflow for the purity analysis and a decision-making process for supplier selection.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Reporting Sample Receive this compound from Supplier Prep Sample Preparation (Dilution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC Purity_Calc Purity Calculation (% Area) GCMS->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the Purity Analysis of this compound.

Supplier_Selection_Logic Start Start: Need this compound CheckSpec Review Supplier Specifications (Purity, Impurity Profile) Start->CheckSpec RequestSample Request Samples from Top Suppliers CheckSpec->RequestSample InHouseTest Perform In-House Purity Analysis (GC-MS, HPLC) RequestSample->InHouseTest CompareData Compare In-House Data with Supplier CoA InHouseTest->CompareData Decision Select Supplier Based on Purity, Consistency, and Cost CompareData->Decision Decision->CheckSpec Does Not Meet Requirements Finalize Finalize Purchase Decision->Finalize Meets Requirements

Caption: Logical Flow for Supplier Selection of this compound.

References

In-silico analysis of 2-Chloro-5-fluoroaniline's reactivity and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Comparative Analysis of 2-Chloro-5-fluoroaniline: Reactivity, Properties, and Predictive Modeling

Introduction

This compound is a halogen-substituted aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical behavior is dictated by the interplay of the activating amino group and the deactivating, electron-withdrawing chloro and fluoro substituents on the benzene ring. Understanding the reactivity and properties of this molecule is crucial for its application in drug discovery and material science.[1][2] In-silico analysis, or computational chemistry, provides a powerful and cost-effective avenue for predicting molecular properties, reactivity, and potential toxicity, thereby streamlining research and development efforts.[3]

This guide provides a comparative in-silico analysis of this compound, presenting its physicochemical properties alongside related aniline derivatives. It further outlines detailed protocols for computational experiments to predict its reactivity and toxicological profile.

Physicochemical Properties: A Comparative Overview

The properties of this compound are compared with other structurally related aniline derivatives to provide a context for its chemical behavior.

PropertyThis compound5-Chloro-2-fluoroaniline2-Chloro-5-fluoro-4-nitroaniline3-Chloro-5-fluoroaniline
CAS Number 452-83-5[1]2106-05-0517920-71-7[4]4863-91-6[5]
Molecular Formula C₆H₅ClFN[1]C₆H₅ClFNC₆H₄ClFN₂O₂[4]C₆H₅ClFN[5]
Molecular Weight 145.56 g/mol [1][6]145.56 g/mol 190.56 g/mol [4]145.56 g/mol
Melting Point 19 °C[1]Not AvailableNot AvailableNot Available
Boiling Point 211 °C[1]Not AvailableNot AvailableNot Available
Calculated XLogP3 2.4[6]Not Available1.8[4]Not Available
Appearance Colorless to light yellow liquid[1]Not AvailableNot AvailableNot Available

In-Silico Reactivity Analysis

The reactivity of this compound is influenced by the electronic effects of its substituents. The amino group (-NH₂) is an activating, ortho-, para-director, while the chlorine (-Cl) and fluorine (-F) atoms are deactivating, ortho-, para-directors due to their high electronegativity. Computational methods can elucidate these effects:

  • Frontier Molecular Orbital (FMO) Theory : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals can predict sites for electrophilic and nucleophilic attack.[7]

  • Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amine group is expected to be an electron-rich site.

  • Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation, which can influence stability and reactivity.

Predicted Toxicological Profile

Based on its GHS classification, this compound is considered hazardous.[6][8]

  • Acute Toxicity : It is classified as toxic if it comes into contact with the skin and harmful if swallowed.[6]

  • Irritation : It is reported to cause skin and serious eye irritation.[6]

  • Organ Toxicity : It may cause damage to the blood and hematopoietic system through repeated exposure.[8][9]

In-silico toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity, by comparing the molecule to databases of compounds with known toxicities.

Experimental Protocols: In-Silico Methodologies

Detailed protocols for conducting in-silico analyses are provided below. These methodologies are foundational for predicting the properties and reactivity of this compound and its alternatives.

Protocol 1: Density Functional Theory (DFT) for Reactivity Prediction
  • Molecular Structure Preparation :

    • Draw the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequency Calculation :

    • Select a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Conduct a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation :

    • Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.

    • Calculate the HOMO and LUMO energies and visualize their spatial distribution.

    • Generate a Molecular Electrostatic Potential (MEP) map to identify electrophilic and nucleophilic sites.

    • Perform an NBO analysis to determine atomic charges and study intramolecular interactions.

  • Data Analysis :

    • Analyze the HOMO-LUMO gap to assess chemical reactivity.

    • Examine the MEP map to predict sites for chemical reactions.

    • Use the calculated atomic charges from the NBO analysis to understand the electronic nature of different parts of the molecule.

Protocol 2: QSAR Modeling for Toxicity Prediction
  • Data Curation :

    • Compile a dataset of aniline derivatives with experimentally determined toxicity data (e.g., LD50, mutagenicity).

    • Ensure the data is high-quality and covers a diverse chemical space.

  • Molecular Descriptor Calculation :

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) using software like PaDEL-Descriptor or RDKit.

  • Model Development :

    • Divide the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that relates the molecular descriptors to the toxicological endpoint.

  • Model Validation :

    • Validate the model's predictive power using the test set and statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).

    • Perform cross-validation to ensure the model is robust and not overfitted.

  • Prediction for this compound :

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its toxicological profile.

Visualizations

In_Silico_Workflow In-Silico Reactivity and Toxicity Prediction Workflow cluster_input Input cluster_reactivity Reactivity Analysis cluster_toxicity Toxicity Prediction cluster_output Predicted Outputs mol_structure Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-31G*) mol_structure->dft Quantum Chemistry qsar QSAR Modeling mol_structure->qsar Chemoinformatics fmo FMO Analysis (HOMO-LUMO) dft->fmo mep MEP Mapping dft->mep reactivity_profile Reactivity Profile (Reactive Sites) fmo->reactivity_profile mep->reactivity_profile descriptors Descriptor Calculation qsar->descriptors model Validated Model descriptors->model toxicity_profile Toxicological Profile (Endpoints) model->toxicity_profile Predict

Caption: Workflow for in-silico prediction of chemical reactivity and toxicity.

Metabolic_Pathway Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B N-Hydroxylation A->B CYP450 C Aromatic Hydroxylation A->C CYP450 D Glucuronidation B->D UGTs E Sulfation C->E SULTs F Excretion D->F E->F

Caption: A potential metabolic pathway for this compound.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 2-Chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chloro-5-fluoroaniline, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control.[1] This guide provides a comparative analysis of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The objective is to present a cross-validation framework for these methods, supported by detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte.[2] This is a crucial step in method development and validation, ensuring data integrity across different laboratories and analytical platforms.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying this compound depends on factors such as required sensitivity, sample matrix, and throughput. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and a potential Spectrophotometric method.

ParameterHPLC-UVGC-MSSpectrophotometry (Diazotization)
Principle Separation based on polarity, detection by UV absorbance.[2][3]Separation of volatile compounds, detection by mass fragmentation.[2][4]Formation of a colored azo dye through diazotization and coupling, measured by absorbance.[5][6]
Sample Volatility Not required.[2]Required (derivatization may be necessary for aniline compounds).[2]Not required.
Sensitivity Moderate (µg/mL range).[2]High (ng/mL range).[2]Low to Moderate (µg/mL range).[5]
Specificity Good, but can be affected by co-eluting impurities with similar UV spectra.[2]Very good, based on mass fragmentation patterns.[2]Moderate, susceptible to interference from other phenolic compounds or primary aromatic amines.
Linear Range 1 - 200 µg/mL0.01 - 50 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 5%< 3%
Throughput High.[2]Moderate.[2]High
Cost Low to moderate.[2]Moderate.[2]Low

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aniline derivatives and should be optimized and validated for the specific sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for halogenated anilines and offers a robust approach for routine quantification.[3]

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector, column oven, autosampler, and a quaternary or binary pump.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling. Derivatization is often employed for aniline compounds to improve their chromatographic behavior.

  • GC System: A gas chromatograph equipped with a mass spectrometer (MS) detector and an autosampler.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).[4]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Injection Mode: Splitless.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve in a suitable solvent (e.g., methylene chloride).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

UV-Visible Spectrophotometry (via Diazotization)

This colorimetric method is a cost-effective option for quantification, based on the diazotization of the primary amine group of this compound, followed by coupling with a suitable agent to form a colored azo dye. This protocol is adapted from a method for paracetamol using a substituted aniline.[5][6]

  • Apparatus: A double-beam UV-Visible spectrophotometer.

  • Reagents:

    • This compound standard solution.

    • 0.1 M Hydrochloric acid.

    • 1% (w/v) Sodium nitrite solution.

    • 1% (w/v) Ammonium sulfamate solution.

    • 0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution.

  • Procedure:

    • Pipette an aliquot of the sample solution containing this compound into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl and cool in an ice bath.

    • Add 1 mL of 1% sodium nitrite solution and mix well. Allow to stand for 5 minutes.

    • Add 1 mL of 1% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for 2 minutes.

    • Add 1 mL of 0.5% NED solution and make up the volume with distilled water.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (to be determined experimentally, typically around 540 nm) against a reagent blank.

  • Calibration Curve: Prepare a series of standard solutions of this compound and follow the same procedure to construct a calibration curve of absorbance versus concentration.

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow start Define Analytical Requirement (e.g., quantify this compound) method_dev Method Development & Optimization start->method_dev hplc HPLC-UV Method method_dev->hplc gcms GC-MS Method method_dev->gcms uvvis Spectrophotometric Method method_dev->uvvis hplc_val Validate HPLC hplc->hplc_val gcms_val Validate GC-MS gcms->gcms_val uvvis_val Validate Spectrophotometry uvvis->uvvis_val validation Individual Method Validation (ICH Q2(R1) Guidelines) cross_val Cross-Validation Study hplc_val->cross_val gcms_val->cross_val uvvis_val->cross_val analysis Analyze Same Batch of Samples with All Validated Methods cross_val->analysis comparison Compare Results (e.g., using t-test, F-test) analysis->comparison equivalence Demonstrate Equivalence comparison->equivalence end Methods are Cross-Validated equivalence->end

References

Comparative Toxicological Assessment of Halogenated Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of various halogenated anilines. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and visualizes relevant biological pathways to support informed decision-making in research and development.

Aniline and its halogenated derivatives are important chemical intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] However, their widespread use raises significant toxicological concerns, including cytotoxicity, genotoxicity, and carcinogenicity. The type and position of the halogen substituent on the aniline ring can significantly influence the compound's toxicological properties. This guide provides a comparative assessment to aid in risk evaluation and the development of safer alternatives.

Quantitative Toxicological Data

The following tables summarize key toxicological parameters for a selection of halogenated anilines, providing a quantitative basis for comparison.

Table 1: Cytotoxicity Data for Halogenated Anilines

CompoundCell LineAssayEndpointValueReference
2-Chloro-4-nitroanilineHepG2Cell ViabilityLowest Toxic Concentration1 µM[2]
2-BromoanilineHepG2Cell ViabilityEC50> 100 µM[2]
4-ChloroanilineP. subcapitataGrowth InhibitionEC50-[3]
3,5-DichloroanilineD. magnaImmobilizationEC50-[3]
2,3,4-TrichloroanilineD. rerioMortalityLC50-[3]

Table 2: Genotoxicity and Carcinogenicity of Chloroanilines [4]

CompoundGenotoxicity (Various Assays)IARC ClassificationPrimary Target Organ for Carcinogenicity
o-ChloroanilineInconsistent/WeakNot Classified-
m-ChloroanilineInconsistent/WeakNot Classified-
p-ChloroanilineGenotoxicGroup 2A (Probably carcinogenic to humans)Spleen (in rats)

Table 3: Acute Toxicity Data for Chloroanilines [4]

CompoundSpeciesRouteLD50/LC50
o-ChloroanilineRatGavage10-160 mg/kg (13-week study)
m-ChloroanilineRatGavage10-160 mg/kg (13-week study)
p-ChloroanilineRatGavageNot specified in abstract

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate interpretation and replication of data.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test halogenated anilines in the culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[1] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) with different types of mutations in the histidine operon.[7]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver homogenate of Aroclor 1254-induced rats, to mimic mammalian metabolism.[1]

  • Plate Incorporation Assay: In a test tube, combine the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix).[1] Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[7]

3. In Vivo Micronucleus Assay for Genotoxicity

The micronucleus assay is an in vivo test that assesses chromosomal damage.[8]

  • Animal Dosing: Administer the test compound to rodents (typically mice or rats) via an appropriate route (e.g., intraperitoneal injection or oral gavage).[8]

  • Sample Collection: Collect bone marrow or peripheral blood at specific time points after dosing.[8]

  • Slide Preparation: Prepare smears of the collected cells on microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) or other target cells. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic activity.[8]

Visualizations

Experimental Workflow for Toxicological Assessment

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (LD50) Cytotoxicity->Acute_Toxicity Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Comet Assay) Genotoxicity_in_vivo Genotoxicity Assays (e.g., Micronucleus Test) Genotoxicity_in_vitro->Genotoxicity_in_vivo Carcinogenicity Carcinogenicity Bioassays Acute_Toxicity->Carcinogenicity Genotoxicity_in_vivo->Carcinogenicity Dose_Response Dose-Response Analysis Carcinogenicity->Dose_Response Risk_Assessment Risk Assessment Dose_Response->Risk_Assessment Test_Compound Halogenated Aniline Test_Compound->Cytotoxicity Test_Compound->Genotoxicity_in_vitro

Caption: General workflow for the toxicological assessment of halogenated anilines.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic hydrocarbons exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR).[9]

G cluster_0 Cytoplasm cluster_1 Nucleus HA Halogenated Aniline AhR_complex AhR-Hsp90-XAP2 Complex HA->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization DRE DRE (DNA Response Element) ARNT->DRE Binding Gene_Expression Altered Gene Expression DRE->Gene_Expression Toxicity Toxic Effects Gene_Expression->Toxicity

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-5-fluoroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-fluoroaniline, a compound recognized for its potential hazards. Adherence to these procedures is critical for minimizing risk and complying with regulatory standards.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous chemical, and direct contact should be avoided. It is toxic if it comes into contact with the skin and may be harmful if swallowed.[1][2] Additionally, it is known to cause irritation to the skin and eyes.[1] Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is worn.[1] All handling of this substance should occur in a well-ventilated area or under a chemical fume hood.[1]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Dermal ToxicityToxic in contact with skin.[1]Skin contact
Acute Oral ToxicityHarmful if swallowed.Ingestion
Skin IrritationCauses skin irritation.[1]Skin contact
Eye IrritationCauses serious eye irritation.[1]Eye contact

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all relevant regulations.

1. Waste Classification:

The first critical step is to classify the waste material. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] This determination must be made in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

2. Disposal of Unused or Waste Product:

Unused or waste this compound should be disposed of through a licensed chemical destruction facility.[3][4] The recommended methods are:

  • Licensed Chemical Destruction Plant: Transfer the material to a licensed facility equipped to handle and destroy hazardous chemical waste.[3][4]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[3][4] This process ensures that harmful combustion byproducts are captured and neutralized before being released into the atmosphere.

Important Precaution: Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, foodstuffs, feed, or seed.[3][4]

3. Handling of Contaminated Packaging:

Proper disposal of the container is as important as the disposal of the chemical itself.

  • Triple Rinsing: Containers that have held this compound should be triple-rinsed with an appropriate solvent.[3] The resulting rinsate is also considered hazardous and must be collected and disposed of in the same manner as the original product.

  • Recycling or Reconditioning: After being properly decontaminated through triple rinsing, the containers can be offered for recycling or reconditioning.[3][4]

  • Final Disposal: Alternatively, the cleaned packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by local regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal classify_waste Classify waste according to local, regional, and national regulations start->classify_waste is_hazardous Is the waste classified as hazardous? classify_waste->is_hazardous dispose_non_hazardous Dispose of according to non-hazardous waste regulations is_hazardous->dispose_non_hazardous No product_or_packaging Product or Contaminated Packaging? is_hazardous->product_or_packaging Yes end End of Disposal Process dispose_non_hazardous->end dispose_product Dispose of via licensed chemical destruction plant or controlled incineration product_or_packaging->dispose_product Product triple_rinse Triple rinse container with appropriate solvent product_or_packaging->triple_rinse Packaging dispose_product->end collect_rinsate Collect rinsate for hazardous waste disposal triple_rinse->collect_rinsate recycle_or_puncture Offer for recycling/reconditioning OR puncture and dispose of in sanitary landfill collect_rinsate->recycle_or_puncture recycle_or_puncture->end

Caption: Disposal decision workflow for this compound.

References

Safe Handling and Disposal of 2-Chloro-5-fluoroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for handling 2-Chloro-5-fluoroaniline (CAS No. 452-83-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant health risks. It is classified as toxic in contact with skin and harmful if swallowed.[1][2][3] It is also known to cause skin irritation and serious eye irritation.[1][2][3][4][5] Inhalation may lead to respiratory irritation.[4][5]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, DermalCategory 3DangerToxic in contact with skin[1][2]
Acute Toxicity, OralCategory 4WarningHarmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[1][2][4][5]
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritation[1][2][4][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3WarningMay cause respiratory irritation[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors and dust.[1][6] All handling of this compound should be conducted in a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact.[1][6] Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs (double-gloving) and change them frequently, especially after direct contact.[6] A study on aniline permeation showed breakthrough times for various glove materials ranging from 182 seconds to 82 minutes.[7][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[6][9] The type of respirator depends on the airborne concentration and should be selected in accordance with OSHA regulations.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[6]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.[6]

Step 2: Handling the Chemical

  • Ventilation: All work must be performed inside a certified chemical fume hood.[1][6]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[6]

  • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.[6]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[6]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][5] Do not eat, drink, or smoke in the laboratory.[1][5]

Emergency Procedures and First Aid

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][10]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing while flushing.[10] Seek immediate medical attention.[1]
Eye Contact Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][11] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5][12] Do not dispose of it down the drain or in the general trash.

Workflow for Handling this compound

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_post Step 3: Post-Handling cluster_disposal Step 4: Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment risk_assessment->check_emergency_equipment don_ppe Don Appropriate PPE check_emergency_equipment->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood weigh Weighing dissolve Dissolving react Running Reaction decontaminate Decontaminate Work Area weigh->decontaminate dissolve->decontaminate react->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Hazardous Waste doff_ppe->collect_waste dispose_waste Dispose via Approved Vendor collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.